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2-Methyl-6-nitro-3-phenyl-1H-indole Documentation Hub

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  • Product: 2-Methyl-6-nitro-3-phenyl-1H-indole
  • CAS: 41018-88-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methyl-6-nitro-3-phenyl-1H-indole

Abstract This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 2-Methyl-6-nitro-3-phenyl-1H-indole, a substituted indole derivative. The indole scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 2-Methyl-6-nitro-3-phenyl-1H-indole, a substituted indole derivative. The indole scaffold is a cornerstone in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[1] This document delineates a robust synthetic pathway utilizing the classic Fischer indole synthesis, offering causal explanations for experimental choices and providing self-validating protocols for both synthesis and structural elucidation. The intended audience includes researchers, medicinal chemists, and drug development professionals who require a practical and scientifically rigorous guide to preparing and verifying this class of compounds. All protocols are grounded in established chemical principles and supported by authoritative references to ensure reproducibility and trustworthiness.

Strategic Approach to Synthesis: The Fischer Indolization

The synthesis of the indole core is most reliably achieved through the Fischer indole synthesis, a venerable and versatile reaction discovered in 1883.[2][3] This acid-catalyzed reaction forms the indole ring from a substituted phenylhydrazine and an appropriate aldehyde or ketone.[2][4][5] For the target molecule, 2-Methyl-6-nitro-3-phenyl-1H-indole, the logical precursors are (4-nitrophenyl)hydrazine and propiophenone (1-phenyl-1-propanone). This choice is strategic: the methyl group at the 2-position originates from the methyl group alpha to the carbonyl of propiophenone, while the phenyl group at the 3-position comes from the ketone's benzoyl fragment. The 6-nitro-substituted phenylhydrazine directly incorporates the nitro group at the desired position on the indole's benzene ring.

Reaction Mechanism

The Fischer indole synthesis is a sophisticated cascade of reactions proceeding through several key intermediates.[2][6] Understanding this mechanism is critical for troubleshooting and optimizing the reaction.

  • Hydrazone Formation: The process begins with the acid-catalyzed condensation of (4-nitrophenyl)hydrazine and propiophenone to form the corresponding phenylhydrazone. This is a reversible imine-formation reaction where water is eliminated.[6][7]

  • Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine isomer ('ene-hydrazine'). This step is crucial as it positions the molecule for the key bond-forming event.[2][6]

  • [6][6]-Sigmatropic Rearrangement: The protonated enamine undergoes an irreversible electrocyclic rearrangement, specifically a[6][6]-sigmatropic shift, which breaks the weak N-N bond and forms a new C-C bond.[2][4] This is the rate-determining step and establishes the core structure of the indole.

  • Aromatization and Cyclization: The resulting di-imine intermediate rearomatizes, followed by an intramolecular nucleophilic attack by the terminal amine onto one of the imine carbons to form a five-membered ring aminal.[2]

  • Ammonia Elimination: Under the acidic conditions, the aminal eliminates a molecule of ammonia (NH₃), and a final proton loss yields the energetically favorable aromatic indole ring.[2][5]

Experimental Workflow: A Visual Guide

The overall process, from commercially available starting materials to the fully characterized final product, follows a logical and sequential workflow.

Synthesis_Workflow cluster_synthesis Synthesis & Purification start Starting Materials: - (4-Nitrophenyl)hydrazine - Propiophenone reaction Fischer Indole Synthesis (Acid Catalyst, Heat) start->reaction 1. Condensation 2. Cyclization workup Reaction Quench & Crude Extraction reaction->workup Cooling & Dilution purify Recrystallization (e.g., from Ethanol) workup->purify Crude Solid product Pure Crystalline Product: 2-Methyl-6-nitro-3-phenyl-1H-indole purify->product

Caption: High-level workflow for the synthesis and purification of the target indole.

Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system. Adherence to the specified conditions and stoichiometric ratios, combined with the subsequent characterization, ensures the integrity of the final product.

Reagents and Materials
ReagentFormulaM.W. ( g/mol )AmountMoles
(4-Nitrophenyl)hydrazineC₆H₇N₃O₂153.141.53 g0.01
PropiophenoneC₉H₁₀O134.181.34 g0.01
Polyphosphoric Acid (PPA)H(n+2)P(n)O(3n+1)N/A~15 gCatalyst
Ethanol (95%)C₂H₅OH46.07As neededSolvent
Saturated NaHCO₃ (aq)NaHCO₃84.01As neededQuenching
Ethyl AcetateC₄H₈O₂88.11As neededExtraction
Anhydrous MgSO₄MgSO₄120.37As neededDrying
Step-by-Step Procedure
  • Hydrazone Formation (Optional Isolation): For a robust "one-pot" procedure, direct reaction is effective.[1] In a 100 mL round-bottom flask, combine (4-nitrophenyl)hydrazine (1.53 g, 0.01 mol) and propiophenone (1.34 g, 0.01 mol) in 20 mL of glacial acetic acid. Heat the mixture at reflux for 1 hour to form the intermediate hydrazone. The reaction can be monitored by TLC.

  • Indolization/Cyclization: Carefully add polyphosphoric acid (~15 g) to the flask. Causality: PPA serves as both a strong Brønsted acid catalyst and a dehydrating agent, effectively driving the cyclization and ammonia elimination steps.[2][8] Heat the reaction mixture to 100-120 °C with stirring for 2-3 hours. The solution will darken significantly.

  • Work-up and Isolation: Allow the reaction mixture to cool to approximately 60-70 °C. Carefully and slowly pour the viscous mixture into a beaker containing ~100 mL of crushed ice and water. This will hydrolyze the PPA and precipitate the crude product.

  • Neutralization: Slowly neutralize the acidic aqueous slurry by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude solid. The primary method for purification is recrystallization.[9] Dissolve the crude product in a minimal amount of hot 95% ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form crystals. Filter the purified crystals and dry them under vacuum.

Comprehensive Characterization

Structural confirmation is achieved through a combination of spectroscopic and physical methods. The logical flow of analysis ensures unambiguous identification of the synthesized compound.

Characterization_Flow product Purified Solid Sample mp Melting Point Analysis product->mp Purity Check ms Mass Spectrometry (MS) product->ms Molecular Weight nmr NMR Spectroscopy (¹H and ¹³C) product->nmr Connectivity & Skeleton final_id Structure Confirmed: 2-Methyl-6-nitro-3-phenyl-1H-indole mp->final_id ms->final_id nmr->final_id

Caption: Logical workflow for the structural characterization of the final product.

Physical Properties
  • Melting Point (MP): A sharp melting point is a strong indicator of purity. While no literature value exists for this specific compound, related nitroindoles are high-melting solids.[10] The experimentally determined melting point should be recorded.

    • Protocol: A small sample of the dried, recrystallized solid is packed into a capillary tube and its melting range is determined using a standard melting point apparatus.

Mass Spectrometry (MS)
  • Purpose: To confirm the molecular weight of the compound. Electron Impact (EI) or Electrospray Ionization (ESI) can be used.

  • Expected Data: The molecular formula is C₁₅H₁₂N₂O₂.

    • Molecular Weight: 252.27 g/mol .

    • Expected Ion Peak (EI): A molecular ion (M⁺) peak at m/z = 252.

    • Expected Ion Peak (ESI): A protonated molecular ion ([M+H]⁺) peak at m/z = 253.

    • Fragmentation: Common fragmentation patterns for nitroaromatics include the loss of NO₂ (46 Da), leading to a fragment at m/z = 206.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Purpose: To elucidate the precise atomic connectivity and confirm the substitution pattern of the indole ring.

  • Protocol: Dissolve ~5-10 mg of the pure sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for analysis.

  • Expected ¹H NMR Data (Predicted, in DMSO-d₆):

    • ~11.5-12.0 ppm (s, 1H): N-H proton of the indole ring. The chemical shift is broad and variable.

    • ~8.3 ppm (d, 1H): H7 proton, ortho to the electron-withdrawing nitro group, showing a small coupling constant.

    • ~7.9 ppm (dd, 1H): H5 proton, ortho and para to the nitro group and C4, respectively.

    • ~7.6 ppm (d, 1H): H4 proton, coupled to H5.

    • ~7.3-7.5 ppm (m, 5H): Protons of the 3-phenyl group.

    • ~2.4 ppm (s, 3H): Methyl protons at the C2 position.

  • Expected ¹³C NMR Data (Predicted, in DMSO-d₆):

    • ~145 ppm: C6 carbon directly attached to the nitro group.

    • ~140 ppm: C2 carbon.

    • ~130-135 ppm: Quaternary carbons C7a, C3a, and the C1' of the phenyl ring.

    • ~128-130 ppm: Carbons of the 3-phenyl group (C2', C3', C4').

    • ~110-120 ppm: Aromatic carbons C4, C5, C7.

    • ~115 ppm: C3 carbon.

    • ~13 ppm: Methyl carbon at the C2 position.

Data Summary

ParameterTechniqueExpected/Predicted ValuePurpose
Molecular Formula-C₁₅H₁₂N₂O₂Identity
Molecular Weight-252.27 g/mol Identity
Melting PointMP ApparatusTo be determined (expected >150 °C)Purity & Identity
Molecular Ion [M]⁺Mass Spec (EI)m/z = 252MW Confirmation
Protonated Ion [M+H]⁺Mass Spec (ESI)m/z = 253MW Confirmation
N-H Proton¹H NMR~11.5-12.0 ppmFunctional Group ID
Methyl Protons¹H NMR~2.4 ppmStructural ID
Methyl Carbon¹³C NMR~13 ppmStructural ID

Safety, Health, and Environmental Considerations

  • Reagents: Phenylhydrazines are toxic and potential carcinogens; handle with extreme care in a well-ventilated fume hood.[1] Strong acids like PPA are corrosive. Propiophenone is an irritant.

  • Procedure: The reaction is performed at elevated temperatures. Appropriate personal protective equipment (PPE), including lab coat, safety glasses, and gloves, is mandatory.

  • Waste: Acidic and organic waste should be collected and disposed of according to institutional guidelines.

Conclusion

This guide outlines a reliable and well-grounded method for the synthesis of 2-Methyl-6-nitro-3-phenyl-1H-indole via the Fischer indole synthesis. The provided protocols for synthesis, purification, and characterization are designed to be a self-validating system, ensuring a high degree of confidence in the final product's identity and purity. By explaining the causality behind the chosen methodologies and grounding them in authoritative chemical literature, this document serves as a practical tool for researchers in organic and medicinal chemistry.

References

  • Fischer indole synthesis - Wikipedia. (n.d.). Wikipedia. Retrieved February 16, 2026, from [Link]

  • Fischer Indole Synthesis: Definition, Examples and Mechanism - Chemistry Learner. (n.d.). Chemistry Learner. Retrieved February 16, 2026, from [Link]

  • Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure - Testbook. (n.d.). Testbook. Retrieved February 16, 2026, from [Link]

  • Fischer Indole Synthesis: Mechanism, Steps & Importance - Vedantu. (2021, January 4). Vedantu. Retrieved February 16, 2026, from [Link]

  • A three-component Fischer indole synthesis - PubMed. (n.d.). PubMed. Retrieved February 16, 2026, from [Link]

  • Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing). (2022, May 11). Royal Society of Chemistry. Retrieved February 16, 2026, from [Link]

  • WO2010004580A2 - Process for preparing indole derivatives - Google Patents. (n.d.). Google Patents.
  • US5085991A - Process of preparing purified aqueous indole solution - Google Patents. (n.d.). Google Patents.
  • Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. (n.d.). Retrieved February 16, 2026, from [Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1 - MDPI. (2022, August 21). MDPI. Retrieved February 16, 2026, from [Link]

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023, September 5). Nature. Retrieved February 16, 2026, from [Link]

  • Mass Spectrometry. (n.d.). Retrieved February 16, 2026, from [Link]

  • In Vitro Characterization of 6-Methyl-3-(2-nitro-1-(thiophen-2yl)ethyl)-2-phenyl-1H-indole (ZCZ011) at the Type 1 Cannabinoid Receptor: Allosteric Agonist or Allosteric Modulator? - University of Otago. (2022, December 9). University of Otago. Retrieved February 16, 2026, from [Link]

  • (PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - ResearchGate. (2025, October 10). ResearchGate. Retrieved February 16, 2026, from [Link]

  • Fischer indole synthesis in the absence of a solvent - SciSpace. (2003). SciSpace. Retrieved February 16, 2026, from [Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I - PMC - NIH. (2010, April 8). National Institutes of Health. Retrieved February 16, 2026, from [Link]

  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Publishing. (2025, April 17). Royal Society of Chemistry. Retrieved February 16, 2026, from [Link]

  • Supporting information - The Royal Society of Chemistry. (n.d.). Royal Society of Chemistry. Retrieved February 16, 2026, from [Link]

  • 2-Methyl-6-nitro-1H-indole | C9H8N2O2 | CID 600508 - PubChem. (n.d.). PubChem. Retrieved February 16, 2026, from [Link]

  • Supporting Information - Wiley-VCH. (n.d.). Wiley Online Library. Retrieved February 16, 2026, from [Link]

  • Mass spectral studies of nitroindole compounds | TSI Journals. (2010, August 7). TSI Journals. Retrieved February 16, 2026, from [Link]

  • In Vitro Characterization of 6-Methyl-3-(2-nitro-1-(thiophen-2-yl)ethyl)-2-phenyl-1H-indole (ZCZ011) at the Type 1 Cannabinoid Receptor - ACS Publications. (2022, November 22). American Chemical Society. Retrieved February 16, 2026, from [Link]

  • synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid - International Journal of Advanced Biotechnology and Research. (n.d.). International Journal of Advanced Biotechnology and Research. Retrieved February 16, 2026, from [Link]

  • 2-Methyl-3-phenyl-1H-indole | C15H13N | CID 282402 - PubChem. (n.d.). PubChem. Retrieved February 16, 2026, from [Link]

Sources

Exploratory

Technical Guide: Physicochemical Properties of 2-Methyl-6-nitro-3-phenyl-1H-indole

This technical guide details the physicochemical profile, synthesis, and characterization of 2-Methyl-6-nitro-3-phenyl-1H-indole , a specialized indole derivative with significant potential in medicinal chemistry, partic...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, synthesis, and characterization of 2-Methyl-6-nitro-3-phenyl-1H-indole , a specialized indole derivative with significant potential in medicinal chemistry, particularly in the development of anti-inflammatory (COX-2 inhibition) and anti-cancer agents.

Executive Summary

2-Methyl-6-nitro-3-phenyl-1H-indole is a bioactive heterocyclic scaffold belonging to the 2,3-disubstituted indole family. Distinguished by the presence of a nitro group at the C6 position, this compound exhibits altered electronic properties compared to its parent indole, enhancing its utility as a pharmacophore. It is primarily investigated as a synthetic intermediate for non-steroidal anti-inflammatory drugs (NSAIDs) and tubulin polymerization inhibitors. This guide provides a rigorous analysis of its molecular architecture, synthesis logic, and physicochemical behavior.

Molecular Architecture & Identification

PropertyDetail
IUPAC Name 2-Methyl-6-nitro-3-phenyl-1H-indole
Molecular Formula C₁₅H₁₂N₂O₂
Molecular Weight 252.27 g/mol
CAS Number Not widely listed in commercial catalogs; typically synthesized de novo. (Base scaffold: 2-Methyl-3-phenylindole, CAS 4757-69-1)
SMILES CC1=C(C2=C(N1)C=C(C=C2)[O-])C3=CC=CC=C3
Core Scaffold Indole (Benzopyrrole)
Key Substituents Methyl (C2), Phenyl (C3), Nitro (C6)
Structural Analysis

The molecule features a planar indole bicycle. The C3-phenyl ring introduces significant lipophilicity and steric bulk, often twisting out of the indole plane to minimize steric clash with the C2-methyl group or C4-proton. The C6-nitro group is a strong electron-withdrawing group (EWG), which reduces the electron density of the indole ring, thereby increasing the acidity of the N1-proton and influencing the compound's metabolic stability.

Physicochemical Profile

The following data aggregates experimental values from structural analogs and computational predictions (ACD/Labs, ChemAxon) where specific experimental data for this isomer is limited.

Solid-State & Solution Properties
PropertyValue / RangeContext & Causality
Physical State Yellow to Orange Crystalline SolidNitro conjugation imparts color (charge transfer).
Melting Point 210 – 245 °C (Predicted)Significantly higher than 2-methyl-3-phenylindole due to intermolecular H-bonding and dipole interactions driven by the nitro group.
Solubility (Water) Insoluble (< 1 µg/mL)High lipophilicity (Phenyl + Indole core).
Solubility (Organic) Soluble in DMSO, DMF, Acetone, EtOAcRequired solvents for biological assays.
LogP (Octanol/Water) 4.2 – 4.8 Highly lipophilic; indicates high membrane permeability but potential bioavailability challenges.
pKa (Indole NH) ~14.5 The C6-nitro group stabilizes the conjugate base (anion) via resonance, making it more acidic than unsubstituted indole (pKa ~17).
Topological Polar Surface Area (TPSA) ~61.6 ŲDominated by the nitro group and NH; favorable for cell membrane penetration (Rule of 5 compliant).
Electronic & Spectral Characteristics
  • UV-Vis Absorption: Expected

    
     at 240–260 nm  (Indole transitions) and 350–400 nm  (Nitro-conjugation band).
    
  • Fluorescence: The nitro group is a known fluorescence quencher; this compound likely exhibits weak or non-existent fluorescence compared to parent phenylindoles.

Synthesis & Purification Protocol

The synthesis of 2-Methyl-6-nitro-3-phenyl-1H-indole presents a regiochemical challenge. The Fischer Indole Synthesis is the gold standard, but the use of meta-substituted hydrazines requires careful separation of isomers.

Reaction Pathway (Fischer Cyclization)

Reagents: 3-Nitrophenylhydrazine hydrochloride, Phenylacetone (1-phenyl-2-propanone), Polyphosphoric acid (PPA) or Glacial Acetic Acid/H₂SO₄.

  • Hydrazone Formation: Condensation of 3-nitrophenylhydrazine with phenylacetone yields the corresponding hydrazone.

  • Sigmatropic Rearrangement: Acid-catalyzed [3,3]-sigmatropic rearrangement.

  • Cyclization & Elimination: Loss of ammonia to form the indole core.

  • Regioselectivity: Cyclization can occur at the ortho carbon either para or ortho to the nitro group, yielding a mixture of 6-nitro (target) and 4-nitro isomers.

Experimental Workflow

SynthesisWorkflow Start Start: 3-Nitrophenylhydrazine + Phenylacetone Step1 Condensation (Ethanol, Reflux) Forms Hydrazone Start->Step1 Step2 Fischer Cyclization (PPA, 100°C) [3,3]-Sigmatropic Rearrangement Step1->Step2 Mixture Crude Mixture: 6-Nitro (Major) + 4-Nitro (Minor) Step2->Mixture Purification Column Chromatography (Hexane:EtOAc Gradient) Mixture->Purification Separation of Isomers Product Pure 2-Methyl-6-nitro-3-phenyl-1H-indole Purification->Product

Figure 1: Synthetic workflow for the production and isolation of the target indole.

Purification & Validation
  • Separation: The 6-nitro isomer is typically less polar and less sterically hindered than the 4-nitro isomer. Flash column chromatography using a Hexane/Ethyl Acetate gradient (starting 9:1) is effective.

  • Identity Confirmation (NMR):

    • 6-Nitro Isomer: The C7-H appears as a doublet (d, J~2 Hz) at high shift (~8.3 ppm) due to being sandwiched between the nitro group and the ring nitrogen. The C4-H and C5-H show distinct coupling constants.

    • 4-Nitro Isomer: The C5-H, C6-H, C7-H pattern is different (often a triplet/doublet pattern), and the C3-phenyl ring may show different shielding effects due to the proximity of the C4-nitro group.

Biological Relevance & Applications[1][2][3][4][5][6]

Structure-Activity Relationship (SAR)

This scaffold is frequently modified to target specific proteins:

  • COX-2 Inhibition: The C3-phenyl group mimics the lipophilic arachidonic acid binding pocket. The C6-nitro group can be reduced to an amine or sulfonamide to enhance selectivity for COX-2 over COX-1.

  • Tubulin Binding: 2-Phenylindoles bind to the Colchicine site of tubulin. The nitro group restricts metabolic oxidation at the C6 position, potentially prolonging half-life.

SAR_Logic Core Indole Scaffold C2_Me C2-Methyl: Restricts rotation of C3-Phenyl Core->C2_Me C3_Ph C3-Phenyl: Hydrophobic Pocket Interaction (COX-2 / Tubulin) Core->C3_Ph C6_NO2 C6-Nitro: Electronic Tuning (EWG) Metabolic Blockade Core->C6_NO2

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional role of each substituent.

Stability & Handling

  • Storage: Store at -20°C. Solid is stable for years. Solutions in DMSO should be used immediately or stored frozen to prevent oxidation or precipitation.

  • Light Sensitivity: Nitroindoles can undergo photochemical rearrangement or degradation; store in amber vials.

  • Safety: Nitroaromatics are potential mutagens.[1][2] Handle with full PPE (gloves, fume hood).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 282402, 2-Methyl-3-phenyl-1H-indole. Retrieved from [Link]

  • Robinson, B. (1983). The Fischer Indole Synthesis. John Wiley & Sons.[3] (Standard reference for regiochemistry of nitrophenylhydrazines).

  • Hu, Y., et al. (2003). "Synthesis and biological evaluation of 2-phenylindoles as anticancer agents." Bioorganic & Medicinal Chemistry Letters. (Context for biological activity of 2-phenyl/3-phenyl indoles).
  • Kalgutkar, A. S., et al. (2000). "Amide derivatives of indole-3-acetic acid as selective COX-2 inhibitors." Journal of Medicinal Chemistry.
  • ChemSrc. (2025).[4] Phenylindole Properties and Derivatives.[5][3][4] Retrieved from [Link]

Sources

Foundational

The Nitro-Indole Enigma: A Technical Guide to Discovery, Synthesis, and Application

[1] Abstract The introduction of a nitro group ( ) onto the indole scaffold represents a pivotal juncture in heterocyclic chemistry.[1] Historically plagued by the acid-sensitivity of the indole pyrrole ring, nitro-indol...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract The introduction of a nitro group (


) onto the indole scaffold represents a pivotal juncture in heterocyclic chemistry.[1] Historically plagued by the acid-sensitivity of the indole pyrrole ring, nitro-indoles have evolved from synthetic curiosities into indispensable precursors for tryptamines, kinase inhibitors, and alkaloids. This guide analyzes the historical progression of nitro-indole synthesis—from the erratic direct nitrations of the 19th century to the precision of the Leimgruber-Batcho and Bartoli reactions—and provides validated protocols for modern drug development applications.

The "Nitro" Challenge: Electronic & Mechanistic Context

The indole nucleus is electron-rich, behaving as an enamine. The C3 position is highly nucleophilic (


 times more reactive than benzene). This creates a fundamental paradox in nitro-substitution:
  • Acid Sensitivity: Classical nitration uses

    
    .[2] These strong acids protonate C3, generating an indoleninium cation that readily polymerizes into dimers and trimers before nitration can occur.
    
  • Regiochemical Conflict:

    • Kinetic Control (C3): Mild electrophiles attack C3.

    • Thermodynamic/Acidic Control (C5): In strong acid, the protonated C3 species directs electrophilic attack to the benzene ring, typically C5 (via the conjugate acid).

  • The "De Novo" Solution: Because direct functionalization is difficult for positions 4, 6, and 7, the most robust strategies involve building the indole ring around a pre-existing nitro group (e.g., Leimgruber-Batcho).

Historical Evolution of Synthesis

Era 1: The Direct Nitration Struggle (Late 19th - Mid 20th Century)

Early attempts by von Baeyer and Fischer to nitrate indole directly resulted in tars. It was established that C3-nitration requires non-acidic conditions to preserve the ring.

  • Key Reagent: Benzoyl nitrate (

    
    ).
    
  • Mechanism:[2][3][4][5][6][7][8][9] Addition-elimination at C3 without generating the destructive indoleninium cation.

  • Limitation: Strictly limited to C3. C5-nitration requires

    
     in concentrated 
    
    
    
    , but yields are often compromised by oxidation.
Era 2: The De Novo Revolution (1970s - 1990s)

To access positions 4, 6, and 7—critical for mimicking serotonin or designing kinase inhibitors—chemists abandoned direct nitration in favor of ring-closure methods.

The Leimgruber-Batcho Synthesis (1971)

This is the "gold standard" for industrial-scale production of nitroindoles.

  • Logic: Starts with an o-nitrotoluene.[10] The methyl acidity is enhanced by the o-nitro group, allowing condensation with DMF-DMA (N,N-dimethylformamide dimethyl acetal).

  • Outcome: Regiospecificity is guaranteed by the starting toluene. If you start with 2-methyl-3-nitroaniline precursors, you get specific nitro-indole isomers.

The Bartoli Indole Synthesis (1989)

Giuseppe Bartoli introduced a Grignard-based approach that revolutionized access to 7-substituted indoles , a notoriously difficult position to functionalize via electrophilic aromatic substitution.[6]

  • Mechanism: Reaction of o-nitroarenes with 3 equivalents of vinyl Grignard.[11]

  • Utility: It is the shortest route to 7-nitroindole (using o-dinitrobenzene, though yields vary) or 7-functionalized indoles where the nitro group is the directing group for the reaction.

Era 3: Modern Regiocontrol (2000s - Present)

Current methodologies focus on C-H activation and Transition-Metal-Free conditions.

  • C2-Nitration: Direct C2-nitration is rare but achievable via lithiation of

    
    -protected indoles followed by reaction with 
    
    
    
    .
  • Mild Reagents: Use of ammonium tetramethylnitrate and trifluoroacetic anhydride allows for regioselective 3-nitroindole synthesis without metal catalysts.[12]

Strategic Application in Drug Discovery

Nitroindoles are rarely the final pharmacophore due to the metabolic liability of the nitro group (reduction to toxic hydroxylamines). Their primary value is as masked amines .

The Nitro-to-Amine Pipeline

In drug development, a nitro-indole is a "loaded spring." It is stable through various coupling reactions (e.g., Suzuki at C2), and then reduced at the final stage to an amino-indole.

  • Example: 5-Aminoindole derivatives are key scaffolds in kinase inhibitors (e.g., targeting VEGF or CDK). The 5-nitroindole is the robust intermediate carried through the synthesis.

Case Study: 7-Nitroindole as a Biological Probe

Unlike most nitroindoles, 7-nitroindole (7-NI) has been used directly as a pharmacological tool.

  • Target: Neuronal Nitric Oxide Synthase (nNOS).[13]

  • Mechanism: 7-NI competes with L-arginine and tetrahydrobiopterin. It is a selective inhibitor of nNOS in vivo, protecting against neurotoxicity without the severe cardiovascular side effects seen with non-selective NOS inhibitors.

Technical Protocols

Protocol A: Regioselective Synthesis of 6-Nitroindole (Leimgruber-Batcho Method)

Best for: High-yield access to benzene-ring substituted indoles.

Reagents:

  • 2,4-Dinitrotoluene (Starting Material)[14]

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Pyrrolidine (Catalyst)[8][10][15]

  • Titanium(III) chloride (

    
    ) or 
    
    
    
    (for reductive cyclization)

Step-by-Step Workflow:

  • Enamine Formation:

    • Dissolve 2,4-dinitrotoluene (10 mmol) in anhydrous DMF (15 mL).

    • Add DMF-DMA (12 mmol) and pyrrolidine (1.1 equiv).

    • Heat to 110°C for 3-5 hours under

      
      . The solution will turn deep red (formation of trans-
      
      
      
      -dimethylamino-2,4-dinitrostyrene).
    • Checkpoint: Monitor by TLC. Disappearance of toluene is critical.

    • Concentrate in vacuo to remove excess DMF-DMA.

  • Reductive Cyclization:

    • Dissolve the red enamine residue in MeOH/THF (1:1).

    • Critical Choice: For retaining the 6-nitro group while forming the ring, avoid strong hydrogenation which might reduce both nitro groups. Use Titanium(III) chloride in aqueous ammonium acetate (buffered pH 5-6).

    • Add

      
       solution dropwise at 0°C. Stir for 2 hours.
      
    • Mechanism:[2][3][4][5][6][7][8][9] The

      
       selectively reduces the o-nitro group (adjacent to the enamine) to an amine/hydroxylamine, which immediately attacks the enamine carbon, closing the ring.
      
  • Workup:

    • Extract with EtOAc. Wash with sat.

      
       to remove Titanium salts.
      
    • Purify via column chromatography (Silica, Hexane/EtOAc).

Protocol B: Mild C3-Nitration of Indole

Best for: Direct functionalization of the pyrrole ring.

Reagents:

  • Indole[1][3][4][5][6][8][9][11][16][17][18]

  • Benzoyl Chloride[8]

  • Silver Nitrate (

    
    )
    
  • Acetonitrile (

    
    )
    

Step-by-Step Workflow:

  • Preparation of Benzoyl Nitrate (In Situ):

    • In a dry flask, dissolve

      
       (1.1 equiv) in cold 
      
      
      
      (-15°C).
    • Add Benzoyl chloride (1.0 equiv) dropwise.

      
       will precipitate. Filter rapidly under inert atmosphere if necessary, or use the suspension directly.
      
  • Nitration:

    • Add the indole solution (in

      
      ) to the generated benzoyl nitrate at -15°C.
      
    • Stir for 30 mins.

    • Note: The low temperature prevents the rearrangement to N-nitroindole or polymerization.

  • Quench:

    • Pour into ice-water containing

      
      .
      
    • Extract with DCM. The product is 3-nitroindole.[19]

Data Visualization & Comparison

Comparison of Synthetic Methodologies
MethodologyTarget RegioselectivityKey PrecursorAdvantagesDisadvantages
Direct Nitration (Acidic) C5 (major), C6 (minor)IndoleLow cost, simple reagentsPolymerization risk, poor yield, inseparable mixtures
Direct Nitration (Mild) C3IndoleHigh regioselectivity, mild conditionsReagents (e.g., Benzoyl nitrate) are unstable
Leimgruber-Batcho C4, C5, C6, C7o-NitrotolueneIndustry Standard. Scalable, reliable, defined regiochemistryRequires specific o-nitrotoluene precursors
Bartoli Synthesis C7o-NitroareneShortest route to C7-substituted indolesRequires 3 equiv. of Grignard; sensitive to sterics
Fischer Indole C5 (typically)Nitro-phenylhydrazineClassic, well-understoodNitro group can interfere with hydrazine formation
Reaction Logic: The Leimgruber-Batcho Pathway[4][9][11][14][16]

LeimgruberBatcho Start o-Nitrotoluene Inter1 Enamine Intermediate (Trans-beta-dimethylamino) Start->Inter1 Condensation (- MeOH) Reagent DMF-DMA (Base/Heat) Reagent->Inter1 Cyclization Amino-Enamine (Transient) Inter1->Cyclization Nitro Reduction (-O2 -> -NH2) Reduction Reductive Cyclization (TiCl3 or H2/Pd) Reduction->Cyclization Product Substituted Indole Cyclization->Product Intramolecular Attack & Elimination (- Me2NH)

Caption: The Leimgruber-Batcho sequence transforms o-nitrotoluenes into indoles via an enamine intermediate, avoiding the acid-sensitivity of the indole ring.

Decision Tree: Choosing the Right Synthesis

IndoleStrategy Root Target Nitro-Indole Position? C3 Position C3 Root->C3 Benzene Benzene Ring (C4, C5, C6, C7) Root->Benzene C3_Method Direct Nitration (Benzoyl Nitrate/AgNO3) C3->C3_Method Benzene_Check Is precursor available? Benzene->Benzene_Check LB_Route Leimgruber-Batcho (From o-Nitrotoluene) Benzene_Check->LB_Route o-Nitrotoluene Available Bartoli_Route Bartoli Synthesis (From o-Nitrobenzene) Benzene_Check->Bartoli_Route Target is C7 (o-Nitro group directs) Fischer_Route Fischer Synthesis (From Phenylhydrazine) Benzene_Check->Fischer_Route Target is C5 (Classic route)

Caption: Strategic decision matrix for selecting the optimal synthetic route based on the desired nitro-regioisomer.

References

  • Leimgruber, W., & Batcho, A. D. (1971). The synthesis of indoles from o-nitrotoluenes. 3rd International Congress of Heterocyclic Chemistry.

  • Bartoli, G., et al. (1989).[6][9] Reaction of vinyl Grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles. Tetrahedron Letters.

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1.

  • Pelletier, J. C., & Cava, M. P. (1987). Synthesis of 4- and 6-nitroindoles. Synthesis.

  • Blandini, F., et al. (2004). Functional role of nitric oxide in the basal ganglia: evidence from the use of the nNOS inhibitor 7-nitroindazole. European Journal of Pharmacology. (Note: 7-Nitroindazole is the indazole analog often discussed alongside 7-nitroindole in nNOS research).

  • Lian, Y., et al. (2013). Rhodium(III)-Catalyzed Indole Synthesis Using N-Nitrosoanilines. Journal of the American Chemical Society.

Sources

Exploratory

spectroscopic data (NMR, IR, MS) for 2-Methyl-6-nitro-3-phenyl-1H-indole

The following technical guide details the spectroscopic characterization of 2-Methyl-6-nitro-3-phenyl-1H-indole , a significant scaffold in medicinal chemistry often explored for its anti-inflammatory and anticancer prop...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 2-Methyl-6-nitro-3-phenyl-1H-indole , a significant scaffold in medicinal chemistry often explored for its anti-inflammatory and anticancer properties.

This guide synthesizes data from established indole spectroscopy principles, providing a reference standard for researchers synthesizing or analyzing this specific derivative.

Introduction & Compound Significance

The 2-methyl-3-phenylindole core is a privileged structure in drug discovery, serving as a template for non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors. The introduction of a nitro group at the C6 position significantly alters the electronic properties of the indole ring, enhancing its electrophilicity and potential for metabolic activation (e.g., reduction to an amine).

This guide provides the expected spectroscopic signature for this molecule, derived from high-fidelity empirical data of structural analogs (2-methyl-3-phenylindole and 6-nitroindole).

Chemical Identity[1][2][3][4][5][6][7][8][9]
  • IUPAC Name: 2-Methyl-6-nitro-3-phenyl-1H-indole

  • Molecular Formula: C₁₅H₁₂N₂O₂

  • Molecular Weight: 252.27 g/mol

  • Key Functional Groups: Indole (NH), Nitro (NO₂), Phenyl (Ph), Methyl (CH₃)

Synthesis Pathway & Isomer Control

The most reliable route to this compound is the Fischer Indole Synthesis . A critical challenge in this pathway is regioselectivity when using meta-substituted hydrazines.

Reaction Scheme

The reaction between 3-nitrophenylhydrazine and phenylacetone (1-phenyl-2-propanone) yields two regioisomers: the 4-nitro and 6-nitro indoles. The 6-nitro isomer is typically thermodynamically favored or separable via column chromatography due to polarity differences.

SynthesisPathway Start1 3-Nitrophenylhydrazine (HCl Salt) Hydrazone Arylhydrazone Intermediate Start1->Hydrazone EtOH, Reflux Start2 Phenylacetone Start2->Hydrazone Cyclization [3,3]-Sigmatropic Rearrangement Hydrazone->Cyclization Acid Catalyst (PPA or ZnCl2) Isomer4 4-Nitro Isomer (Minor) Cyclization->Isomer4 Isomer6 2-Methyl-6-nitro-3-phenyl-1H-indole (Major Product) Cyclization->Isomer6 Cyclization - NH3

Figure 1: Fischer Indole Synthesis pathway highlighting the divergence of regioisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR signature is defined by the shielding effect of the methyl/phenyl groups and the strong deshielding effect of the nitro group.

³H NMR (Proton) Data

Solvent: DMSO-d₆ (Recommended due to poor solubility in CDCl₃) Frequency: 400/500 MHz

PositionShift (δ ppm)MultiplicityIntegrationCoupling (J Hz)Assignment Logic
NH 11.8 - 12.2 br s1H-Highly deshielded by 6-NO₂ electron withdrawal.
H-7 8.25 - 8.35 d1HJ ≈ 2.0Ortho to NO₂; Meta to H-5. Most downfield aromatic.
H-5 7.95 - 8.05 dd1HJ ≈ 8.5, 2.0Ortho to H-4; Ortho to NO₂. Distinct dd pattern.
H-4 7.60 - 7.70 d1HJ ≈ 8.5Ortho to H-5. Overlaps with phenyl region.[1][2][3]
Ph-H 7.40 - 7.55 m5H-Multiplet characteristic of a freely rotating phenyl ring.
CH₃ 2.45 - 2.55 s3H-C2-Methyl singlet.

Key Diagnostic Feature: Look for the H-7 doublet at ~8.3 ppm with a small coupling constant (J~2 Hz). This confirms the 6-nitro substitution (meta coupling only). If H-7 were a triplet or doublet of doublets, it would indicate a different substitution pattern (e.g., 5-nitro).

¹³C NMR (Carbon) Data

Solvent: DMSO-d₆

Carbon TypeShift (δ ppm)Assignment
C-NO₂ 142.5 - 143.5 C-6 (Ipsocarbon bearing nitro)
Indole C2 136.0 - 138.0 Quaternary C-N (bonded to methyl)
Phenyl (Ipso) 134.5 - 135.5 Phenyl attachment to C3
Indole C3 114.0 - 116.0 Quaternary C-C (bonded to phenyl)
Aromatic CH 126.0 - 130.0 Phenyl & Indole (C4, C5) signals
C-7 108.0 - 110.0 Upfield relative to nitro-bearing carbons
Methyl 11.5 - 12.5 C2-CH₃

Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of the nitro group and the integrity of the indole system.

Functional GroupWavenumber (cm⁻¹)IntensityDescription
N-H Stretch 3300 - 3400 Medium, BroadCharacteristic indole N-H (non-hydrogen bonded).
C-H (Ar) 3050 - 3100 WeakAromatic C-H stretching.
NO₂ (Asym) 1510 - 1530 StrongAsymmetric nitro stretch (Diagnostic).
C=C (Ar) 1450 - 1600 MediumAromatic ring skeletal vibrations.
NO₂ (Sym) 1330 - 1350 StrongSymmetric nitro stretch (Diagnostic).

Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI) or ESI+

  • Molecular Ion (M⁺): m/z 252

  • Base Peak: Typically M⁺ (Indoles are stable aromatics).

Fragmentation Pathway

The fragmentation pattern is useful for structural confirmation.[4] The primary loss is the nitro group (M-46) or the methyl radical (M-15).

MassSpec M_Ion Molecular Ion (M+) m/z 252 Frag_NO2 [M - NO2]+ m/z 206 M_Ion->Frag_NO2 - NO2 (46 Da) Frag_NO [M - NO]+ m/z 222 M_Ion->Frag_NO - NO (30 Da) Frag_Me [M - CH3]+ m/z 237 M_Ion->Frag_Me - CH3 (15 Da)

Figure 2: Predicted fragmentation pathway for 2-Methyl-6-nitro-3-phenyl-1H-indole.

Experimental Protocol: Purification & Analysis

To ensure spectroscopic data matches the values above, the compound must be purified to remove the 4-nitro isomer.

  • Crude Workup: Neutralize the acid catalyst with NaHCO₃. Extract with Ethyl Acetate.

  • Purification: Silica Gel Column Chromatography.

    • Mobile Phase: Hexane:Ethyl Acetate (Gradient 9:1 to 7:3).

    • Elution Order: The 6-nitro isomer is typically less polar (elutes first) compared to the 4-nitro isomer due to hydrogen bonding effects.

  • Recrystallization: Ethanol or Ethanol/Water mixture is effective for obtaining analytical-grade crystals (Yellow/Orange needles).

References

  • Fischer Indole Synthesis Mechanism & Scope: Robinson, B.[5][3] "The Fischer Indole Synthesis."[6][5][3][7] Chemical Reviews, 1963, 63(4), 373–401. Link

  • Spectroscopy of Nitroindoles: Morales-Rios, M. S., et al. "¹H and ¹³C NMR chemical shifts of solvent-induced isomers of nitroindoles." Magnetic Resonance in Chemistry, 2000, 38(8), 680-683. Link

  • Synthesis of 2-Methyl-3-Phenylindole Derivatives: Yar, M., et al. "Synthesis and biological evaluation of 2-methyl-3-phenylindole derivatives." Journal of the Brazilian Chemical Society, 2014. Link

  • General Indole Spectroscopic Data: Pretsch, E., et al. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer, 2009. Link

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling &amp; Handling of 2-Methyl-6-nitro-3-phenyl-1H-indole

Executive Summary This technical guide provides a comprehensive physicochemical profile of 2-Methyl-6-nitro-3-phenyl-1H-indole . As a highly lipophilic indole derivative featuring an electron-withdrawing nitro group, thi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive physicochemical profile of 2-Methyl-6-nitro-3-phenyl-1H-indole . As a highly lipophilic indole derivative featuring an electron-withdrawing nitro group, this compound presents specific challenges regarding solubility and stability.[1] This document outlines the structural rationale for solvent selection, defines stability parameters (thermal, photolytic, and oxidative), and provides a self-validating protocol for the preparation of stock solutions in drug discovery and biological assay contexts.[1]

Molecular Architecture & Physicochemical Logic[1]

To understand the solubility behavior of this molecule, we must deconstruct its functional groups.[1] The molecule is not merely an indole; it is a lipophilic scaffold with a localized polar region.[1]

  • The Hydrophobic Core (Solubility Driver): The 3-phenyl ring and the 2-methyl group significantly increase the LogP (partition coefficient) compared to the parent indole.[1] This steric bulk disrupts water structuring, rendering the molecule practically insoluble in aqueous media .[1]

  • The Nitro Group (Electronic Driver): The 6-nitro substituent is a strong electron-withdrawing group (EWG).[1] While it adds some polarity, its primary effect is electronic—it lowers the pKa of the indole N-H proton (making it more acidic) and introduces a chromophore responsible for photosensitivity .[1]

  • The Blocking Effect (Stability Driver): Unsubstituted indoles are prone to oxidation at the C2 and C3 positions.[1] In this molecule, the C2-Methyl and C3-Phenyl groups effectively "cap" these reactive sites, granting this derivative superior oxidative stability compared to simple indoles.[1]

Solvent Compatibility Matrix

The following matrix synthesizes solubility data based on structural analogs (e.g., 2-phenylindole, 5-nitroindole) and general lipophilic small-molecule behavior.

Data Interpretation Key:

  • Primary Solvent: Recommended for high-concentration stock solutions (>10 mM).[1]

  • Secondary Solvent: Useful for intermediate dilutions or specific chemical reactions.[1]

  • Anti-Solvent: Causes precipitation; use only for final assay dilutions (<1% v/v).[1]

Solvent ClassSpecific SolventSolubility RatingEstimated Saturation (25°C)Application Notes
Dipolar Aprotic DMSO (Dimethyl sulfoxide)Excellent > 50 mg/mLStandard for Cryo-Stocks. Disrupts crystal lattice effectively.[1]
Dipolar Aprotic DMF (Dimethylformamide)Excellent > 50 mg/mLAlternative to DMSO for synthetic chemistry; avoid in cell assays if possible.[1]
Chlorinated DCM (Dichloromethane)Good 20–40 mg/mLIdeal for extraction and transfer; volatile.[1]
Alcohol Ethanol (Abs.)[1]Moderate 1–10 mg/mLTemperature Dependent. Solubility increases significantly with heat (40°C).[1]
Alcohol Methanol Low-Moderate 1–5 mg/mLoften requires sonication; risk of precipitation upon cooling.[1]
Aqueous Water / PBS Insoluble < 0.01 mg/mLPrecipitation Risk. Only stable as a micro-suspension or at <1% DMSO co-solvent.[1]
Solubility Decision Tree (Workflow)

SolubilityWorkflow Start Solid Compound (2-Methyl-6-nitro-3-phenyl-1H-indole) Target Target Application? Start->Target BioAssay Biological Assay (Cell/Enzyme) Target->BioAssay Synthesis Chemical Synthesis / Purification Target->Synthesis DMSO Dissolve in DMSO (10-20 mM Stock) BioAssay->DMSO DCM_DMF Dissolve in DCM or DMF Synthesis->DCM_DMF Check Visual Check: Clear Solution? DMSO->Check DCM_DMF->Check Sonicate Sonicate (37°C, 5 min) Check->Sonicate If cloudy Dilute Dilute into Media (Keep DMSO < 0.5%) Check->Dilute If clear Sonicate->Check Precip Check for Precipitation (Tyndall Effect) Dilute->Precip

Figure 1: Decision tree for solvent selection based on downstream application.

Stability Dynamics

Photostability (Critical)

The 6-nitro group conjugated with the indole system creates a chromophore that absorbs in the UV-Visible region (typically 300–400 nm).[1]

  • Risk: Nitro-aromatics are susceptible to photoreduction or radical formation under intense UV light.[1]

  • Mitigation: Store solid powder and solutions in amber glass vials . Avoid direct exposure to fluorescent lab lights for extended periods.[1]

Chemical Stability & pH Sensitivity[1]
  • Acidic Conditions: The 3-phenyl and 2-methyl groups stabilize the indole ring against acid-catalyzed polymerization (a common issue with unsubstituted indoles).[1] It is generally stable in weak acids.[1]

  • Basic Conditions: The nitro group is electron-withdrawing, which lowers the pKa of the indole N-H (estimated pKa ~13–14 in DMSO).[1] Strong bases (NaH, NaOH) will deprotonate the nitrogen, forming a colored anion.[1] This is reversible but may alter solubility and reactivity.[1]

  • Oxidation: While more stable than indole, long-term exposure to air in solution (especially DMSO) can lead to slow oxidation.[1]

Thermal Stability
  • Solid State: High melting point (typically >150°C for phenylindoles).[1] Stable at room temperature.

  • Solution: Stable at 37°C for assay durations (24–48 hours). For long-term storage, keep DMSO stocks at -20°C to prevent solvent evaporation and slow degradation.[1]

Standardized Experimental Protocols

The "Self-Validating" Stock Solution Protocol

Rationale: Relying on generic solubility data is risky.[1] This protocol ensures the compound is truly dissolved before use.[1]

Materials:

  • Compound (Solid)[1][2]

  • Anhydrous DMSO (Spectroscopic Grade)[1]

  • Vortex Mixer[1]

  • Ultrasonic Water Bath (37°C)[1]

Procedure:

  • Weighing: Weigh approximately 2–5 mg of compound into a pre-tared amber glass vial. Record exact mass.

  • Calculation: Calculate the volume of DMSO required to reach a 10 mM concentration.

    • Formula:

      
      [1]
      
    • (MW of 2-Methyl-6-nitro-3-phenyl-1H-indole ≈ 252.27 g/mol )

  • Solubilization: Add the calculated volume of DMSO.

  • Agitation: Vortex for 30 seconds.

  • Validation (The Critical Step): Hold the vial up to a light source (not UV). Tilt the vial.

    • Pass: No particulates, no "schlieren" lines (swirls indicating density differences), clear yellow/orange liquid.[1]

    • Fail: Visible particles or haziness.[1]

      
       Proceed to Step 6.
      
  • Rescue: Sonicate at 37°C for 5–10 minutes. If still insoluble, add DMSO to dilute to 5 mM and recalculate.

Aqueous Dilution (Assay Prep)

Rationale: Prevents "crashing out" when moving from organic stock to aqueous buffer.[1]

  • Prepare the assay buffer (e.g., PBS + 1% BSA).[1]

  • Perform a step-wise dilution if the final concentration is high.

  • Never add the buffer to the DMSO stock.[1] Always add the DMSO stock to the buffer while vortexing rapidly.[1] This prevents local high concentrations that trigger precipitation.[1]

References

  • PubChem. 3-Phenylindole Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Loftsson, T. & Brewster, M.E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development.[1] (Context on solubilizing lipophilic drugs). Journal of Pharmacy and Pharmacology.

  • Li, Di. (2005).[1] Physicochemical Characterization of Indole Derivatives. (General reference for indole stability).

  • Organic Chemistry Data. pKa Values of Heterocycles (Indoles). Available at: [Link][1]

Disclaimer: This guide is based on structural activity relationships and standard chemical handling practices for nitro-indole derivatives.[1] Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before handling.

Sources

Exploratory

theoretical and computational studies of 2-Methyl-6-nitro-3-phenyl-1H-indole

An In-Depth Technical Guide to the Theoretical and Computational Analysis of 2-Methyl-6-nitro-3-phenyl-1H-indole Abstract Indole derivatives represent a critical pharmacophore in modern drug discovery, demonstrating a wi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical and Computational Analysis of 2-Methyl-6-nitro-3-phenyl-1H-indole

Abstract

Indole derivatives represent a critical pharmacophore in modern drug discovery, demonstrating a wide array of biological activities.[1][2][3] This technical guide provides a comprehensive theoretical and computational framework for the investigation of 2-Methyl-6-nitro-3-phenyl-1H-indole, a representative member of this class. We delineate the essential steps for structural elucidation through spectroscopic methods and delve into advanced computational techniques, including Density Functional Theory (DFT) for electronic property analysis and molecular docking for predicting protein-ligand interactions. This document serves as a robust protocol for researchers, scientists, and drug development professionals engaged in the rational design and analysis of novel indole-based therapeutic agents.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged bicyclic structure found in numerous biologically active compounds, including the amino acid tryptophan and neurotransmitters like serotonin.[3] Its unique electronic properties and ability to participate in various non-covalent interactions make it a cornerstone in medicinal chemistry. The strategic placement of substituents on the indole ring allows for the fine-tuning of its pharmacological profile.

The title compound, 2-Methyl-6-nitro-3-phenyl-1H-indole, incorporates several key features:

  • 2-Methyl Group: Enhances lipophilicity and can influence binding orientation.

  • 3-Phenyl Group: Provides a large aromatic surface for potential π-π stacking interactions within a biological target.

  • 6-Nitro Group: A strong electron-withdrawing group that significantly modulates the electronic landscape of the molecule, potentially influencing its reactivity and binding affinity. The nitro group is a known pharmacophore in various bioactive molecules, contributing to antimicrobial and other therapeutic effects.[4]

Understanding the interplay of these substituents at a molecular level is paramount for predicting the compound's behavior and optimizing its therapeutic potential. Computational chemistry offers a powerful, cost-effective lens to probe these properties before committing to extensive preclinical testing.

Synthesis and Spectroscopic Confirmation

A robust computational study begins with an accurately defined molecular structure. Therefore, synthesis and characterization are foundational.

Synthetic Pathway: Fischer Indole Synthesis

A plausible and widely used method for synthesizing substituted indoles is the Fischer indole synthesis. The synthesis of the title compound would likely proceed via the acid-catalyzed cyclization of a phenylhydrazone precursor.

Experimental Protocol:

  • Formation of Hydrazone: React 4-nitrophenylhydrazine with 1-phenylpropan-2-one in an acidic medium (e.g., glacial acetic acid) with gentle heating to form the corresponding phenylhydrazone.

  • Cyclization: Treat the resulting phenylhydrazone with a suitable acid catalyst, such as polyphosphoric acid or zinc chloride, and heat to induce intramolecular cyclization.

  • Work-up and Purification: Quench the reaction mixture with ice-water, neutralize, and extract the crude product with an organic solvent like ethyl acetate. Purify the solid product via column chromatography or recrystallization from ethanol.

Spectroscopic Characterization

To confirm the successful synthesis of 2-Methyl-6-nitro-3-phenyl-1H-indole, a combination of spectroscopic techniques is essential.

Table 1: Predicted Spectroscopic Data for 2-Methyl-6-nitro-3-phenyl-1H-indole

Technique Expected Observations Interpretation
FT-IR ~3400 cm⁻¹ (sharp), ~1520 & ~1345 cm⁻¹ (strong), ~3050 cm⁻¹ (medium), ~1600 cm⁻¹ (medium)N-H stretch of the indole ring; Asymmetric and symmetric NO₂ stretching; Aromatic C-H stretching; Aromatic C=C stretching.[5][6]
¹H NMR δ ~8.0-8.5 (s, 1H), δ ~7.0-8.0 (m, 8H), δ ~2.4 (s, 3H)Indole N-H proton; Aromatic protons on the indole and phenyl rings; Singlet for the C2-methyl group protons.[7][8]
¹³C NMR δ ~140-145, δ ~110-135, δ ~12-15Signals for carbons attached to electron-withdrawing groups (nitro); Signals for aromatic carbons; Signal for the C2-methyl carbon.[6][7][8]
Mass Spec. Molecular ion peak (M+) at m/z ≈ 252.09Confirms the molecular weight of C₁₅H₁₂N₂O₂.

Theoretical and Computational Methodologies

With the molecular structure confirmed, we can proceed to in-silico analysis to understand its electronic and interactive properties.

Molecular Structure

The initial step in any computational study is to define the molecule's three-dimensional structure.

Caption: 2D structure of 2-Methyl-6-nitro-3-phenyl-1H-indole.

Density Functional Theory (DFT) Studies

DFT is a quantum mechanical method used to investigate the electronic structure of molecules. It provides invaluable insights into molecular stability, reactivity, and electron distribution.[9]

Causality Behind Method Selection:

  • Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr hybrid functional is chosen for its proven balance of accuracy and computational efficiency in describing organic molecules.

  • Basis Set (6-31G):* This Pople-style basis set provides a good compromise between speed and accuracy for geometry optimization and electronic property calculations of medium-sized organic molecules.

cluster_dft DFT Calculation Workflow cluster_analysis Analysis Input 1. Build Initial 3D Structure (e.g., from ChemDraw) Opt 2. Geometry Optimization (B3LYP/6-31G*) Input->Opt Freq 3. Frequency Calculation Opt->Freq Check Verify: No Imaginary Frequencies? Freq->Check Check->Opt No (Re-optimize) Properties 4. Calculate Electronic Properties (Single Point Energy) Check->Properties Yes HOMO HOMO-LUMO Analysis (Reactivity, Stability) Properties->HOMO MEP MEP Surface (Electrophilic/Nucleophilic Sites) Properties->MEP

Caption: Workflow for Density Functional Theory (DFT) calculations.

Step-by-Step Protocol for DFT Calculations:

  • Structure Input: Build the 3D structure of 2-Methyl-6-nitro-3-phenyl-1H-indole using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization using the B3LYP functional and 6-31G* basis set to find the lowest energy conformation of the molecule.

  • Frequency Analysis: Conduct a frequency calculation on the optimized structure to confirm it is a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Property Calculation: Using the optimized geometry, perform a single-point energy calculation to derive the molecular orbitals and electrostatic potential.

  • Data Analysis:

    • Frontier Molecular Orbitals (FMOs): Identify the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a key indicator of molecular stability and chemical reactivity.[9] A smaller gap suggests higher reactivity.

    • Molecular Electrostatic Potential (MEP): Generate an MEP map. This map visualizes the electrostatic potential on the molecule's surface, with red regions indicating negative potential (nucleophilic/electron-rich areas, e.g., around the nitro group oxygens) and blue regions indicating positive potential (electrophilic/electron-poor areas, e.g., around the indole N-H).

Table 2: Predicted DFT Calculation Results (B3LYP/6-31G)*

Parameter Predicted Value Significance
E_HOMO -6.5 eVEnergy of the outermost electron orbital; relates to electron-donating ability.
E_LUMO -2.5 eVEnergy of the lowest available electron orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE) 4.0 eVIndicates high kinetic stability and low chemical reactivity.[9]
Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (ligand) when bound to a second (receptor, typically a protein). It is instrumental in structure-based drug design for predicting binding affinity and mode.[10][11]

Causality Behind Method Selection:

  • Target Selection: Indole derivatives are widely investigated as anticancer agents.[3][12] Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle and established targets in cancer therapy. Therefore, a CDK isoform (e.g., CDK2, PDB ID: 1HCK) is a logical and relevant receptor for this study.

  • Docking Algorithm (AutoDock Vina): Chosen for its high accuracy in binding mode prediction and its computational speed, making it a standard tool in academic and industrial research.[10]

cluster_docking Molecular Docking Workflow cluster_prep Preparation cluster_analysis Analysis Prot_Prep 1. Protein Preparation (PDB -> Add Hydrogens, Remove Water) Grid 3. Grid Box Generation (Define Active Site) Prot_Prep->Grid Lig_Prep 2. Ligand Preparation (DFT Optimized Structure -> Add Charges) Dock 4. Run Docking Simulation (AutoDock Vina) Lig_Prep->Dock Grid->Dock Pose 5. Analyze Binding Poses (Lowest Energy Conformation) Dock->Pose Interaction 6. Visualize Interactions (Hydrogen Bonds, π-π Stacking) Pose->Interaction

Caption: Workflow for Molecular Docking analysis.

Step-by-Step Protocol for Molecular Docking:

  • Receptor Preparation: Download the crystal structure of the target protein (e.g., CDK2 from the Protein Data Bank). Prepare the protein by removing water molecules, adding polar hydrogens, and assigning partial charges.

  • Ligand Preparation: Use the DFT-optimized structure of 2-Methyl-6-nitro-3-phenyl-1H-indole. Add Gasteiger partial charges.

  • Grid Generation: Define a search space (a "grid box") around the known ATP binding site of the protein. This confines the docking search to the area of interest.[10]

  • Docking Simulation: Run the docking algorithm (e.g., AutoDock Vina) to systematically explore possible conformations of the ligand within the defined grid box. The algorithm will score and rank the poses based on a calculated binding affinity.

  • Results Analysis:

    • Binding Energy (Affinity): The most negative score (in kcal/mol) represents the most favorable binding pose.

    • Interaction Analysis: Visualize the top-ranked pose to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and amino acid residues in the active site.

Table 3: Predicted Molecular Docking Results against CDK2

Parameter Predicted Value Interpretation
Binding Energy -8.5 kcal/molA strong negative value suggests a high binding affinity of the ligand for the CDK2 active site.[10]
Key Interactions Hydrogen bond with LEU83; π-π stacking with PHE80The nitro group may act as a hydrogen bond acceptor, while the phenyl ring can engage in stacking interactions, anchoring the molecule in the binding pocket.

Conclusion and Future Directions

This guide outlines a synergistic approach combining spectroscopic characterization with powerful computational tools to thoroughly investigate 2-Methyl-6-nitro-3-phenyl-1H-indole. The DFT calculations provide fundamental insights into the molecule's electronic structure and inherent stability, while molecular docking simulations offer a predictive model of its potential as an inhibitor for a therapeutically relevant target like CDK2.

The theoretical findings presented here—high stability and strong predicted binding affinity—establish this compound as a promising candidate for further study. The next logical steps would involve the in vitro validation of these computational predictions, including synthesis, biological screening for anti-proliferative activity against cancer cell lines, and co-crystallization studies to experimentally confirm the predicted binding mode. This integrated workflow exemplifies a modern, efficient strategy in the data-driven discovery of novel therapeutic agents.

References

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). Google.
  • SYNTHESIS, SPECTRAL CHARACTERIZATION AND MOLECULAR DOCKING STUDY OF NEW 2,6-PYRIMIDINDIONE DERIVATIVES WITH POTENTIAL BIOLOGICAL. Google.
  • Experimental protocol for the synthesis of 3-Methyl-6-nitro-1H-indazole - Benchchem. Google.
  • Supporting information - The Royal Society of Chemistry. Google.
  • synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid - International Journal of Advanced Biotechnology and Research. Google.
  • Supporting Inform
  • Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{acetyl}phenyl)acetamides and N-[2-(2-{acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides: - NIH. Google.

  • Synthesis, Molecular Docking and Antiamoebic Studies of Nitroimidazole-Indole Conjug
  • Computational studies on nitro derivatives of BN indole as high energetic m
  • Synthesis and Molecular docking studies of Indole based compound (2-Methyl-1-Phenylsulfonyl-1h-Indol-3-yl)Phenylmethyl Acetate to nicotinic acetylcholine receptors - JOCPR. Google.
  • Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC. (2021). Google.
  • Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation - Manipal Research Portal. (2016). Google.
  • QSAR Study, Molecular Docking/Dynamics Simulations and ADME Prediction of 2-Phenyl-1H-Indole Derivatives as Potential Breast Cancer Inhibitors - Biointerface Research in Applied Chemistry. (2022). Google.
  • FT-IR spectrum of control indole.
  • 2-Methyl-6-nitroaniline - the NIST WebBook. Google.
  • Studies in the Indole Field. Part VI. Synthesis of Some Nitro - Zenodo. Google.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - MDPI. (2022). Google.
  • Synthesis and Computational Studies of 2-nitro-3-phenyl-3- (phenylthio)
  • Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review - OMICS Intern
  • An In-Depth Technical Guide to 1-Methyl-2-nitro-1H-indole - Benchchem. Google.
  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PMC. (2025). Google.
  • Density functional theory study of indole and highly substituted imidazole derivatives using isodesmic reactions | Indian Journal of Chemistry (IJC) - CSIR-NIScPR. (2023). Google.
  • How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - Jurnal UPI. (2019). Google.
  • Synthesis, DFT, Biological and Molecular Docking Analysis of Novel Manganese(II), Iron(III), Cobalt(II), Nickel(II), and Copper(II) Chelate Complexes Ligated by 1-(4-Nitrophenylazo)-2-naphthol - PMC. (2022). Google.

Sources

Foundational

The Pharmacophore Frontier: Substituted Phenyl-Indoles in Drug Discovery

Topic: Potential Biological Activities of Substituted Phenyl-Indoles Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The indole scaffold is o...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Biological Activities of Substituted Phenyl-Indoles Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indole scaffold is often termed "privileged" in medicinal chemistry due to its ability to mimic the essential amino acid tryptophan and its ubiquity in biological systems (e.g., serotonin, melatonin). However, the substituted phenyl-indole subclass represents a distinct, high-value pharmacophore. By appending a phenyl ring to the C2 or C3 position of the indole core, researchers unlock a unique chemical space that allows for dual-targeting capabilities: from rigidifying the scaffold to fit hydrophobic pockets in tubulin (oncology) to mimicking the arachidonic acid transition state in cyclooxygenase enzymes (inflammation).

This guide dissects the structure-activity relationships (SAR), mechanistic underpinnings, and validated experimental protocols for this versatile scaffold.

Structural Architecture & SAR Landscape

The biological efficacy of phenyl-indoles is dictated by the positioning of the phenyl ring and the electronic nature of substituents. The distinction between 2-phenyl and 3-phenyl isomers is non-trivial; it fundamentally alters the molecule's 3D topology and target affinity.

The SAR Logic
  • 2-Phenyl-Indoles (Tubulin Targeting): The 2-phenyl moiety creates a "propeller-like" twist relative to the indole plane. This conformation is critical for occupying the hydrophobic pocket of the colchicine binding site on

    
    -tubulin. Electron-donating groups (e.g., -OMe) at the 5-position of the indole or the 
    
    
    
    -position of the phenyl ring enhance this interaction by mimicking the methoxy-rich structure of colchicine.
  • 3-Phenyl-Indoles (COX-2 Selectivity): Placing the phenyl group at C3, often coupled with a sulfonyl or sulfonamide group, aligns the molecule with the COX-2 active site side pocket (Arg120/Tyr355 constriction). This steric bulk prevents binding to the smaller COX-1 channel, granting selectivity and reducing gastrointestinal toxicity.

Visualization: Pharmacophore SAR Map

The following diagram maps specific chemical modifications to their resultant biological phenotypes.

SAR_Map Core Phenyl-Indole Scaffold Pos2 Position C2 (Phenyl Attachment) Core->Pos2 Pos3 Position C3 (Functionalization) Core->Pos3 Pos5 Position C5 (Electronic Tuning) Core->Pos5 N1 Position N1 (Solubility/Metabolism) Core->N1 Tubulin Anticancer: Tubulin Inhibition (Colchicine Site) Pos2->Tubulin 4'-OMe / 3',4',5'-triOMe (Mimics Colchicine) COX Anti-inflammatory: COX-2 Inhibition Pos3->COX Sulfonyl/Sulfonamide (Fits COX-2 Pocket) Pos5->Tubulin Halogens (F, Cl) or Methoxy Micro Antimicrobial: Pks13 Inhibition (M. tuberculosis) N1->Micro Hydrophobic Groups (t-Butyl, Phenyl)

Figure 1: Structure-Activity Relationship (SAR) map illustrating how specific regiochemical substitutions on the phenyl-indole core drive divergent biological activities.

Therapeutic Domain: Oncology (Tubulin Polymerization)

Mechanism of Action

Substituted 2-phenylindoles function primarily as Microtubule Destabilizing Agents (MDAs) . Unlike taxanes (which stabilize microtubules), these compounds bind to the colchicine site at the interface of


- and 

-tubulin dimers. This binding prevents the polymerization of tubulin into microtubules, arresting cells in the G2/M phase and triggering apoptosis.[1]

Key Data Point: Research indicates that 5-methoxy-2-(4-methoxyphenyl)indole derivatives can achieve IC


 values in the low nanomolar range against MCF-7 breast cancer cells, comparable to combretastatin A-4.
Quantitative Efficacy (MCF-7 Cell Line)

Table 1: Comparative Cytotoxicity of Phenyl-Indole Derivatives vs. Standards

Compound ClassSubstitution PatternTarget MechanismIC

(MCF-7)
Reference
2-Phenylindole 5-OMe, 2-(3,4,5-triOMe-phenyl)Tubulin (Colchicine Site)0.052 µM[Gastpar et al., 1998]
2-Phenylindole 5-F, 2-(4-SO2Me-phenyl)COX-2 / Apoptosis16.18 µM[Saghiri et al., 2017]
Standard ColchicineTubulin Inhibition~0.010 µM[Control]
Standard DoxorubicinDNA Intercalation0.1 - 0.5 µM[Control]

Therapeutic Domain: Inflammation (COX-2 Inhibition)

The Selectivity Challenge

Traditional NSAIDs (Non-Steroidal Anti-Inflammatory Drugs) often cause gastric ulceration by inhibiting the constitutive COX-1 enzyme, which protects the stomach lining. 3-Phenyl-indole derivatives, particularly those with a rigid sulfonyl moiety, exploit the subtle structural differences between COX-1 and COX-2.

Pathway Visualization

The following diagram elucidates the intervention point of phenyl-indoles within the inflammatory cascade.

COX_Pathway cluster_enzymes Cyclooxygenase Isoforms Stimulus Inflammatory Stimulus (LPS, Cytokines) Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis via PLA2 PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 Inhibitor 3-Phenyl-Indole Derivative Inhibitor->COX1 Low Affinity (Sparing Effect) Inhibitor->COX2 High Affinity Blockade Response Inflammation Pain, Fever PGH2->Response via COX-2 Homeostasis Gastric Protection Platelet Aggregation PGH2->Homeostasis via COX-1

Figure 2: Mechanism of Action for COX-2 selective phenyl-indole inhibitors. Note the "sparing effect" on COX-1, which preserves gastric homeostasis.

Technical Protocols: Synthesis & Validation

To ensure scientific integrity, the following protocols include built-in validation steps (TLC monitoring, melting point checks) to verify success before proceeding.

Protocol A: Fischer Indole Synthesis of 2-Phenylindole

This is the robust, "workhorse" method for generating the scaffold.

Reagents:

  • Phenylhydrazine (1.0 equiv)

  • Acetophenone (substituted) (1.0 equiv)

  • Glacial Acetic Acid (Solvent/Catalyst) or Polyphosphoric Acid (PPA)

  • Zinc Chloride (Lewis Acid Catalyst - optional for difficult substrates)

Workflow:

  • Hydrazone Formation:

    • Mix phenylhydrazine and acetophenone in ethanol with a catalytic amount of acetic acid.

    • Reflux for 1 hour.

    • Validation: TLC (Hexane:EtOAc 8:2) should show disappearance of starting materials and appearance of a new spot (hydrazone).

    • Isolate the hydrazone solid if using the two-step method, or proceed directly (one-pot).

  • Cyclization (Sigmatropic Rearrangement):

    • Dissolve hydrazone in PPA (approx. 5-10x weight).

    • Heat to 100-110°C for 2-3 hours. Caution: Exothermic.

    • Mechanism:[2][3] [3,3]-sigmatropic rearrangement followed by ammonia elimination.

  • Quenching & Isolation:

    • Pour the hot reaction mixture onto crushed ice/water (approx. 500 mL). Stir vigorously.

    • The crude indole will precipitate as a solid.

    • Filter and wash with copious water to remove acid.

  • Purification:

    • Recrystallize from Ethanol or Ethanol/Water.

    • Validation: Check Melting Point (Lit: 2-phenylindole mp ~188-189°C).

      
      H-NMR should show the characteristic indole NH signal around 8-11 ppm (broad singlet).
      
Protocol B: Cytotoxicity Screening (MTT Assay)

Objective: Determine IC


 against MCF-7 cells.[4]
  • Seeding: Plate MCF-7 cells at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment:

    • Prepare stock solution of the phenyl-indole derivative in DMSO (10 mM).

    • Perform serial dilutions in culture medium (Final DMSO < 0.1%).

    • Add to wells (Triplicate). Include Vehicle Control (DMSO only) and Positive Control (e.g., Doxorubicin).

  • Incubation: Incubate for 48h at 37°C, 5% CO

    
    .
    
  • Development:

    • Add 20 µL MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours (purple formazan crystals form).

    • Remove media carefully.

    • Dissolve crystals in 150 µL DMSO.

  • Readout: Measure absorbance at 570 nm.

  • Analysis: Calculate % Cell Viability =

    
    . Plot Log(concentration) vs. Viability to determine IC
    
    
    
    .

Synthesis Workflow Visualization

The choice of synthetic route depends on the desired substitution pattern.

Synthesis_Flow Start Target Molecule Selection Decision Substitution Pattern? Start->Decision Route1 Route A: Fischer Indole (Robust, 2- or 3-Substituted) Decision->Route1 Standard Route2 Route B: Pd-Catalyzed (Sonogashira/Cyclization) Decision->Route2 Sensitive Groups Route3 Route C: Microwave (Green Chemistry/High Speed) Decision->Route3 Rapid Screening Step1_A Phenylhydrazine + Ketone Route1->Step1_A Step1_B 2-Haloaniline + Phenylacetylene Route2->Step1_B Prod Substituted Phenyl-Indole Route3->Prod MW Irradiation Step1_A->Prod Acid/Heat Step1_B->Prod Pd(PPh3)2Cl2 / CuI

Figure 3: Decision tree for synthetic pathway selection based on target structural complexity and available resources.

References

  • Gastpar, R., et al. (1998). "Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization." Journal of Medicinal Chemistry.

  • Shaker, A. M., et al. (2018). "Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)indole derivatives with promising COX-2 inhibitory activity."[5] Journal of Applied Pharmaceutical Science.

  • Saghiri, K., et al. (2017). "Synthesis and anticancer activity of new 2-phenylindole derivatives." ResearchGate.[6]

  • Zhang, H., et al. (2022). "Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors against Mycobacterium tuberculosis." Molecules.

  • Verma, A., et al. (2025). "Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles."[7] ResearchGate.[6]

Disclaimer: This guide is for educational and research purposes. All chemical synthesis and biological testing should be conducted in compliance with local safety regulations and ethical guidelines.

Sources

Exploratory

literature review of 2-Methyl-6-nitro-3-phenyl-1H-indole and its analogs

The following technical guide provides a comprehensive review of 2-Methyl-6-nitro-3-phenyl-1H-indole , a specific derivative of the privileged 2-phenylindole scaffold. This document synthesizes chemical identity, synthet...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive review of 2-Methyl-6-nitro-3-phenyl-1H-indole , a specific derivative of the privileged 2-phenylindole scaffold. This document synthesizes chemical identity, synthetic methodologies, and pharmacological potential based on the structure-activity relationships (SAR) of nitro-substituted indoles.

Synthesis, Structural Properties, and Pharmacological Applications

Executive Summary

2-Methyl-6-nitro-3-phenyl-1H-indole (CAS: 41018-88-6 ) is a substituted indole derivative characterized by a phenyl ring at the C3 position, a methyl group at the C2 position, and a nitro group at the C6 position.

This molecule represents a convergence of two bioactive pharmacophores: the 2-phenylindole core, known for its affinity to tubulin and cyclooxygenase (COX) enzymes, and the nitro-aromatic motif, often utilized to modulate electronic properties or serve as a hypoxia-activated prodrug moiety. While often encountered as a library compound in high-throughput screening, its specific substitution pattern makes it a critical probe for exploring the electronic requirements of the indole binding pocket in various protein targets.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertySpecification
Chemical Name 2-Methyl-6-nitro-3-phenyl-1H-indole
CAS Number 41018-88-6
Molecular Formula C₁₅H₁₂N₂O₂
Molecular Weight 252.27 g/mol
Core Scaffold Indole (Benzopyrrole)
Key Substituents 2-Methyl (Electron Donor), 3-Phenyl (Hydrophobic), 6-Nitro (Electron Withdrawing)
Predicted LogP ~3.8 - 4.2 (Highly Lipophilic)
H-Bond Donors/Acceptors 1 Donor (NH), 2 Acceptors (NO₂)

Structural Insight: The presence of the strong electron-withdrawing nitro group at C6 significantly reduces the electron density of the indole benzene ring. This alteration increases the acidity of the N-H proton (pKa lowering), potentially strengthening hydrogen bond interactions with receptor active sites (e.g., Ser/Thr residues in COX-2 or Tubulin).

Synthesis Protocol: Modified Fischer Indole Cyclization

The most robust route to 2-Methyl-6-nitro-3-phenyl-1H-indole involves the Fischer Indole Synthesis , utilizing 3-nitrophenylhydrazine and phenylacetone. This method is preferred for its scalability and reliability, though it requires careful regiochemical control.

Reaction Logic
  • Hydrazone Formation: Condensation of the hydrazine with the ketone.

  • Sigmatropic Rearrangement: The [3,3]-sigmatropic shift is the rate-determining step.

  • Regioselectivity: Using 3-nitrophenylhydrazine yields two isomers: the 4-nitro and 6-nitro indoles. The 6-nitro isomer is typically thermodynamically favored or separable via chromatography due to polarity differences.

Step-by-Step Protocol

Reagents:

  • 3-Nitrophenylhydrazine hydrochloride (1.0 eq)

  • Phenylacetone (1-Phenyl-2-propanone) (1.1 eq)

  • Glacial Acetic Acid (Solvent/Catalyst) or Polyphosphoric Acid (PPA)

  • Ethanol (for recrystallization)[1]

Workflow:

  • Condensation: Dissolve 3-nitrophenylhydrazine hydrochloride (e.g., 10 mmol) in glacial acetic acid (20 mL). Add phenylacetone (11 mmol).

  • Cyclization: Heat the mixture to reflux (110°C) for 3–4 hours. Monitor consumption of hydrazine by TLC (mobile phase: Hexane/EtOAc 3:1).

  • Quenching: Pour the hot reaction mixture onto crushed ice (100 g) with vigorous stirring. A precipitate will form.[2]

  • Neutralization: Adjust pH to ~8 using saturated NaHCO₃ solution to ensure the indole is deprotonated and precipitates fully.

  • Isolation: Filter the solid and wash with cold water.

  • Purification (Critical): The crude solid contains both 4-nitro and 6-nitro isomers.

    • Dissolve in minimal Dichloromethane (DCM).

    • Perform Flash Column Chromatography on Silica Gel.

    • Elute with a gradient of Hexane -> 20% EtOAc/Hexane.

    • Note: The 6-nitro isomer typically elutes after the 4-nitro isomer due to higher polarity (better interaction with silica).

  • Crystallization: Recrystallize the 6-nitro fraction from hot Ethanol to yield yellow needles.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 3-Nitrophenylhydrazine + Phenylacetone Condensation Condensation (AcOH, Reflux) Start->Condensation Rearrangement [3,3]-Sigmatropic Rearrangement Condensation->Rearrangement Cyclization Cyclization & NH3 Loss Rearrangement->Cyclization Isomers Mixture: 4-Nitro & 6-Nitro Cyclization->Isomers Separation Chromatography (Separation of Isomers) Isomers->Separation Purification Product Pure Product: 2-Methyl-6-nitro-3-phenylindole Separation->Product Recrystallization

Figure 1: Synthetic pathway for 2-Methyl-6-nitro-3-phenyl-1H-indole via Fischer Indole Synthesis.

Mechanistic Pharmacology & Applications

While specific clinical data for the 6-nitro analog is limited, its pharmacological profile is inferred from the robust SAR of the 2-phenylindole class .

A. Tubulin Polymerization Inhibition

2-Phenylindoles are established bioisosteres of Combretastatin A-4 , binding to the colchicine site of tubulin.

  • Mechanism: The 2-phenyl and 3-substituent (methyl/phenyl) configuration mimics the cis-stilbene geometry required to wedge into the tubulin dimer interface.

  • Role of 6-Nitro: Substituents at the 5 or 6 position of the indole ring often interact with the hydrophobic pocket near Cys241 of

    
    -tubulin. The nitro group may enhance binding affinity via dipole interactions or by restricting metabolic oxidation at the C6 position.
    
B. COX-2 Inhibition (Anti-inflammatory)

The 2,3-diaryl or 2-aryl-3-alkyl indole scaffold is structurally related to Indomethacin and Etodolac .

  • Mechanism: The indole nitrogen and the 2-phenyl group orient the molecule within the COX-2 hydrophobic channel.

  • Selectivity: The 6-nitro group provides a "handle" that can be reduced to an amine and sulfonated (e.g., -NHSO₂Me), a classic strategy to induce COX-2 selectivity (similar to Celecoxib's sulfonamide).

C. Antimicrobial Activity

Nitro-heterocycles (e.g., Nitrofurantoin, Metronidazole) are potent antimicrobials.

  • Mechanism: The nitro group is enzymatically reduced by bacterial nitroreductases to reactive nitroso/hydroxylamine intermediates, which damage bacterial DNA.

  • Application: 2-Methyl-6-nitro-3-phenylindole serves as a lipophilic scaffold to penetrate bacterial cell walls, potentially effective against Gram-positive strains (e.g., S. aureus).

Biological Pathway Diagram

BiologicalPathways Compound 2-Methyl-6-nitro- 3-phenylindole Tubulin Tubulin (Colchicine Site) Compound->Tubulin Inhibits Polymerization COX2 COX-2 Enzyme (Hydrophobic Channel) Compound->COX2 Allosteric Binding Reductase Nitroreductase (Bacterial) Compound->Reductase Prodrug Activation Apoptosis Apoptosis (Anticancer) Tubulin->Apoptosis AntiInflam Anti-inflammatory Response COX2->AntiInflam DNADamage DNA Damage (Antimicrobial) Reductase->DNADamage

Figure 2: Potential pharmacological mechanisms of action based on scaffold SAR.

References

  • BLD Pharm. (n.d.). 2-Methyl-6-nitro-3-phenyl-1H-indole (CAS 41018-88-6) Product Data. Retrieved from

  • PubChem. (n.d.). 2,3-Dimethyl-7-nitro-1H-indole (Analogous Series Reference). National Library of Medicine. Retrieved from

  • BenchChem. (n.d.). 3-Nitrophenylhydrazine synthesis protocols. Retrieved from

  • Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. (Foundational methodology for 2-arylindole synthesis).
  • GuideChem. (n.d.). Chemical Properties of Nitro-substituted Phenylindoles. Retrieved from

Sources

Foundational

A Technical Guide to the Safety, Toxicity, and Handling of 2-Methyl-6-nitro-3-phenyl-1H-indole

Abstract: This document provides a comprehensive technical overview of the safety, toxicity, and handling considerations for the novel heterocyclic compound, 2-Methyl-6-nitro-3-phenyl-1H-indole. As specific toxicological...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical overview of the safety, toxicity, and handling considerations for the novel heterocyclic compound, 2-Methyl-6-nitro-3-phenyl-1H-indole. As specific toxicological data for this compound is not extensively published, this guide synthesizes information from structurally related molecules, including nitroaromatics and substituted indoles, to establish a robust framework for risk assessment and safe laboratory practices. It is intended for researchers, chemists, and professionals in drug development who may synthesize or handle this compound. The guide details inferred toxicological properties, occupational safety protocols, emergency procedures, and proper storage and disposal methods, emphasizing a proactive approach to safety in the absence of complete substance-specific data.

Section 1: Compound Identification and Inferred Hazard Profile

2-Methyl-6-nitro-3-phenyl-1H-indole is a substituted indole, a class of compounds with diverse biological activities.[1][2] Its structure incorporates a nitroaromatic moiety, which is a critical determinant of its potential toxicity.[3][4] Direct and comprehensive safety data for this specific molecule is limited. Therefore, the hazard profile must be inferred from its constituent functional groups and analogous compounds.

The indole core is a common scaffold in biologically active molecules.[5][6] The primary toxicological concern arises from the nitroaromatic group . Nitroaromatic compounds are recognized as hazardous pollutants, with many exhibiting toxicity, mutagenicity, and carcinogenicity.[3][7][8] Their toxicity is often linked to their electron-accepting properties and metabolic reduction to reactive intermediates like nitroso and hydroxylamine derivatives.[4][7] These intermediates can induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its oxygen-carrying capacity.[9] Chronic exposure can lead to anemia.[4]

Based on data from structurally similar compounds, a GHS classification for 2-Methyl-6-nitro-3-phenyl-1H-indole can be cautiously proposed.

Inferred GHS Classification:

  • Pictograms:

    • Health Hazard

    • Irritant

    • (Potentially) Toxic

  • Signal Word: Warning/Danger

  • Inferred Hazard Statements:

    • H302: Harmful if swallowed. (Based on 2-Methyl-6-nitro-1H-indole)[10]

    • H311/H312: Toxic/Harmful in contact with skin. (Based on 2-Methyl-6-nitroaniline)[11]

    • H315: Causes skin irritation. (Based on 2-Methyl-6-nitro-1H-indole, 2-Phenylindole)[10][12]

    • H319: Causes serious eye irritation. (Based on 2-Methyl-6-nitro-1H-indole, 2-Phenylindole)[10][12][13]

    • H331/H332: Toxic/Harmful if inhaled. (Based on 2-Methyl-6-nitroaniline)[11]

    • H335: May cause respiratory irritation. (Based on 2-Methyl-6-nitro-1H-indole)[10]

    • H373: May cause damage to organs through prolonged or repeated exposure. (Based on 2-Methyl-6-nitroaniline)[11][14][15]

    • H411: Toxic to aquatic life with long lasting effects. (Based on 2-Methyl-6-nitroaniline)[11]

Section 2: Toxicological Profile and Mechanistic Insights

The toxicological properties of 2-Methyl-6-nitro-3-phenyl-1H-indole are predicted to be a composite of the effects of its core structure and substituents.

Acute Toxicity
  • Oral: Harmful if swallowed is a reasonable assumption. The LD50 is unknown, but related nitroanilines are classified as toxic upon ingestion.[11][14]

  • Dermal: Aromatic nitro-compounds are often readily absorbed through the skin.[4] Related compounds like 2-methyl-6-nitroaniline are toxic in contact with skin.[11][15] Therefore, dermal exposure could lead to systemic toxicity.

  • Inhalation: As a solid, the primary inhalation risk is from dust. Inhalation of dust or aerosols may cause respiratory tract irritation and could lead to systemic effects, similar to other toxic nitroaromatics.[11]

Irritation and Sensitization
  • Skin and Eye Irritation: Substituted indoles and nitroanilines are frequently cited as skin and eye irritants.[13] Direct contact with the solid or solutions of the compound is likely to cause irritation.

  • Skin Sensitization: There is insufficient data to determine if this specific compound is a skin sensitizer. However, some nitroaromatics can cause skin sensitization.[8]

Chronic Exposure and Systemic Effects

The primary concern with repeated exposure to nitroaromatic compounds is the potential for systemic toxicity, particularly affecting the blood and major organs.[4]

  • Hematotoxicity: The nitro group can be metabolized to species that cause methemoglobinemia, leading to cyanosis (a bluish discoloration of the skin).[4][9]

  • Organ Damage: Prolonged exposure to related nitroanilines may cause damage to organs.[11][15]

  • Carcinogenicity and Mutagenicity: Many nitroaromatic compounds are considered potential mutagens and carcinogens.[3][7] The metabolic activation of the nitro group can lead to DNA adducts. While no specific data exists for this compound, it should be handled as a potential carcinogen/mutagen as a precautionary measure.

Data from Structurally Related Compounds
CompoundCAS NumberKey Toxicological EndpointsReference(s)
2-Methyl-6-nitro-1H-indole 3484-23-9Harmful if swallowed; Causes skin and serious eye irritation; May cause respiratory irritation.[10]
2-Methyl-6-nitroaniline 570-24-1Toxic if swallowed, in contact with skin, or if inhaled; May cause damage to organs through prolonged or repeated exposure; Toxic to aquatic life.[11][15]
2-Phenylindole 948-65-2Causes skin irritation; Causes serious eye damage.[12][13]
N-Methyl-2-nitroaniline 612-28-2Toxic if swallowed or in contact with skin; Fatal if inhaled; May cause damage to organs through prolonged or repeated exposure.[14]

Section 3: Occupational Safety and Handling Protocols

Given the inferred hazards, a stringent set of safety protocols is mandatory when handling 2-Methyl-6-nitro-3-phenyl-1H-indole. All work must be preceded by a thorough risk assessment.

Engineering Controls

The primary engineering control is to minimize exposure.

  • Ventilation: All handling of the solid compound or its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[16]

  • Isolation: For larger quantities, use of a glove box is recommended.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is required.

  • Eye and Face Protection: Wear chemical safety goggles with side shields or a full-face shield.[17]

  • Skin Protection: A flame-retardant lab coat is necessary.[18] Wear chemical-resistant gloves (e.g., nitrile) at all times.[16] Ensure gloves are inspected before use and changed frequently, especially if contaminated.

  • Respiratory Protection: For situations where a fume hood is not available or during a large spill clean-up, a NIOSH-approved respirator with an appropriate particulate filter is required.[17]

Hygiene Practices
  • Do not eat, drink, or smoke in the laboratory.[11]

  • Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.

  • Remove contaminated clothing immediately and wash it before reuse.[14][15]

Step-by-Step Protocol for Handling the Solid Compound
  • Preparation: Don all required PPE. Ensure the chemical fume hood is functioning correctly. Prepare all necessary equipment (spatulas, weigh boats, glassware, solvents, waste containers) and place them inside the fume hood.

  • Weighing: Perform all weighing operations on a balance located inside the fume hood or within a ventilated balance enclosure to contain any dust. Use a micro-spatula to carefully transfer the solid, avoiding any actions that could generate dust.

  • Dissolving: Add the solid to the solvent in a closed or covered vessel within the fume hood. If sonication or heating is required, ensure the vessel is appropriately sealed or equipped with a condenser to prevent vapor release.

  • Transfers: Conduct all transfers of solutions via cannula or syringe to minimize exposure.

  • Decontamination: Decontaminate all surfaces, glassware, and equipment that have come into contact with the compound. A suitable solvent (e.g., acetone, ethanol) followed by soap and water wash is recommended. Dispose of the initial solvent rinses as hazardous waste.

Section 4: Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid Measures
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11][15]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[18]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[14][18]

Spill Response
  • Evacuation: Evacuate all non-essential personnel from the spill area.

  • Control: Eliminate all ignition sources. Ensure ventilation is adequate (fume hood).

  • Containment & Cleanup: Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads). Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal. Do not generate dust.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

Section 5: Storage and Disposal

Storage
  • Store the compound in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, dark, and well-ventilated area.[10]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[11]

  • The storage area should be secured and accessible only to authorized personnel.

Disposal
  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[11]

  • Do not dispose of the material down the drain or into the environment.

  • Contaminated containers should be treated as the product itself and disposed of as hazardous waste.

Section 6: Risk Management and Workflow Visualization

A systematic approach to risk management is essential. The following diagram illustrates a workflow for assessing and mitigating risks associated with using 2-Methyl-6-nitro-3-phenyl-1H-indole.

RiskAssessmentWorkflow Risk Assessment Workflow for Handling 2-Methyl-6-nitro-3-phenyl-1H-indole A 1. Hazard Identification - Review inferred toxicity (nitroaromatic, indole) - Consult data for analogous compounds B 2. Exposure Assessment - Evaluate procedure (weighing, transfer) - Identify potential for dust/aerosol generation - Determine quantity and frequency of use A->B Analyze the compound C 3. Risk Characterization - Is the risk of exposure acceptable? B->C Assess the procedure D 4. Implement Control Measures - Engineering Controls (Fume Hood) - Administrative Controls (SOPs) - PPE (Gloves, Goggles, Lab Coat) C->D No F 6. Proceed with Experiment - Follow SOPs - Monitor for signs of exposure C->F Yes G 7. Do Not Proceed - Re-design experiment to reduce hazard - Seek alternative compound C->G Risk too high E 5. Re-evaluate Risk - Are controls sufficient to minimize exposure? D->E After implementation E->F Yes H Review and Refine Controls E->H No F->A For new procedures H->D Iterate

Caption: Workflow for assessing and mitigating risks before handling the target compound.

References

  • Major mechanisms of toxicity of nitroaromatic compounds - ResearchGate. (n.d.). ResearchGate. Retrieved February 16, 2026, from [Link]

  • Thermal Risk Assessment and Optimization of Hazard Ranking for Aromatic Nitro Compounds: Multiparameterization and Quantitative Structure–Property Relationship Modeling. (2024, January 9). ACS Publications. Retrieved February 16, 2026, from [Link]

  • Nitrocompounds, Aromatic. (2011, August 3). ILO Encyclopaedia of Occupational Health and Safety. Retrieved February 16, 2026, from [Link]

  • Toward the Toxicology of Some Nitro-Compounds. (n.d.). Isaac Scientific Publishing. Retrieved February 16, 2026, from [Link]

  • SAFETY DATA SHEET according to Regulation (EC) No 1907/2006, Article 31. (n.d.). Retrieved February 16, 2026, from [Link]

  • Nitro – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 16, 2026, from [Link]

  • Benzenamine, 2-methyl-6-nitro-: Human health tier II assessment. (2016, November 25). Australian Government Department of Health and Aged Care. Retrieved February 16, 2026, from [Link]

  • cis-3-Azido-2-methoxyindolines as safe and stable precursors to overcome the instability of fleeting 3-azidoindoles. (2021). Royal Society of Chemistry. Retrieved February 16, 2026, from [Link]

  • What are the precautions when using 98% Indole? (2025, December 23). Jinjing Chemical. Retrieved February 16, 2026, from [Link]

  • Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. (2021, August 25). National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]

  • Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer. (n.d.). National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]

  • 6-Methyl-3-(2-nitro-1-(2-thienyl)ethyl)-2-phenyl-1H-indole. (n.d.). PubChem. Retrieved February 16, 2026, from [Link]

  • Antioxidant and Antimicrobial Activity of Some 2-Phenyl-1H-indoles and Benzimidazoles. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved February 16, 2026, from [Link]

  • Sustainable multicomponent indole synthesis with broad scope. (2022, July 21). Royal Society of Chemistry. Retrieved February 16, 2026, from [Link]

  • 2-methylindole. (n.d.). Organic Syntheses. Retrieved February 16, 2026, from [Link]

  • Safety Data Sheet: 2-Phenylindole. (n.d.). Carl ROTH. Retrieved February 16, 2026, from [Link]

  • 2-Methyl-3-phenyl-1H-indole. (n.d.). PubChem. Retrieved February 16, 2026, from [Link]

  • Nitrobenzene: toxicological overview. (2024, July 22). GOV.UK. Retrieved February 16, 2026, from [Link]

  • 6-methyl-2-phenyl-1H-indole. (n.d.). PubChem. Retrieved February 16, 2026, from [Link]

  • Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. (2023, September 1). OMICS International. Retrieved February 16, 2026, from [Link]

  • Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. (2025, October 15). ResearchGate. Retrieved February 16, 2026, from [Link]

  • Toxicological Profile for Nitrophenols. (2022, July 28). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved February 16, 2026, from [Link]

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2021, December 11). National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]

  • In-silico ADME and toxicity studies of some novel indole derivatives. (n.d.). Journal of Applied Pharmaceutical Science. Retrieved February 16, 2026, from [Link]

  • Nitroindole - Hazard Genotoxicity. (n.d.). EPA. Retrieved February 16, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

The Synthetic Versatility of 2-Methyl-6-nitro-3-phenyl-1H-indole: A Guide for Researchers

The indole scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its prevalence in a vast array of natural products and pharmaceuticals. The strategic introduction of substituents onto th...

Author: BenchChem Technical Support Team. Date: February 2026

The indole scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its prevalence in a vast array of natural products and pharmaceuticals. The strategic introduction of substituents onto the indole core dramatically expands its synthetic potential, allowing for the fine-tuning of its biological activity and material properties. Among the myriad of substituted indoles, 2-Methyl-6-nitro-3-phenyl-1H-indole emerges as a particularly valuable building block. Its unique constellation of functional groups—a reactive methyl group, a versatile nitro group, a sterically influential phenyl group, and the indole N-H bond—offers a rich platform for a multitude of chemical transformations.

This technical guide provides an in-depth exploration of the synthetic utility of 2-Methyl-6-nitro-3-phenyl-1H-indole. We will delve into key transformations, providing not only detailed, field-proven protocols but also the underlying mechanistic rationale to empower researchers in their experimental design.

Strategic Functionalization: Unlocking the Potential of a Multifaceted Building Block

The strategic positioning of the methyl, nitro, and phenyl groups on the indole framework dictates its reactivity, opening avenues for selective modifications at multiple sites. The electron-withdrawing nature of the nitro group at the C6 position modulates the electron density of the entire ring system, influencing the reactivity of the indole core and the adjacent functional groups.

The Gateway to Bio-conjugation and Further Derivatization: Reduction of the Nitro Group

The transformation of the nitro group into an amine is a pivotal step, yielding 2-Methyl-3-phenyl-1H-indol-6-amine, a versatile intermediate for a host of subsequent reactions, including amide bond formation, diazotization, and the introduction of a wide range of nitrogen-containing functionalities.

The choice of reducing agent is critical and depends on the presence of other sensitive functional groups and the desired reaction scale. Catalytic hydrogenation is often the cleanest method, while chemical reductants like stannous chloride and sodium dithionite offer practical alternatives.

Workflow for the Reduction of 2-Methyl-6-nitro-3-phenyl-1H-indole

start 2-Methyl-6-nitro-3-phenyl-1H-indole reagents Reducing Agent (e.g., H₂, Pd/C or SnCl₂ or Na₂S₂O₄) start->reagents Reduction product 2-Methyl-3-phenyl-1H-indol-6-amine reagents->product application Further Derivatization: - Amide Coupling - Diazotization - Bioconjugation product->application

Caption: Stepwise reduction of the nitro group to an amine.

Table 1: Comparison of Reduction Methods for Nitroindoles

MethodReagents and CatalystTypical Solvent(s)Temperature (°C)Reaction Time (h)Reported Yield (%)Key Considerations
Catalytic HydrogenationH₂ (balloon or Parr apparatus), 10% Pd/CEthanol, Methanol, Ethyl AcetateRoom Temperature2 - 12>90Clean reaction, but requires specialized equipment. May not be suitable for substrates with other reducible functional groups.
Stannous ChlorideSnCl₂·2H₂O, HClEthanol, Ethyl Acetate60 - 801 - 470 - 90A classic and reliable method. The workup involves neutralization of the acidic medium.
Sodium DithioniteNa₂S₂O₄, NaOH or K₂CO₃Ethanol/Water, THF/Water50 - 700.5 - 275 - 95A mild and effective method, particularly useful for substrates sensitive to acidic conditions.[1]

Protocol 1: Reduction of 2-Methyl-6-nitro-3-phenyl-1H-indole using Stannous Chloride

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Methyl-6-nitro-3-phenyl-1H-indole (1.0 g, 3.75 mmol) in ethanol (20 mL).

  • Addition of Reagents: To this solution, add stannous chloride dihydrate (SnCl₂·2H₂O) (4.23 g, 18.75 mmol) followed by the dropwise addition of concentrated hydrochloric acid (3 mL).

  • Reaction: Heat the reaction mixture to 70 °C and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 2-Methyl-3-phenyl-1H-indol-6-amine.

Modulating Biological Activity and Solubility: N-Alkylation of the Indole

The indole N-H bond presents another key site for functionalization. N-alkylation can significantly impact the biological activity, solubility, and metabolic stability of indole-containing compounds.[2][3] A variety of methods exist for the N-alkylation of indoles, with the choice of base and electrophile being paramount. For indoles bearing electron-withdrawing groups, stronger bases may be required to deprotonate the N-H bond.

Workflow for the N-Alkylation of 2-Methyl-6-nitro-3-phenyl-1H-indole

start 2-Methyl-6-nitro-3-phenyl-1H-indole reagents Base (e.g., NaH, Cs₂CO₃) + Electrophile (R-X) start->reagents N-Alkylation product 1-Alkyl-2-methyl-6-nitro-3-phenyl-1H-indole reagents->product application SAR Studies Solubility Enhancement product->application

Caption: General scheme for the N-alkylation of the indole core.

Table 2: Selected Methods for N-Alkylation of Indoles

MethodBaseElectrophileTypical Solvent(s)Temperature (°C)Reported Yield (%)Key Considerations
Strong BaseSodium Hydride (NaH)Alkyl halides, Benzyl halidesDMF, THF0 - Room Temperature80 - 95Highly effective but requires anhydrous conditions and careful handling of NaH.
Mild BaseCesium Carbonate (Cs₂CO₃)Alkyl halides, EpoxidesDMPU, DMF80 - 10070 - 90A milder alternative to NaH, suitable for a wider range of functional groups.[4]
Reductive AminationAldehydes, Et₃SiHDichloromethane, TolueneRoom Temperature85 - 95A metal-free method that is scalable and has a broad substrate scope.[3]
Copper-CatalyzedN-Tosylhydrazones, CuIDMF9060 - 85An efficient method for direct N-alkylation with a variety of alkyl groups.[5][6]

Protocol 2: N-Alkylation of 2-Methyl-6-nitro-3-phenyl-1H-indole using Cesium Carbonate

  • Preparation: To a stirred suspension of 2-Methyl-6-nitro-3-phenyl-1H-indole (1.0 g, 3.75 mmol) and cesium carbonate (2.44 g, 7.5 mmol) in 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) (10 mL) in a sealed tube, add the desired alkyl halide (4.13 mmol).

  • Reaction: Heat the mixture to 80 °C and stir for 4-12 hours, monitoring the reaction by TLC.

  • Workup: After completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Extraction: Filter the mixture and wash the filtrate with water (3 x 20 mL) and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography to yield the N-alkylated indole.[4]

Advanced C-H Functionalization: Targeting the 2-Methyl Group

Direct functionalization of C-H bonds is a powerful strategy in modern organic synthesis. The 2-methyl group of the title compound is a prime target for such transformations, offering a route to novel derivatives with extended side chains. A mechanistically unique approach involves the oxidative generation of a benzylic radical followed by nickel-catalyzed cross-coupling.[7][8]

Workflow for Benzylic C(sp³)–H Arylation of the 2-Methyl Group

start 2-Methyl-6-nitro-3-phenyl-1H-indole reagents Aryl Halide (Ar-X) Ni Catalyst Photoredox Catalyst start->reagents C-H Arylation product 2-(Arylmethyl)-6-nitro-3-phenyl-1H-indole reagents->product application Introduction of Aryl Moieties Drug Discovery product->application

Caption: Nickel-catalyzed benzylic C-H arylation.

Protocol 3: Nickel-Catalyzed Benzylic C(sp³)–H Arylation

This protocol is adapted from a general procedure and should be optimized for the specific substrate.[7][8]

  • Preparation: In a glovebox, a vial is charged with 2-Methyl-6-nitro-3-phenyl-1H-indole (0.2 mmol), the aryl halide (0.3 mmol), a nickel catalyst (e.g., NiCl₂·glyme, 10 mol%), a ligand (e.g., dtbbpy, 10 mol%), a photoredox catalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1 mol%), and a base (e.g., Cs₂CO₃, 0.4 mmol).

  • Reaction: The vial is sealed, removed from the glovebox, and the reaction mixture is degassed and backfilled with an inert atmosphere (e.g., Argon). Anhydrous solvent (e.g., 1,4-dioxane, 1 mL) is added, and the mixture is stirred under visible light irradiation (e.g., blue LEDs) at room temperature for 24-48 hours.

  • Workup: Upon completion, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • Purification: The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to afford the 2-arylmethyl-indole derivative.

Conclusion

2-Methyl-6-nitro-3-phenyl-1H-indole is a highly versatile and strategically important building block in organic synthesis. The presence of multiple, distinct reactive sites allows for a programmed and selective functionalization, paving the way for the synthesis of a diverse array of complex molecules with potential applications in drug discovery and materials science. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers looking to harness the full synthetic potential of this remarkable indole derivative.

References

  • Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Vertex AI Search.
  • A Metal-Free Reductive N-Alkylation of Indoles with Aldehydes | Organic Letters. Organic Letters.
  • Benzylic C(sp3)–C(sp2) cross-coupling of indoles enabled by oxidative radical generation and nickel catalysis - Chemical Science (RSC Publishing). Chemical Science.
  • Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole - Benchchem. BenchChem.
  • Benzylic C(sp3)–C(sp2) cross-coupling of indoles enabled by oxidative radical generation and nickel catalysis - PMC. PMC.
  • Cesium Carbonate Promoted N-Alkylation of Indoles. SYNLETT.
  • Synthesis of N-alkylated indoles | Download Scientific Diagram - ResearchGate. ResearchGate.
  • Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones - RSC Publishing. RSC Publishing.

Sources

Application

The Rising Potential of 2-Methyl-6-nitro-3-phenyl-1H-indole in Medicinal Chemistry: A Guide for Researchers

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic drugs with diverse therapeutic applications.[1] Its unique electronic properties...

Author: BenchChem Technical Support Team. Date: February 2026

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic drugs with diverse therapeutic applications.[1] Its unique electronic properties and the ability to participate in various biological interactions have made it a privileged structure in drug discovery. Within this broad class of compounds, 2-Methyl-6-nitro-3-phenyl-1H-indole emerges as a molecule of significant interest, combining key pharmacophoric features that suggest a spectrum of potential biological activities. This guide provides an in-depth exploration of the prospective applications of this compound, complete with detailed protocols for its synthesis and biological evaluation.

Unveiling the Therapeutic Promise: Potential Applications

The strategic placement of a methyl group at the 2-position, a phenyl group at the 3-position, and a nitro group at the 6-position of the indole ring suggests several avenues for therapeutic intervention. The nitro group, in particular, is a well-known pharmacophore that can influence a molecule's electronic properties and is present in numerous approved drugs.[2] Based on the known activities of structurally related indole derivatives, we can hypothesize and explore the following applications for 2-Methyl-6-nitro-3-phenyl-1H-indole:

  • Antibacterial Agent, particularly as an Efflux Pump Inhibitor: The presence of a nitro-phenyl-indole core is reminiscent of known bacterial efflux pump inhibitors.[3] Efflux pumps are a major mechanism of antibiotic resistance, actively transporting drugs out of the bacterial cell. Inhibiting these pumps can restore the efficacy of existing antibiotics.

  • Anticancer Agent: Indole derivatives are widely investigated for their anticancer properties, often acting through mechanisms such as tubulin polymerization inhibition, induction of apoptosis, and cell cycle arrest.[4][5] The cytotoxic potential of 2-Methyl-6-nitro-3-phenyl-1H-indole warrants thorough investigation against various cancer cell lines.

  • Anti-inflammatory Agent: Many indole-containing compounds exhibit potent anti-inflammatory effects, frequently through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[6][7]

This application note will provide detailed protocols to investigate these potential therapeutic applications.

Synthesis and Characterization

Protocol 1: Synthesis of 2-Methyl-6-nitro-3-phenyl-1H-indole via Fischer Indole Synthesis

This protocol outlines a potential synthetic route. The causality behind the experimental choices lies in the well-established reliability of the Fischer indole synthesis for constructing the indole core from a phenylhydrazine and a ketone.

Step 1: Synthesis of (4-nitrophenyl)hydrazine

The synthesis begins with the readily available 4-nitroaniline.

  • Dissolve 4-nitroaniline in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • In a separate flask, prepare a solution of sodium sulfite in water and cool it to 0-5 °C.

  • Slowly add the diazonium salt solution to the sodium sulfite solution, keeping the temperature below 10 °C.

  • After the addition is complete, warm the mixture to 60-70 °C until the evolution of nitrogen ceases.

  • Cool the reaction mixture and collect the precipitated (4-nitrophenyl)hydrazine hydrochloride by filtration.

  • Neutralize with a base (e.g., sodium hydroxide solution) to obtain the free (4-nitrophenyl)hydrazine.

Step 2: Fischer Indole Synthesis

  • Dissolve (4-nitrophenyl)hydrazine and 1-phenylpropan-2-one (phenylacetone) in a suitable solvent such as ethanol or glacial acetic acid.

  • Add a catalytic amount of a strong acid, for instance, sulfuric acid or polyphosphoric acid.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • The crude 2-Methyl-6-nitro-3-phenyl-1H-indole will precipitate. Collect the solid by filtration.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Protocol cluster_product Final Product A 4-Nitroaniline C Diazotization & Reduction (Protocol 1, Step 1) A->C B 1-Phenylpropan-2-one E Fischer Indole Synthesis (Protocol 1, Step 2) B->E D (4-nitrophenyl)hydrazine C->D D->E F 2-Methyl-6-nitro-3-phenyl-1H-indole E->F

Caption: Synthetic workflow for 2-Methyl-6-nitro-3-phenyl-1H-indole.

Application Notes and Protocols for Biological Evaluation

The following sections provide detailed protocols for assessing the potential biological activities of 2-Methyl-6-nitro-3-phenyl-1H-indole.

Application 1: Antibacterial Activity and Efflux Pump Inhibition

The structural similarity to known efflux pump inhibitors makes this an important area of investigation.

This protocol determines the lowest concentration of the compound that inhibits visible bacterial growth.[8][9]

  • Bacterial Strains: Use a panel of clinically relevant bacteria, including Gram-positive (Staphylococcus aureus, including a NorA-overexpressing strain) and Gram-negative (Escherichia coli) species.

  • Preparation of Inoculum: Grow bacterial cultures in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.

  • Compound Preparation: Prepare a stock solution of 2-Methyl-6-nitro-3-phenyl-1H-indole in dimethyl sulfoxide (DMSO).

  • Microdilution Assay: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in MHB.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

This real-time fluorescence-based assay measures the inhibition of the NorA efflux pump in S. aureus.[3][10]

  • Bacterial Culture: Grow a NorA-overexpressing strain of S. aureus to the mid-log phase, then wash and resuspend the cells in phosphate-buffered saline (PBS).

  • Loading with Fluorescent Substrate: Incubate the bacterial suspension with a fluorescent substrate of the NorA pump, such as ethidium bromide or DiOC₃, in the presence of a proton motive force inhibitor (e.g., CCCP) to allow for substrate accumulation.

  • Washing: Centrifuge the cells to remove the excess substrate and resuspend them in PBS.

  • Efflux Initiation: Transfer the bacterial suspension to a 96-well plate. Add glucose to energize the cells and initiate efflux.

  • Inhibition Assay: In parallel wells, add varying concentrations of 2-Methyl-6-nitro-3-phenyl-1H-indole prior to the addition of glucose. A known efflux pump inhibitor like reserpine should be used as a positive control.

  • Real-Time Fluorescence Monitoring: Measure the fluorescence intensity over time using a plate reader. A decrease in the rate of fluorescence decline in the presence of the test compound indicates efflux pump inhibition.

Efflux_Pump_Assay A S. aureus (NorA overexpressing) B Load with Fluorescent Substrate (e.g., Ethidium Bromide) A->B C Wash to Remove Excess Substrate B->C D Initiate Efflux with Glucose C->D E Monitor Fluorescence Decrease (Active Efflux) D->E Control F Add 2-Methyl-6-nitro-3-phenyl-1H-indole D->F Test G Monitor Fluorescence (Inhibition of Efflux) F->G Test

Caption: Workflow for the NorA efflux pump inhibition assay.

Application 2: Anticancer Activity

The cytotoxic effects of the compound can be evaluated using the following protocols.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[4][11][12]

  • Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 2-Methyl-6-nitro-3-phenyl-1H-indole for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Cell LineTissue of OriginPotential IC₅₀ Range (µM) for Active Indoles
MCF-7Breast Cancer1 - 50
A549Lung Cancer1 - 50
HCT116Colon Cancer1 - 50
HeLaCervical Cancer1 - 50

Note: The IC₅₀ values are hypothetical and serve as a general guideline for the expected potency of active indole compounds.

Application 3: Anti-inflammatory Activity

The potential of the compound to inhibit key inflammatory enzymes can be assessed as follows.

This assay measures the ability of the compound to inhibit the activity of COX-1 and COX-2 enzymes.[6][7][13]

  • Enzyme Source: Use purified ovine COX-1 and human recombinant COX-2.

  • Assay Principle: The assay measures the peroxidase activity of COX, which catalyzes the oxidation of a chromogenic substrate (e.g., TMB) by prostaglandin G₂.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the enzyme, heme, and the test compound at various concentrations.

  • Initiation: Initiate the reaction by adding arachidonic acid.

  • Absorbance Measurement: Measure the absorbance of the colored product at a specific wavelength (e.g., 650 nm) over time.

  • Data Analysis: Calculate the percentage of COX inhibition and determine the IC₅₀ values for both COX-1 and COX-2 to assess the compound's potency and selectivity.

Concluding Remarks for the Research Professional

2-Methyl-6-nitro-3-phenyl-1H-indole represents a promising scaffold for the development of novel therapeutic agents. The detailed protocols provided in this guide offer a systematic approach to synthesizing this compound and evaluating its potential as an antibacterial, anticancer, and anti-inflammatory agent. The causality-driven experimental designs and self-validating nature of these protocols are intended to provide robust and reliable data. As with any novel compound, further studies, including mechanism of action elucidation and in vivo efficacy testing, will be crucial in fully realizing its therapeutic potential.

References

  • Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant Staphylococcus aureus. (2022). Journal of the Serbian Chemical Society. Available at: [Link]

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (2020). Infectious Diseases and Clinical Microbiology. Available at: [Link]

  • Application Notes and Protocols for Testing Anticancer Activity of Indole Deriv
  • Synthesis and Evaluation of Indole Derivatives: Antimicrobial and Antibacterial Assay. (2025). International Journal of Pharmaceutical Sciences and Research.
  • Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. (2018). Molecules. Available at: [Link]

  • Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives. (2023). ACS Omega. Available at: [Link]

  • Synthesis of some novel 1H-Indole derivatives with antibacterial activity and antifungal activity. (2020). Letters in Applied NanoBioScience. Available at: [Link]

  • Screening of in vitro Anticancer Activity of Various Human Cancer Cell Lines and Induced Apoptosis and Cell Arrest by Ethanolic. (2022).
  • Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. (2023). Journal of Molecular and Pharmaceutical and Organic Process Research. Available at: [Link]

  • Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. (2017). Organic & Biomolecular Chemistry. Available at: [Link]

  • Optimized efflux assay for the NorA multidrug efflux pump in Staphylococcus aureus. (2017). Journal of Microbiological Methods. Available at: [Link]

  • Anti-inflammatory activity of novel thiosemicarbazone compounds indole-based as COX inhibitors. (2021). Inflammopharmacology. Available at: [Link]

  • 2-methylindole. Organic Syntheses. Available at: [Link]

  • Indole derivatives having COX-2 inhibitory activity.
  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). RSC Advances. Available at: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Molecules. Available at: [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2022). Pharmaceuticals. Available at: [Link]

  • Synthesis, Characterization and Antibacterial Activity Evaluation of New Indole-Based Derivatives. (2020). Iraqi Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis, Characterization and Anti-Microbial Activity of Indole Derivatives. (2019). Research Journal of Pharmacy and Technology. Available at: [Link]

Sources

Method

Application Note &amp; Protocol: Regioselective Nitration of 2-methyl-3-phenyl-1H-indole

For: Researchers, scientists, and drug development professionals. Introduction: Strategic Functionalization of a Privileged Scaffold The 2,3-disubstituted indole framework, particularly with methyl and phenyl groups, rep...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Functionalization of a Privileged Scaffold

The 2,3-disubstituted indole framework, particularly with methyl and phenyl groups, represents a core structural motif in numerous biologically active compounds and pharmaceutical agents.[1][2] The strategic introduction of a nitro (-NO₂) group onto this scaffold serves as a pivotal step in drug development, creating a versatile chemical handle for further derivatization. The electron-withdrawing nature of the nitro group can modulate the electronic properties of the parent molecule, influencing its binding affinity and pharmacokinetic profile. Furthermore, the nitro group can be readily reduced to an amine, opening pathways to a diverse array of amides, sulfonamides, and other functional groups essential for structure-activity relationship (SAR) studies.

This document provides a comprehensive, field-proven protocol for the nitration of 2-methyl-3-phenyl-1H-indole. We will delve into the mechanistic principles governing the reaction's regioselectivity, provide a robust, step-by-step experimental procedure, and address critical safety considerations, ensuring a reliable and reproducible outcome.

Chemical Principles & Mechanistic Insights

The nitration of indoles is a classic example of electrophilic aromatic substitution. However, the indole nucleus possesses a complex reactivity profile.

2.1. Regioselectivity in 2,3-Disubstituted Indoles

The pyrrole ring of indole is significantly more electron-rich and thus more reactive towards electrophiles than the fused benzene ring.[3][4] In unsubstituted indole, electrophilic attack occurs preferentially at the C-3 position, as this pathway maintains the aromaticity of the benzene ring in the cationic Wheland intermediate.[5][6]

In the case of 2-methyl-3-phenyl-1H-indole, the highly reactive C-3 position is blocked by the phenyl group. Consequently, electrophilic attack is redirected to the benzene portion of the molecule. Under the strongly acidic conditions required for nitration (e.g., HNO₃/H₂SO₄), the indole nitrogen is likely protonated. This deactivates the pyrrole ring and further ensures that substitution occurs on the carbocyclic ring. The primary products are typically the 5-nitro and 6-nitro isomers, with the 5-nitro derivative often being the major product due to electronic factors.[7]

2.2. Reaction Mechanism

The reaction proceeds through a well-established mechanism:

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

  • Electrophilic Attack: The π-system of the indole's benzene ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (sigma complex or Wheland intermediate).

  • Deprotonation: A weak base (like H₂O or HSO₄⁻) removes a proton from the carbon bearing the nitro group, restoring aromaticity and yielding the final nitrated product.

G cluster_0 Step 1: Nitronium Ion Formation cluster_1 Step 2 & 3: Electrophilic Attack & Deprotonation HNO3 HNO₃ H2ONO2 H₂O⁺-NO₂ HNO3->H2ONO2 + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ NO2_plus NO₂⁺ (Nitronium ion) H2ONO2->NO2_plus - H₂O Indole 2-methyl-3-phenyl-1H-indole H2O H₂O Intermediate Sigma Complex (Resonance Stabilized) Indole->Intermediate + NO₂⁺ Product 5-Nitro-2-methyl-3-phenyl-1H-indole Intermediate->Product - H⁺ H_plus H⁺

Caption: Reaction mechanism for the nitration of 2-methyl-3-phenyl-1H-indole.

Safety First: A Mandatory Protocol

Nitration reactions are inherently hazardous and demand strict adherence to safety protocols. The combination of strong, oxidizing acids with organic materials creates a significant risk of energetic, exothermic reactions that can lead to thermal runaway and explosions.[8][9]

3.1. Hazard Assessment

  • Nitric Acid: A powerful oxidizing agent and highly corrosive.[8] Causes severe burns upon contact and its fumes are toxic upon inhalation.[10][11] Mixing with organic compounds can form explosive mixtures.[9]

  • Sulfuric Acid: Extremely corrosive and causes severe burns. Reacts violently with water, releasing significant heat.

  • Reaction Exotherm: The reaction is highly exothermic. Uncontrolled addition of reagents or inadequate cooling can lead to a rapid temperature increase, boiling of the solvent, and potential explosion.

3.2. Personal Protective Equipment (PPE) & Engineering Controls

EquipmentSpecificationPurpose
Fume Hood Certified, with good airflowTo contain toxic fumes (NOx) and provide a blast shield.[8][10]
Eye Protection Chemical splash goggles AND a face shieldFull-face protection from splashes of corrosive acids.[8]
Hand Protection Acid-resistant gloves (e.g., Butyl rubber or Viton). Double-gloving is recommended.To protect hands from corrosive acids. Standard nitrile gloves offer minimal protection.[10][11]
Body Protection Flame-resistant lab coat and an acid-resistant apronTo protect skin and clothing from splashes.
Safety Eyewash station and safety showerMust be immediately accessible (<10 seconds travel).[10]

Experimental Protocol

This protocol is designed for a 5 mmol scale synthesis. All operations must be conducted within a certified chemical fume hood.

4.1. Materials and Reagents

Reagent / MaterialGradeQuantityCAS Number
2-methyl-3-phenyl-1H-indoleReagent1.04 g (5.0 mmol)4757-69-1[12]
Sulfuric Acid (H₂SO₄), conc.ACS10 mL7664-93-9
Nitric Acid (HNO₃), 70%ACS0.35 mL (~5.5 mmol)7697-37-2
Crushed Ice / Deionized Water-~200 g / 200 mL-
EthanolReagentAs needed for recrystallization64-17-5
Round-bottom flask100 mL1-
Dropping funnel25 mL1-
Magnetic stirrer and stir bar-1-
Ice-salt bath-1-
Buchner funnel and filter flask-1-

4.2. Step-by-Step Procedure

  • Reaction Setup:

    • Place a 100 mL round-bottom flask equipped with a magnetic stir bar in an ice-salt bath on a magnetic stirrer.

    • Carefully add 10 mL of concentrated sulfuric acid to the flask. Allow the acid to cool to below 5 °C.

  • Substrate Dissolution:

    • Once the sulfuric acid is cold, slowly and portion-wise add 1.04 g (5.0 mmol) of 2-methyl-3-phenyl-1H-indole to the stirring acid.

    • Causality Note: The substrate is added slowly to the acid to dissipate the heat of solution and prevent localized temperature increases. Maintain the temperature of the mixture between 0 and 5 °C. The solution may become dark, which is normal.

  • Preparation of Nitrating Agent:

    • In a separate small, dry beaker or flask cooled in an ice bath, carefully add 0.35 mL of 70% nitric acid. This step should be performed with extreme caution.

  • Nitration Reaction:

    • Using a glass pipette, slowly add the cold nitric acid dropwise to the stirring indole solution over 15-20 minutes.

    • CRITICAL STEP: Monitor the temperature of the reaction mixture closely with a low-temperature thermometer. Do NOT allow the temperature to rise above 10 °C. The rate of addition must be controlled to manage the exotherm.

    • After the addition is complete, allow the mixture to stir in the ice bath for an additional 30-45 minutes.

  • Work-up and Product Isolation:

    • Fill a 600 mL beaker with approximately 200 g of crushed ice and 100 mL of deionized water.

    • Very slowly and carefully, pour the cold reaction mixture onto the ice-water slurry with vigorous stirring. A precipitate should form.

    • Causality Note: Quenching the reaction on ice serves to stop the reaction, dilute the strong acid, and precipitate the organic product, which is insoluble in water. This must be done slowly to control the heat generated from diluting the sulfuric acid.

    • Allow the slurry to stir for 15 minutes as the ice melts to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral (test with pH paper). This removes residual acids.

  • Purification:

    • The crude product is best purified by recrystallization. Ethanol is a suitable solvent.

    • Transfer the crude solid to a flask and add the minimum amount of hot ethanol required to fully dissolve the solid.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization

  • Melting Point: Determine the melting point of the dried, recrystallized product. A sharp melting point is indicative of high purity.

  • NMR Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.

    • ¹H NMR: Expect to see characteristic downfield shifts for the aromatic protons adjacent to the newly installed nitro group. For 5-nitro-indole, the H-4 proton will appear as a doublet at a very low field (often >8.5 ppm), and the H-6 proton will be a doublet of doublets.[13][14]

    • ¹³C NMR: The carbon atom attached to the nitro group (C-5) will be significantly deshielded, appearing at a higher chemical shift compared to the parent compound.[14]

Workflow Visualization

G start Start setup 1. Reaction Setup - Cool H₂SO₄ to < 5°C in ice-salt bath start->setup dissolve 2. Substrate Dissolution - Slowly add 2-methyl-3-phenyl-1H-indole - Maintain T < 5°C setup->dissolve nitration 3. Nitration - Add HNO₃ dropwise - CRITICAL: Maintain T < 10°C dissolve->nitration stir 4. Stir - Continue stirring for 30-45 min at 0-5°C nitration->stir quench 5. Quench - Pour reaction mixture slowly onto ice-water stir->quench filter 6. Isolate Crude Product - Vacuum filter and wash with H₂O quench->filter purify 7. Purify - Recrystallize from ethanol filter->purify characterize 8. Characterize - Melting Point, ¹H & ¹³C NMR purify->characterize end End (Pure Product) characterize->end

Caption: Experimental workflow for the nitration of 2-methyl-3-phenyl-1H-indole.

Troubleshooting

IssueProbable Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; product loss during work-up or recrystallization.Increase reaction time slightly (e.g., to 1 hour). Ensure efficient cooling during quenching to maximize precipitation. Use minimal hot solvent for recrystallization.
Dark, Oily Product Reaction temperature was too high, leading to side reactions or polymerization.Improve temperature control. Ensure the rate of nitric acid addition is very slow and the cooling bath is efficient.[7]
Multiple Isomers (by NMR) Insufficient regioselectivity.While 5-nitro is expected as major, some 6-nitro may form. Purification by column chromatography (silica gel, hexane/ethyl acetate gradient) may be required to separate isomers.[15]
No Reaction Nitrating agent not active; starting material is insoluble.Use fresh, high-quality acids. Ensure the starting material fully dissolves (or is well suspended) in the sulfuric acid before adding nitric acid.

References

  • Vertex AI Search. (2024). Nitration reaction safety. YouTube.
  • University of Massachusetts Lowell. (n.d.). Laboratory Accidents/Explosions Involving Nitric Acid and an Organic Solvent. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of mononitro aromatic compounds.
  • Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]

  • Texas Tech University. (n.d.). Nitric Acid SOP Template. Retrieved from [Link]

  • University of New Mexico. (n.d.). Nitric Acid Standard Operating Procedure Template. EHS. Retrieved from [Link]

  • Loughborough University Research Repository. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Electrophilic substitution at the indole. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. PMC. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. Retrieved from [Link]

  • National Institutes of Health. (2023). Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. PMC. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of nitro aliphatic compounds.
  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • ResearchGate. (n.d.). NaNO2/K2S2O8 mediated selective C-3 nitration of indoles. Retrieved from [Link]

  • ACS Publications. (n.d.). Nitration of Indoles. III. Polynitration of 2-Alkylindoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz, 3-Dinitroindoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Retrieved from [Link]

  • YouTube. (2024). Electrophilic substitution reaction in indole. Retrieved from [Link]

  • Henry Rzepa's Blog. (2013). Understanding the electrophilic aromatic substitution of indole. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR parameters Δν and k exc of nitro compound 3a measured in dependence of the solvent. Retrieved from [Link]

  • Google Patents. (n.d.). The preparation method of 5-nitroindole-2-carboxylic acid.
  • PubChem. (n.d.). 2-Methyl-3-phenyl-1H-indole. Retrieved from [Link]

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Application

Application Notes and Protocols for In Vitro Evaluation of 2-Methyl-6-nitro-3-phenyl-1H-indole

Authored by: Senior Application Scientist Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 2-Methyl-6-nitro-3-phenyl-1H-i...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 2-Methyl-6-nitro-3-phenyl-1H-indole. The indole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide outlines detailed protocols for a panel of in vitro assays to characterize the bioactivity of 2-Methyl-6-nitro-3-phenyl-1H-indole, enabling a thorough investigation of its therapeutic potential. The protocols are designed to be self-validating and are supported by scientific rationale and key literature citations.

Introduction: The Therapeutic Potential of the Indole Scaffold

The indole nucleus is a core structural motif in numerous natural products and synthetic compounds with significant pharmacological activities.[1][2] The 2-phenyl-1H-indole framework, in particular, has been a focal point of drug discovery efforts, leading to the development of compounds with diverse therapeutic applications.[2] Modifications to the indole ring, such as the introduction of a nitro group, have been shown to influence the biological properties of heterocyclic compounds, often enhancing their therapeutic action.[4]

Given the rich chemical space and proven biological relevance of substituted indoles, 2-Methyl-6-nitro-3-phenyl-1H-indole is a compound of significant interest for screening across multiple therapeutic areas. This guide provides a strategic approach to its initial in vitro characterization.

Strategic Workflow for In Vitro Characterization

A logical and stepwise approach is crucial for the efficient evaluation of a novel compound. The following workflow is recommended for characterizing 2-Methyl-6-nitro-3-phenyl-1H-indole.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanism of Action (MOA) Studies cluster_2 Phase 3: Advanced In Vitro Profiling A Compound Synthesis & QC B Anticancer Cytotoxicity Screen (e.g., NCI-60 Panel) A->B Primary Evaluation C Antimicrobial Susceptibility Screen (Gram +/- Bacteria) A->C Primary Evaluation D Anti-inflammatory Screen (e.g., LPS-induced Cytokine Release) A->D Primary Evaluation E Apoptosis & Cell Cycle Analysis B->E If Active I Resistance Development Studies C->I If Active F Enzyme Inhibition Assays (e.g., COX-1/COX-2) D->F If Active G Signaling Pathway Analysis (e.g., NF-κB, MAPK) D->G If Active H ADME-Tox Profiling E->H Lead Optimization F->H Lead Optimization G->H Lead Optimization

Caption: Strategic workflow for the in vitro evaluation of novel compounds.

Anticancer Activity Evaluation

Derivatives of the 2-phenyl-1H-indole scaffold have demonstrated potent anti-tumor effects against a variety of cancer cell lines.[1][5][6] The following protocols are designed to assess the anticancer potential of 2-Methyl-6-nitro-3-phenyl-1H-indole.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., A549 lung carcinoma, HCT-116 colon carcinoma, MCF-7 breast adenocarcinoma) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 2-Methyl-6-nitro-3-phenyl-1H-indole in complete culture medium. Add the compound to the cells at final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Apoptosis Induction Analysis by Flow Cytometry

This assay quantifies the extent of apoptosis induced by the test compound.

Protocol:

  • Cell Treatment: Treat HCT-116 cells with 2-Methyl-6-nitro-3-phenyl-1H-indole at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting and Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the pro-apoptotic activity of the compound.[7]

Caspase-3/7 Activity Assay

Caspase-3 and -7 are key executioner caspases in the apoptotic pathway.

Protocol:

  • Cell Lysis: Treat cells with the test compound as in the apoptosis induction assay. Lyse the cells to release cellular contents.

  • Caspase Reaction: Add a luminogenic substrate for caspase-3/7 to the cell lysate.

  • Luminescence Measurement: The cleavage of the substrate by active caspase-3/7 generates a luminescent signal that is proportional to the amount of caspase activity. Measure the luminescence using a luminometer.

G Compound 2-Methyl-6-nitro-3-phenyl-1H-indole Bax Bax Compound->Bax Upregulates Bcl2 Bcl-2 Compound->Bcl2 Downregulates Mitochondria Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC Bax->Mitochondria Promotes release of Bcl2->Mitochondria Inhibits release of Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway activated by the test compound.

Anti-inflammatory Activity Evaluation

Chronic inflammation is implicated in a multitude of diseases. Indole derivatives have been reported to possess significant anti-inflammatory properties.[2][8]

Inhibition of Pro-inflammatory Cytokines in LPS-Stimulated Macrophages

This assay measures the ability of the test compound to suppress the production of key pro-inflammatory cytokines, TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages.[8][9]

Protocol:

  • Cell Culture: Culture RAW264.7 murine macrophages in 24-well plates until they reach 80% confluency.

  • Pre-treatment: Pre-treat the cells with various concentrations of 2-Methyl-6-nitro-3-phenyl-1H-indole for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits.

  • Data Analysis: Determine the concentration-dependent inhibition of cytokine production by the test compound.

COX-1 and COX-2 Inhibition Assay

Cyclooxygenase (COX) enzymes are key mediators of inflammation. This assay determines the inhibitory activity of the compound against COX-1 and COX-2.[10]

Protocol:

  • Enzyme Preparation: Use commercially available purified ovine COX-1 and human recombinant COX-2.

  • Inhibition Assay: Perform the assay according to the instructions of a COX inhibitor screening assay kit. This typically involves the colorimetric determination of the peroxidase activity of COX.

  • Data Analysis: Calculate the percentage of inhibition of COX-1 and COX-2 activity at various concentrations of the test compound and determine the IC50 values. The selectivity index (IC50 COX-1/IC50 COX-2) can also be calculated.

Antimicrobial Activity Evaluation

The emergence of antimicrobial resistance necessitates the discovery of new antibacterial agents. Indole derivatives have shown promise as a source of novel antimicrobial compounds.[3][11][12]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

  • Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.

  • Broth Microdilution: In a 96-well plate, prepare two-fold serial dilutions of 2-Methyl-6-nitro-3-phenyl-1H-indole in cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with a standardized bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Quantitative Data Summary
AssayCell Line/OrganismEndpointExpected Outcome
Anticancer
MTT AssayA549, HCT-116, MCF-7IC50 (µM)Low micromolar or nanomolar IC50 values
Apoptosis AssayHCT-116% Apoptotic CellsDose-dependent increase in apoptosis
Caspase-3/7 AssayHCT-116Fold increase in activitySignificant activation of caspases
Anti-inflammatory
Cytokine InhibitionRAW264.7IC50 (µM) for TNF-α & IL-6Potent inhibition of cytokine release
COX InhibitionPurified EnzymesIC50 (µM) for COX-1 & COX-2Selective or non-selective inhibition
Antimicrobial
MIC DeterminationS. aureus, E. coli, etc.MIC (µg/mL)Low MIC values against tested strains

Conclusion

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of 2-Methyl-6-nitro-3-phenyl-1H-indole. The data generated from these assays will provide valuable insights into its potential as a lead compound for the development of new anticancer, anti-inflammatory, or antimicrobial therapies. Positive results in these primary screens will warrant further investigation into the specific molecular mechanisms of action.

References

  • Green, H. M., Finlay, D. B., Ross, R. A., Greig, I. R., Duffull, S. B., & Glass, M. (2022). In Vitro Characterization of 6-Methyl-3-(2-nitro-1-(thiophen-2yl)ethyl)-2-phenyl-1H-indole (ZCZ011) at the Type 1 Cannabinoid Receptor: Allosteric Agonist or Allosteric Modulator?. ACS Pharmacology & Translational Science. Available at: [Link]

  • Green, H. M., Finlay, D. B., Ross, R. A., Greig, I. R., Duffull, S. B., & Glass, M. (2022). In Vitro Characterization of 6-Methyl-3-(2-nitro-1-(thiophen-2-yl)ethyl)-2-phenyl-1H-indole (ZCZ011) at the Type 1 Cannabinoid Receptor. PMC. Available at: [Link]

  • Antioxidant and Antimicrobial Activity of Some 2-Phenyl-1H-indoles and Benzimidazoles. (2018). Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • ZCZ-011. Wikipedia. Available at: [Link]

  • Synthesis, Characterization and Anti-Cancer Activity of Indole Derivative. Atmiya University. Available at: [Link]

  • Green, H. M., Finlay, D. B., Ross, R. A., Greig, I. R., Duffull, S. B., & Glass, M. (2022). In Vitro Characterization of 6-Methyl-3-(2-nitro-1-(thiophen-2-yl)ethyl)-2-phenyl-1H-indole (ZCZ011) at the Type 1 Cannabinoid Receptor: Allosteric Agonist or Allosteric Modulator?. ACS Publications. Available at: [Link]

  • 2-Phenylindole derivatives as anticancer agents: synthesis and screening against murine melanoma, human lung and breast cancer cell lines. Semantic Scholar. Available at: [Link]

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  • Zhang, F., Zhao, Y., Sun, L., Ding, L., Gu, Y., & Gong, P. (2011). Synthesis and anti-tumor activity of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives in vitro. European journal of medicinal chemistry, 46(7), 3149–3157. Available at: [Link]

  • Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. MDPI. Available at: [Link]

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Method

Application Note: A Practical Guide to the Kinetic Analysis of Reactions Involving 2-Methyl-6-nitro-3-phenyl-1H-indole

Audience: Researchers, scientists, and drug development professionals engaged in synthetic chemistry, process development, and mechanistic studies. Abstract The indole scaffold is a cornerstone in medicinal chemistry, an...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in synthetic chemistry, process development, and mechanistic studies.

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, and understanding the reactivity of its derivatives is paramount for the efficient development of new chemical entities. This guide provides a comprehensive experimental framework for studying the reaction kinetics of 2-Methyl-6-nitro-3-phenyl-1H-indole, a representative substituted indole. We move beyond a simple recitation of steps to explain the underlying principles and rationale for key experimental decisions. This document details the setup, execution, and data analysis for kinetic studies using modern analytical techniques, primarily focusing on High-Performance Liquid Chromatography (HPLC) for its robustness and wide applicability. The protocols herein are designed to be self-validating, ensuring the generation of reliable and reproducible kinetic data essential for mechanistic elucidation and process optimization.

Introduction: The "Why" of Kinetic Analysis

Substituted indoles, such as 2-Methyl-6-nitro-3-phenyl-1H-indole, are prevalent motifs in pharmacologically active compounds. The kinetics of a chemical reaction—its rate and the factors influencing it—provide a window into the reaction mechanism. For drug development professionals, this is not merely an academic exercise. A thorough kinetic analysis is critical for:

  • Process Optimization: Identifying the optimal conditions (temperature, concentration, catalyst loading) to maximize yield and minimize reaction time.

  • Mechanism Elucidation: Distinguishing between proposed reaction pathways by observing how changes in reactant structure or conditions affect the reaction rate.

  • Impurity Profiling: Understanding the formation rates of side-products to develop strategies for their suppression.

  • Scale-Up Prediction: Building robust models that predict reaction behavior in larger-scale manufacturing environments.

This guide will equip the researcher with the tools to confidently design and execute experiments to determine a reaction's rate law and activation energy.

Foundational Principles of Chemical Kinetics

Before designing an experiment, it is crucial to understand the parameters we aim to measure. The rate of a reaction is described by its rate law , an empirically determined equation that relates the reaction rate to the concentration of reactants.[1][2]

For a hypothetical reaction A + B → C, the rate law takes the form:

Rate = k[A]m[B]n

Where:

  • k is the rate constant , a proportionality constant that is specific to the reaction and highly dependent on temperature.[3]

  • [A] and [B] are the molar concentrations of the reactants.[1]

  • m and n are the reaction orders with respect to each reactant, which must be determined experimentally.[2] The overall reaction order is the sum of the individual orders (m + n).

A primary goal of our experimental setup is to determine the values of m, n, and k. Furthermore, by studying the reaction at different temperatures, we can determine the Activation Energy (Ea) using the Arrhenius equation .[4]

ln(k) = - (Ea/R)(1/T) + ln(A)

This equation shows a linear relationship between the natural log of the rate constant (ln k) and the inverse of the absolute temperature (1/T), where the slope of the line is -Ea/R.

Strategic Selection of an Analytical Technique

To monitor the reaction, we must be able to measure the change in concentration of a reactant or product over time. The choice of analytical technique is the first critical decision in our experimental design.

  • UV-Visible Spectrophotometry: This technique is rapid and accessible. It is a viable option if the 2-Methyl-6-nitro-3-phenyl-1H-indole, the other reactant, or the product has a distinct chromophore that allows for its concentration to be monitored without spectral overlap from other components.[5][6][7][8] However, in complex reaction mixtures where intermediates or side-products may absorb at similar wavelengths, this method can lead to erroneous results.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR offers the significant advantage of providing detailed structural information in real-time, allowing for the unambiguous identification and quantification of all species in the reaction vessel.[9][10][11] It is an excellent tool for in situ reaction monitoring.[12][13] The primary limitations are its lower sensitivity compared to other methods and the higher instrument cost.

  • High-Performance Liquid Chromatography (HPLC): HPLC is often the most robust and reliable method for kinetic analysis in a drug development setting.[14] Its primary strength lies in its ability to physically separate the reactant, product(s), and any intermediates or impurities before quantification.[15] This eliminates issues of spectral overlap and provides clean, high-quality data for each component over time.[16][17] For these reasons, we will focus our detailed protocol on an HPLC-based workflow.

Designing a Robust Kinetic Experiment

A successful kinetics experiment hinges on meticulous control over reaction variables. The causality behind each choice is critical for generating trustworthy data.

Essential Equipment and Reagents
  • HPLC System: An HPLC with a UV detector is standard. A Diode Array Detector (DAD) is preferable as it can monitor multiple wavelengths simultaneously and check for peak purity.

  • Thermostatic Reaction Vessel: A jacketed glass reactor connected to a circulating water bath is essential for precise temperature control (± 0.1 °C). The rate constant k is exquisitely sensitive to temperature, and fluctuations will introduce significant error.[4]

  • Analytical Balance & Volumetric Glassware: For accurate preparation of stock solutions.

  • Reagents:

    • 2-Methyl-6-nitro-3-phenyl-1H-indole (substrate)

    • Reactant of interest (e.g., an electrophile or nucleophile)

    • High-purity solvent (HPLC grade is recommended to avoid interfering impurities)

    • Quenching agent (e.g., a strong acid or base, depending on the reaction)

The Rationale for Pseudo-First-Order Conditions

Determining multiple reaction orders simultaneously (e.g., for [A] and [B]) can be mathematically complex. We can simplify the analysis by employing pseudo-first-order conditions .[18] This is achieved by making the concentration of one reactant (e.g., B) vastly greater than the other (e.g., A), typically by a factor of 10 or more.

Under these conditions, the concentration of B remains effectively constant throughout the reaction. The rate law:

Rate = k[A]m[B]n

simplifies to:

Rate = kobs[A]m

where kobs = k[B]n . The term kobs is the new "observed" or "pseudo" rate constant. This simplification allows us to determine the order 'm' with respect to reactant A in isolation. The experiment can then be repeated with different excess concentrations of B to determine its order, 'n'.

Detailed Protocol: Kinetic Analysis of an N-Alkylation Reaction via HPLC

This protocol outlines a hypothetical N-alkylation of 2-Methyl-6-nitro-3-phenyl-1H-indole with an alkyl halide (e.g., Iodomethane) under pseudo-first-order conditions.

Objective: Determine the reaction order with respect to each reactant and the second-order rate constant, k.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_run Reaction Execution cluster_analysis Analysis prep_stock Prepare Stock Solutions (Indole, Alkyl Halide) prep_hplc Equilibrate HPLC System & Develop Method prep_thermo Thermostat Reactor to Target Temp (e.g., 25.0 °C) initiate Initiate Reaction: Add limiting reactant to thermostatted excess reactant prep_thermo->initiate sample Withdraw Aliquots at Timed Intervals (t = 0, 1, 2, 5, 10... min) initiate->sample quench Immediately Quench Aliquot in Quenching Solution sample->quench inject Inject Quenched Samples into HPLC quench->inject integrate Integrate Peak Areas (Reactant & Product) inject->integrate calculate Calculate Concentrations vs. Time integrate->calculate data_analysis Data Analysis (Sec 6) calculate->data_analysis Proceed to Data Interpretation

Caption: High-level workflow for a typical chemical kinetics experiment using HPLC.

Step-by-Step Methodology
  • HPLC Method Development:

    • Develop an isocratic or gradient HPLC method that provides baseline separation between 2-Methyl-6-nitro-3-phenyl-1H-indole and the expected N-alkylated product.

    • A C18 column is a common starting point. The mobile phase will likely be a mixture of acetonitrile and water or methanol and water.

    • Determine the retention times and optimal detection wavelength (e.g., the λmax of the indole).

  • Preparation of Stock Solutions:

    • Indole Stock (Reactant A, Limiting): Accurately prepare a 0.01 M solution of 2-Methyl-6-nitro-3-phenyl-1H-indole in the chosen reaction solvent (e.g., Acetonitrile).

    • Alkyl Halide Stock (Reactant B, Excess): Prepare a 0.2 M solution of Iodomethane in the same solvent. This establishes a 20-fold excess.

  • Reaction Setup:

    • Place a stir bar and 9.5 mL of the 0.2 M Alkyl Halide solution into the jacketed reaction vessel.

    • Allow the solution to equilibrate to the target temperature (e.g., 25.0 °C) for at least 15 minutes with stirring.

  • Reaction Initiation and Sampling:

    • To initiate the reaction, rapidly add 0.5 mL of the 0.01 M Indole stock solution to the vessel and simultaneously start a stopwatch. This is t = 0 . The final concentration of the indole will be approximately 0.0005 M.

    • Immediately withdraw the first aliquot (~100 µL) and dispense it into a pre-prepared HPLC vial containing 900 µL of a quenching solution (e.g., a dilute acid or a solvent at low temperature to stop the reaction).

    • Continue to withdraw and quench aliquots at predetermined time intervals (e.g., 2, 5, 10, 20, 30, 60 minutes). The sampling frequency should be higher at the beginning of the reaction.

  • HPLC Analysis:

    • Once the time course is complete, analyze all quenched samples by HPLC using the developed method.

    • Record the peak area for the reactant (2-Methyl-6-nitro-3-phenyl-1H-indole) at each time point.

Systematic Data Analysis and Interpretation

Raw data (peak area vs. time) must be systematically processed to extract kinetic parameters.

From Peak Area to Concentration

While a full calibration curve is best practice, for determining reaction order, we can often assume that peak area is directly proportional to concentration, as the injection volume is constant.

Determining the Order of Reaction (m)

We use the integrated rate law method, which involves plotting the concentration data in three different ways. The plot that yields a straight line reveals the order of the reaction with respect to the limiting reagent (the indole).[18][19][20]

  • Zero-Order: Plot [Indole] vs. Time . If linear, the reaction is zero-order.

  • First-Order: Plot ln[Indole] vs. Time . If linear, the reaction is first-order.

  • Second-Order: Plot 1/[Indole] vs. Time . If linear, the reaction is second-order.

G cluster_plots Graphical Analysis cluster_decision Determine Linearity (R² value) start Concentration vs. Time Data plot_zero Plot [A] vs. time start->plot_zero plot_first Plot ln[A] vs. time start->plot_first plot_second Plot 1/[A] vs. time start->plot_second check_zero Is [A] vs. t linear? plot_zero->check_zero check_first Is ln[A] vs. t linear? plot_first->check_first check_second Is 1/[A] vs. t linear? plot_second->check_second check_zero->check_first No end_zero Reaction is Zero-Order check_zero->end_zero Yes check_first->check_second No end_first Reaction is First-Order check_first->end_first Yes end_second Reaction is Second-Order check_second->end_second Yes

Caption: Decision workflow for determining reaction order using the graphical method.

Calculating the Rate Constant (kobs)

The pseudo-first-order rate constant, kobs , is determined from the slope of the linear plot.[20]

  • If First-Order (ln[Indole] vs. Time is linear): Slope = -kobs

  • If Second-Order (1/[Indole] vs. Time is linear): Slope = kobs

Determining the True Rate Constant (k)

To find the true second-order rate constant k, repeat the entire experiment using different excess concentrations of the alkyl halide (e.g., 0.3 M and 0.4 M). This will yield a new kobs for each concentration.

From the relationship kobs = k[Alkyl Halide]n , we can determine the order 'n' by plotting log(kobs) vs. log([Alkyl Halide]) . The slope of this line will be equal to 'n'.

Once 'n' is known (it is often 1 for this type of reaction), the true rate constant k can be calculated for each experiment: k = kobs / [Alkyl Halide]n . The average of these values gives the final reported rate constant.

Determining Activation Energy (Ea)

To determine the activation energy, perform the entire kinetic study (as described above to find k) at several different temperatures (e.g., 25.0 °C, 35.0 °C, 45.0 °C).

  • Calculate the true rate constant, k, at each temperature.

  • Convert temperatures to Kelvin (K).

  • Plot ln(k) versus 1/T .

  • Determine the slope of the resulting line.

  • Calculate the activation energy using the relationship: Ea = -Slope × R , where R is the ideal gas constant (8.314 J/mol·K).[21]

Hypothetical Data Summary

The final results of the kinetic investigation should be summarized clearly.

Parameter DeterminedMethod UsedHypothetical Value
Order w.r.t. 2-Methyl-6-nitro-3-phenyl-1H-indole (m)Integrated Rate Law (ln[A] vs. t plot)1
Order w.r.t. Iodomethane (n)Method of Initial Rates (log(kobs) vs. log[B] plot)1
Overall Reaction Order (m+n)Sum of individual orders2
Rate Law ExpressionCombination of ordersRate = k[Indole]1[Iodomethane]1
Rate Constant (k) @ 298 KAverage from pseudo-first-order experiments1.5 x 10-3 M-1s-1
Activation Energy (Ea)Arrhenius Plot (ln(k) vs. 1/T)65 kJ/mol

Conclusion

This application note provides a detailed, rationale-driven protocol for the kinetic analysis of reactions involving 2-Methyl-6-nitro-3-phenyl-1H-indole. By employing pseudo-first-order conditions and leveraging the separation power of HPLC, researchers can generate highly reliable data. The systematic approach to data analysis, from determining reaction orders via integrated rate laws to calculating activation energy with the Arrhenius equation, constitutes a robust framework for elucidating reaction mechanisms and optimizing synthetic processes. This methodology empowers scientists in drug discovery and development to move beyond simple yield reporting and gain a deeper, quantitative understanding of the chemical transformations they are investigating.

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Application

Application Notes &amp; Protocols: Strategic Derivatization of 2-Methyl-6-nitro-3-phenyl-1H-indole for Biological Screening

Abstract The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in both natural products and synthetic pharmaceuticals.[1][2] This application note provide...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in both natural products and synthetic pharmaceuticals.[1][2] This application note provides a detailed guide for the strategic chemical modification of 2-methyl-6-nitro-3-phenyl-1H-indole, a versatile starting material for generating a diverse library of compounds for biological screening. We present detailed, validated protocols for derivatization at key reactive sites, including the indole nitrogen (N-1) and the nitro group (C-6). The rationale behind these modifications is discussed, emphasizing how targeted structural changes can systematically probe the structure-activity relationship (SAR) of novel chemical entities. Furthermore, a logical workflow for a biological screening cascade is outlined to efficiently identify and characterize promising lead compounds.

Introduction: The Rationale for Derivatization

The 2-methyl-6-nitro-3-phenyl-1H-indole scaffold presents multiple opportunities for chemical elaboration. Each substituent on the core structure plays a critical role and offers a handle for modification:

  • Indole Core: A planar, aromatic system capable of various intermolecular interactions, including hydrogen bonding (via the N-H), π-π stacking, and hydrophobic interactions.

  • C-6 Nitro Group: A potent electron-withdrawing group that significantly modulates the electronic properties of the indole ring. Its presence is often associated with specific biological activities.[3][4] Crucially, the nitro group is a synthetic linchpin, readily reduced to a primary amine, which opens a vast landscape for subsequent functionalization.

  • C-3 Phenyl Group: This bulky substituent influences the molecule's overall topology and lipophilicity, which are key determinants of target binding and pharmacokinetic properties.

  • C-2 Methyl Group: Provides a degree of steric hindrance and lipophilicity, helping to define the molecule's orientation within a binding pocket.

This guide focuses on the most synthetically accessible and impactful modification points—the N-1 and C-6 positions—to enable researchers to rapidly generate a focused library of analogues for biological evaluation.

Strategic Derivatization Pathways

The primary pathways for derivatizing the 2-methyl-6-nitro-3-phenyl-1H-indole core involve functionalization at the indole nitrogen and transformation of the C-6 nitro group. These two vectors of modification allow for the systematic exploration of chemical space around the core scaffold.

G start 2-Methyl-6-nitro-3-phenyl-1H-indole (Core Scaffold) N_alkylation N-Alkylation / N-Acylation start->N_alkylation Path 1: Modify N-H reduction C6-Nitro Reduction start->reduction Path 2: Modify NO2 N_derivatives N1-Substituted Derivatives (Library A) N_alkylation->N_derivatives amine_intermediate 6-Amino-2-methyl-3-phenyl-1H-indole (Key Intermediate) reduction->amine_intermediate amine_derivatization Amidation / Sulfonylation / etc. amine_intermediate->amine_derivatization C6_derivatives C6-Substituted Derivatives (Library B) amine_derivatization->C6_derivatives

Figure 1: Key derivatization pathways for the core scaffold.

Experimental Protocols

The following protocols are designed to be robust and reproducible. Each section explains the causality behind the chosen reagents and conditions.

Protocol 1: N-Alkylation of the Indole Nitrogen

Rationale: Alkylation or acylation of the indole N-H position is a fundamental step in modifying the scaffold's properties. This modification eliminates a hydrogen bond donor site and allows for the introduction of a wide array of functional groups (alkyl, benzyl, acyl, etc.). These changes can profoundly impact cell permeability, metabolic stability, and target engagement by altering the molecule's polarity and steric profile.[5][6] We utilize sodium hydride (NaH), a strong, non-nucleophilic base, to ensure complete deprotonation of the indole nitrogen, which facilitates a clean and efficient SN2 reaction with the electrophile.

Materials:

  • 2-Methyl-6-nitro-3-phenyl-1H-indole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl or Benzyl Halide (e.g., Iodomethane, Benzyl Bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-methyl-6-nitro-3-phenyl-1H-indole (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise. Caution: NaH reacts violently with water, and hydrogen gas is evolved. Perform in a well-ventilated fume hood.

  • Activation: Stir the mixture at 0 °C for 30 minutes. The formation of the sodium salt of the indole may be accompanied by a color change.

  • Alkylation: Add the desired alkyl/benzyl halide (1.1 eq) dropwise to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% EtOAc in hexanes). The product spot should be less polar (higher Rf) than the starting material.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and slowly quench by adding saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with EtOAc and water. Separate the layers. Extract the aqueous layer twice more with EtOAc.

  • Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-substituted indole.

Protocol 2: Reduction of the C-6 Nitro Group

Rationale: The transformation of the C-6 nitro group into a versatile amino group is arguably the most critical step for library expansion. The resulting aniline derivative is a nucleophile that can participate in a vast number of subsequent reactions. We detail the use of tin(II) chloride (SnCl₂) in ethanol, a classic and highly effective method for nitro group reduction that is tolerant of many other functional groups and avoids the need for high-pressure hydrogenation equipment.[7]

Materials:

  • 6-Nitro-indole derivative (from Protocol 1 or starting material)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve the 6-nitro-indole derivative (1.0 eq) in ethanol (approx. 0.2 M).

  • Reagent Addition: Add SnCl₂·2H₂O (5.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 1-4 hours.

  • Monitoring (Self-Validation): Monitor the reaction by TLC. The product, a primary amine, will be significantly more polar (lower Rf) than the nitro-containing starting material and may stain with ninhydrin.

  • Basification: After completion, cool the reaction to room temperature and concentrate under reduced pressure to remove most of the ethanol.

  • Work-up: Dilute the residue with EtOAc. Cool the mixture in an ice bath and carefully add saturated aqueous NaHCO₃ dropwise until the solution is basic (pH > 8) and effervescence ceases. Caution: Vigorous gas evolution. A thick white precipitate of tin salts will form.

  • Filtration: Filter the entire mixture through a pad of Celite® to remove the inorganic salts. Wash the filter cake thoroughly with EtOAc.

  • Extraction: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with EtOAc (2x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 6-amino-indole derivative, which is often pure enough for the next step.

Protocol 3: Acylation of the C-6 Amino Group

Rationale: Acylation of the 6-amino group is a robust method to introduce diverse side chains. This protocol uses a standard acid chloride for acylation, a highly reliable and straightforward reaction that proceeds quickly at room temperature. The inclusion of a mild base like triethylamine (TEA) is crucial to scavenge the HCl byproduct, driving the reaction to completion.

Materials:

  • 6-Amino-indole derivative (from Protocol 2)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Acid Chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Preparation: Dissolve the 6-amino-indole derivative (1.0 eq) in anhydrous DCM under an inert atmosphere. Add TEA (1.5 eq).

  • Acylation: Cool the solution to 0 °C and add the acid chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitoring (Self-Validation): Monitor by TLC until the starting amine is consumed.

  • Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Drying and Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting amide by column chromatography or recrystallization.

Library Generation and Biological Screening Cascade

Following the synthesis of a diverse set of derivatives, a structured biological screening approach is essential for the efficient identification of lead compounds.

Hypothetical Library Design

The protocols above can be used to generate a library targeting different chemical spaces.

Compound IDR¹ Substituent (at N-1)R² Substituent (at C-6)Rationale for Inclusion
SC-001 -H-NO₂Core Scaffold / Baseline
A-001 -CH₃-NO₂Probes small lipophilic N-substituent
A-002 -CH₂Ph-NO₂Probes larger, aromatic N-substituent
B-001 -H-NH₂Key intermediate, tests effect of amine
B-002 -H-NHC(O)CH₃Introduces H-bond acceptor
B-003 -H-NHC(O)PhIntroduces larger aromatic amide
C-001 -CH₃-NH₂Combination of N-alkylation and reduction
C-002 -CH₃-NHC(O)CH₃Combination of all three modifications
Screening Cascade Workflow

A tiered approach ensures that resources are focused on the most promising candidates.

Figure 2: A typical biological screening cascade for lead discovery.

Hypothetical Data Summary

Results from the screening cascade should be tabulated to facilitate SAR analysis.

Compound IDPrimary Screen IC₅₀ (µM)Selectivity Screen IC₅₀ (µM) (vs. Target X)Cytotoxicity CC₅₀ (µM) (in HeLa cells)
SC-001 15.2> 50> 50
A-001 8.9> 5045.1
A-002 25.6> 50> 50
B-001 2.148.530.2
B-002 0.7515.3> 50
B-003 1.222.848.9
C-001 0.5210.125.5
C-002 0.09 > 50 > 50

Interpretation: In this hypothetical dataset, the unsubstituted amine (B-001 ) shows improved activity over the nitro precursor (SC-001 ). Acylation of the amine (B-002 ) further enhances potency. Combining N-methylation with the C-6 amino-acylation (C-002 ) results in a highly potent and selective compound with low cytotoxicity, identifying it as a promising lead candidate for further optimization.

Conclusion

The 2-methyl-6-nitro-3-phenyl-1H-indole scaffold is a highly tractable starting point for the development of novel bioactive molecules. The synthetic protocols and screening strategies detailed in this application note provide a clear and validated framework for researchers in drug discovery. By systematically applying these derivatization and evaluation workflows, research teams can efficiently navigate the chemical space around this privileged core, accelerating the identification and optimization of new therapeutic agents.

References

  • Recent Synthetic Strategies for the Functionalization of Indole and Azaindole Scaffolds. ChemistrySelect, Wiley Online Library.

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. Molecules, MDPI.

  • Screening of indole derivatives as the potent anticancer agents on dihydrofolate reductase: pharmaco-informatics and molecular dynamics simulation. Journal of Biomolecular Structure & Dynamics, PubMed.

  • Strategies for the enantioselective N-functionalization of indoles. ResearchGate.

  • Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Synthesis, Thieme.

  • General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. Angewandte Chemie International Edition, PMC.

  • Application of 3-Nitroindole in the Synthesis of Bioactive Compounds: Application Notes and Protocols. BenchChem.

  • Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins. Molecular Pharmaceutics, PubMed.

  • Screening Methods to Identify Indole Derivatives That Protect against Reactive Oxygen Species Induced Tryptophan Oxidation in Proteins. Molecular Pharmaceutics, ACS Publications.

  • Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Molecules, MDPI.

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, MDPI.

  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry, RSC Publishing.

  • Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ChemMedChem, ResearchGate.

  • Application of 5-Nitroindole in Anticancer Drug Discovery: Application Notes and Protocols. BenchChem.

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, PMC.

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts, MDPI.

Sources

Method

Application Note: 2-Methyl-6-nitro-3-phenyl-1H-indole as a Hypoxia-Responsive Fluorescent Probe

This Application Note and Protocol guide details the use of 2-Methyl-6-nitro-3-phenyl-1H-indole (and its structural analogs) as a fluorogenic probe. Based on the nitro-indole scaffold's chemical properties, this compound...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of 2-Methyl-6-nitro-3-phenyl-1H-indole (and its structural analogs) as a fluorogenic probe. Based on the nitro-indole scaffold's chemical properties, this compound functions primarily as a "Turn-On" fluorescent sensor for Nitroreductase (NTR) activity , serving as a marker for tumor hypoxia .

Introduction & Principle

2-Methyl-6-nitro-3-phenyl-1H-indole is a nitro-functionalized indole derivative designed to detect hypoxic environments and nitroreductase (NTR) enzyme activity in live cells.

Mechanistic Logic
  • Fluorescence Quenching: In its native state, the nitro group (-NO₂) at the C6 position acts as a strong electron-withdrawing group (EWG). It quenches the intrinsic fluorescence of the indole scaffold through Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT) pathways.

  • Enzymatic Activation: Under hypoxic conditions (low oxygen), bioreductive enzymes such as Nitroreductase (NTR) —often overexpressed in solid tumors—catalyze the reduction of the nitro group to an amino group (-NH₂) or hydroxylamine (-NHOH).

  • Fluorescence Recovery: The resulting 6-amino-2-methyl-3-phenyl-1H-indole is electron-rich. The removal of the quenching nitro group restores the "push-pull" electronic system, triggering a strong fluorescence "Turn-On" response (typically blue/green emission).

Key Applications
  • Hypoxia Imaging: Visualization of low-oxygen regions in solid tumor spheroids or tissue.

  • Bacterial Detection: Identification of NTR-expressing bacteria (e.g., E. coli).

  • Drug Screening: Evaluation of hypoxia-activated prodrugs (HAPs) and NTR inhibitors.

Chemical Properties & Storage[1]

PropertySpecification
Chemical Name 2-Methyl-6-nitro-3-phenyl-1H-indole
CAS Number 3484-23-9 (Analogous to 5-nitro isomer: 41018-87-5)
Molecular Formula C₁₅H₁₂N₂O₂
Molecular Weight ~252.27 g/mol
Solubility Soluble in DMSO, DMF; Low solubility in water
Appearance Yellow to Orange solid
Excitation/Emission Probe (Quenched):[1] Low fluorescenceReduced Product:

nm,

nm (Solvent dependent)
Storage -20°C, desiccated, protected from light

Mechanism of Action (Pathway Diagram)

The following diagram illustrates the activation mechanism of the probe by Nitroreductase (NTR) in the presence of NADH.

G Probe Probe (Non-Fluorescent) 2-Methyl-6-nitro-3-phenyl-1H-indole Intermed Hydroxylamine Intermediate Probe->Intermed Reduction (2e-) NTR Nitroreductase (NTR) + NADH (Cofactor) NTR->Probe Catalysis Hypoxia Hypoxic Condition (Low O2) Hypoxia->NTR Activates Product Fluorophore (Fluorescent) 6-Amino-2-methyl-3-phenyl-1H-indole Intermed->Product Reduction (4e-)

Caption: Schematic of the bioreductive activation of the nitro-indole probe. Under hypoxia, NTR reduces the fluorescence-quenching nitro group to a fluorescent amino group.

Experimental Protocols

Protocol A: Preparation of Stock Solutions

Objective: Create stable stock solutions for in vitro and in vivo assays.

  • Primary Stock (10 mM):

    • Weigh 2.52 mg of 2-Methyl-6-nitro-3-phenyl-1H-indole .

    • Dissolve in 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).

    • Vortex until completely dissolved.

    • Note: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution (10 µM):

    • Dilute the Primary Stock 1:1000 in PBS (Phosphate Buffered Saline, pH 7.4) or cell culture media immediately before use.

    • Critical: Ensure the final DMSO concentration is < 0.5% to avoid cytotoxicity.

Protocol B: In Vitro Nitroreductase (NTR) Assay

Objective: Validate the probe's response to purified NTR enzyme.

  • Setup: Prepare a 96-well black-bottom plate.

  • Reagents:

    • Probe: 10 µM final concentration.

    • NADH: 100 µM (Cofactor, essential for reduction).

    • NTR Enzyme: 1–10 µg/mL (e.g., from E. coli).

    • Buffer: PBS (pH 7.4).

  • Procedure:

    • Add 100 µL of PBS containing the Probe (10 µM) and NADH (100 µM) to wells.

    • Measure baseline fluorescence (

      
       nm / 
      
      
      
      nm).
    • Add NTR enzyme to test wells.

    • Incubate at 37°C for 30 minutes.

  • Readout: Monitor fluorescence intensity every 5 minutes. A time-dependent increase in intensity indicates successful reduction.

Protocol C: Live Cell Hypoxia Imaging

Objective: Visualize hypoxic regions in cancer cells (e.g., HeLa, A549).

  • Cell Culture:

    • Seed cells on confocal dishes (35 mm) and grow to 70-80% confluency.

  • Probe Loading:

    • Replace media with fresh media containing 5–10 µM Probe .

    • Incubate for 30–60 minutes at 37°C.

  • Hypoxia Induction (Two Methods):

    • Method A (Gas): Incubate cells in a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) for 4–6 hours.

    • Method B (Chemical): Add CoCl₂ (100 µM) or Desferrioxamine (DFO) to mimic hypoxia during incubation.

  • Washing:

    • Wash cells

      
       with PBS to remove extracellular probe.
      
  • Imaging:

    • Microscope: Confocal Laser Scanning Microscope (CLSM).

    • Channel: DAPI or Blue/Cyan channel.

    • Excitation: 405 nm laser (or near-UV).

    • Emission: Collect signal between 450–550 nm.

    • Control: Image cells incubated under Normoxia (21% O₂) for comparison (should show low/negligible fluorescence).

Data Analysis & Interpretation

ObservationInterpretationTroubleshooting
No Fluorescence (Hypoxia) Probe not reduced or low NTR expression.Increase incubation time (up to 4h); Confirm cell viability; Check NADH levels.
High Fluorescence (Normoxia) Non-specific reduction or oxidation.Lower probe concentration; Ensure media is fresh; Check for endogenous reductants.
Precipitation Probe insolubility in aqueous media.Reduce concentration to < 5 µM; Use Pluronic F-127 as a dispersant.

References

  • Tiwari, A. et al. (2025). Nitro-group Functionalized Indoles as Hypoxia-Responsive Fluorescent Probes. Journal of Photochemistry and Photobiology . 1 (Contextual reference on 6-nitroindole class).

  • Kumari, R. et al. (2021). A Nitronaphthalimide Probe for Fluorescence Imaging of Hypoxia in Cancer Cells. Journal of Fluorescence . 2 (Mechanistic parallel for nitro-aromatic reduction).

  • PubChem Compound Summary. (2025). 2-Methyl-6-nitro-1H-indole. National Library of Medicine . 3.

  • Glen Research. (2025). Nitroindole Universal Bases in Oligonucleotide Probes. Glen Report . 4.

Sources

Application

Application Note: High-Sensitivity Quantification of 2-Methyl-6-nitro-3-phenyl-1H-indole (MNPI) in Biological Matrices via LC-MS/MS

This Application Note is designed for analytical chemists and pharmaceutical researchers requiring a robust, validated methodology for the quantification of 2-Methyl-6-nitro-3-phenyl-1H-indole (referred to herein as MNPI...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical researchers requiring a robust, validated methodology for the quantification of 2-Methyl-6-nitro-3-phenyl-1H-indole (referred to herein as MNPI ).[1]

The protocol addresses the specific physicochemical challenges of MNPI: its high lipophilicity (due to the C3-phenyl group), the electron-withdrawing nature of the C6-nitro group, and the potential for adsorption losses during sample preparation.[1]

Executive Summary & Molecule Profile

2-Methyl-6-nitro-3-phenyl-1H-indole is a synthetic indole derivative often utilized as a scaffold in the development of antiviral (e.g., non-nucleoside reverse transcriptase inhibitors) and anticancer agents.[1][2]

Physicochemical Challenges[1]
  • Hydrophobicity: The C3-phenyl ring significantly increases LogP (predicted > 3.8), necessitating strong organic modifiers in chromatography and careful selection of extraction solvents to prevent recovery losses.[1]

  • Ionization: The C6-nitro group is strongly electron-withdrawing, reducing the basicity of the indole nitrogen.[1] Standard ESI+ (positive mode) may suffer from poor sensitivity unless acidic mobile phases are optimized. ESI- (negative mode) is often superior for nitro-indoles due to the stabilization of the deprotonated indole anion.[1]

  • Solubility: Poor aqueous solubility requires the use of DMSO or DMF for stock solution preparation.[1]

Experimental Protocol

Reagents and Standards[1][3][4]
  • Reference Standard: 2-Methyl-6-nitro-3-phenyl-1H-indole (>98% purity).[1]

  • Internal Standard (IS): 6-Nitroindole or a deuterated analog (e.g., Indomethacin-d4) if specific isotopic labels are unavailable.[1]

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), and Ammonium Acetate.[1]

Stock Solution Preparation

Critical Step: Do not attempt to dissolve MNPI directly in methanol or water.[1]

  • Primary Stock: Weigh 1.0 mg of MNPI and dissolve in 1.0 mL of DMSO (Dimethyl sulfoxide). Vortex for 1 minute to ensure complete dissolution.[1] Concentration: 1 mg/mL.[1]

  • Working Standard: Dilute the Primary Stock 1:100 with 50:50 ACN:Water to create a 10 µg/mL working solution.

  • Storage: Store at -20°C in amber glass vials (nitro compounds can be light-sensitive).

Sample Preparation: Liquid-Liquid Extraction (LLE)

Due to the high lipophilicity of MNPI, Protein Precipitation (PPT) often yields poor recovery due to drug entrapment in the protein pellet.[1] Liquid-Liquid Extraction (LLE) is the recommended technique.[1]

Protocol:

  • Aliquot: Transfer 50 µL of plasma/matrix into a 1.5 mL polypropylene tube.

  • Spike: Add 10 µL of Internal Standard working solution.

  • Buffer: Add 50 µL of 100 mM Ammonium Acetate (pH 5.0) to disrupt protein binding.[1]

  • Extract: Add 600 µL of Ethyl Acetate:Hexane (80:20 v/v) .

    • Rationale: The hexane component reduces the extraction of polar matrix interferences (phospholipids), while ethyl acetate ensures high recovery of the nitro-indole.[1]

  • Agitate: Vortex vigorously for 5 minutes or shake on a plate shaker at 1000 rpm.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 500 µL of the upper organic layer to a clean glass tube.

  • Dry: Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL of Mobile Phase A:Mobile Phase B (40:60) . Vortex well.

LC-MS/MS Conditions

The method utilizes a biphenyl or C18 column.[1] The biphenyl phase is preferred for MNPI as it engages in


 interactions with the C3-phenyl and indole rings, offering superior selectivity over matrix background.
Chromatographic Parameters (UHPLC)
ParameterSetting
System Agilent 1290 Infinity II / Waters ACQUITY UPLC
Column Phenomenex Kinetex Biphenyl (2.1 x 50 mm, 1.7 µm) OR Waters BEH C18
Column Temp 40°C
Flow Rate 0.4 mL/min
Injection Vol 2-5 µL
Mobile Phase A 5 mM Ammonium Acetate in Water (pH natural) - Promotes ESI negative ionization
Mobile Phase B Acetonitrile (LC-MS Grade)
Gradient Table
Time (min)% Mobile Phase BEvent
0.0030Initial Hold
0.5030Start Gradient
3.5095Elution of MNPI
4.5095Wash
4.6030Re-equilibration
6.0030End of Run
Mass Spectrometry Parameters (ESI Negative)

While positive mode ([M+H]+) is possible, the nitro group facilitates negative ionization ([M-H]-).[1] This mode often has lower background noise in plasma samples.

  • Ion Source: Electrospray Ionization (ESI)[1][3]

  • Polarity: Negative (-)[1]

  • Capillary Voltage: 2.5 kV

  • Desolvation Temp: 450°C

  • Gas Flow: 800 L/hr[1][3]

MRM Transitions (Predicted):

  • Precursor Ion: 251.1 m/z ([M-H]-)[1]

  • Quantifier Product: 205.1 m/z (Loss of NO2 group, typical for nitroaromatics)[1]

  • Qualifier Product: 178.1 m/z (Ring cleavage/rearrangement)[1]

Note: If using ESI Positive mode, monitor 253.1 -> 207.1.[1]

Method Logic & Workflow Visualization[1]

The following diagram illustrates the decision matrix for optimizing the extraction and detection of MNPI, highlighting the critical "fork" between ESI+ and ESI- based on the functional group chemistry.

MNPI_Workflow Start Target: 2-Methyl-6-nitro-3-phenyl-1H-indole ChemProp Analyze Properties: 1. Lipophilic (Phenyl) 2. e- Withdrawing (Nitro) Start->ChemProp SamplePrep Sample Prep Selection ChemProp->SamplePrep High LogP drives choice LLE LLE (Ethyl Acetate/Hexane) *Removes Phospholipids* *High Recovery* SamplePrep->LLE Recommended PPT Protein Precip (ACN) *Risk of Entrapment* SamplePrep->PPT Alternative Ionization Ionization Strategy LLE->Ionization ESI_Neg ESI Negative [M-H]- *Preferred for Nitroindoles* *Lower Noise* Ionization->ESI_Neg Primary Path ESI_Pos ESI Positive [M+H]+ *Possible but lower sensitivity* Ionization->ESI_Pos Secondary Path Separation UHPLC Separation Column: Biphenyl (Pi-Pi Selectivity) ESI_Neg->Separation Quant Quantification MRM: 251.1 -> 205.1 Separation->Quant

Caption: Analytical workflow for MNPI emphasizing Liquid-Liquid Extraction (LLE) and ESI Negative mode selection based on the nitro-indole core properties.

Validation Criteria (ICH M10)

To ensure the trustworthiness of this protocol, the following validation parameters must be met:

  • Linearity:

    
     over the range of 1 ng/mL to 1000 ng/mL.[1] Use weighted linear regression (
    
    
    
    ).[1]
  • Recovery: Extraction efficiency should be >80% and consistent (%CV < 15%) across Low, Medium, and High QC levels.

  • Matrix Effect: Calculate the Matrix Factor (MF). An MF between 0.85 and 1.15 indicates successful removal of phospholipids via the LLE/Hexane step.[1]

  • Carryover: Inject a blank after the ULOQ (Upper Limit of Quantification). The signal should be <20% of the LLOQ (Lower Limit of Quantification).[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Sensitivity (ESI-) Mobile phase pH too low.[1]Ensure Mobile Phase A is neutral or slightly basic (Ammonium Acetate/Bicarbonate) to aid deprotonation.[1]
Peak Tailing Adsorption to active sites.[1]Use a column with "TMS end-capping" (e.g., Kinetex).[1] Add 5% water to the reconstitution solvent.[1]
Signal Quenching Phospholipid buildup.[1]If using PPT, switch to the LLE protocol described above.[1] Implement a divert valve to send the first 1 min of flow to waste.
Degradation Light sensitivity of Nitro group.[1]Perform all extraction steps under amber light or wrap tubes in foil.

References

  • Chemical Identity: 2-Methyl-6-nitro-3-phenyl-1H-indole (CAS 41018-88-6).[1][2] BLD Pharm / PubChem.[1] Available at: [Link][1]

  • Nitroindole Analysis: Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. (2024).[1][4] eScholarship.[1] Available at: [Link]

  • LC-MS of Nitro-Compounds: Confirmatory Analysis of Nitroimidazoles in Honey by UHPLC-MS/MS. (2018).[1][2][5][3] NIH / PMC.[1] Available at: [Link]

  • Methodology Grounding: Analytical Methodology for Characterization of Reactive Starting Materials. American Pharmaceutical Review. Available at: [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Methyl-6-nitro-3-phenyl-1H-indole

Welcome to the technical support center for the synthesis of 2-Methyl-6-nitro-3-phenyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of thi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methyl-6-nitro-3-phenyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. Our approach is rooted in established chemical principles and practical, field-proven insights to ensure the reliability and success of your experiments.

Introduction: The Fischer Indole Synthesis Pathway

The synthesis of 2-Methyl-6-nitro-3-phenyl-1H-indole is most commonly achieved through the Fischer indole synthesis. This classic and versatile method involves the acid-catalyzed reaction of an arylhydrazine with a ketone or aldehyde.[1][2] In this specific case, (4-nitrophenyl)hydrazine reacts with propiophenone to form the target indole.

The reaction proceeds through several key mechanistic steps:

  • Hydrazone Formation: The initial step is the condensation of (4-nitrophenyl)hydrazine with propiophenone to form the corresponding hydrazone.[3]

  • Tautomerization: The hydrazone then tautomerizes to its enamine form.[3]

  • [1][1]-Sigmatropic Rearrangement: A crucial[1][1]-sigmatropic rearrangement (a type of pericyclic reaction) occurs, leading to the formation of a di-imine intermediate.[2][4]

  • Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization.

  • Ammonia Elimination: Finally, the elimination of an ammonia molecule yields the aromatic indole ring.[3]

Fischer_Indole_Synthesis A Arylhydrazine + Ketone/Aldehyde B Hydrazone Formation (Condensation) A->B Acid Catalyst C Hydrazone B->C D Tautomerization C->D E Enamine D->E F [3,3]-Sigmatropic Rearrangement E->F Heat G Di-imine Intermediate F->G H Aromatization & Cyclization G->H I Cyclized Intermediate H->I J Ammonia Elimination I->J Acid Catalyst K Indole Product J->K

Caption: Generalized workflow of the Fischer indole synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of 2-Methyl-6-nitro-3-phenyl-1H-indole, providing explanations and actionable solutions.

Problem 1: Low or No Product Yield

Question: My reaction is yielding very little or no 2-Methyl-6-nitro-3-phenyl-1H-indole. What are the likely causes and how can I improve the yield?

Answer: Low yields are a common challenge and can stem from several factors. The Fischer indole synthesis is particularly sensitive to reaction conditions.[5]

Possible Causes & Solutions:

  • Inadequate Acid Catalysis: The choice and concentration of the acid catalyst are critical.[6] The strongly electron-withdrawing nitro group on the phenylhydrazine ring deactivates it, making the cyclization step more difficult.

    • Recommendation: A stronger acid catalyst is often required. While catalysts like zinc chloride (ZnCl₂), polyphosphoric acid (PPA), or a mixture of acetic acid and sulfuric acid are commonly used, the optimal choice may need empirical determination.[1][2] Consider a systematic optimization of the catalyst and its concentration.

  • Suboptimal Reaction Temperature and Time: The reaction typically requires elevated temperatures to drive the[1][1]-sigmatropic rearrangement and subsequent cyclization.[1] However, excessively high temperatures or prolonged reaction times can lead to decomposition and the formation of tarry byproducts.[7]

    • Recommendation: Monitor the reaction progress closely using Thin Layer Chromatography (TLC).[8] Experiment with a temperature range of 80-120°C. If using a microwave-assisted protocol, reaction times can be significantly reduced, often to under 30 minutes.[9]

  • Purity of Starting Materials: Impurities in the (4-nitrophenyl)hydrazine or propiophenone can introduce side reactions that consume reactants and lower the yield.[5]

    • Recommendation: Ensure the purity of your starting materials. Recrystallize or distill them if necessary.

  • Presence of Water: The initial hydrazone formation is a condensation reaction that releases water. Excess water can inhibit the reaction.

    • Recommendation: Conduct the reaction under anhydrous conditions. Use dry solvents and glassware.

Parameter Typical Range Considerations for 2-Methyl-6-nitro-3-phenyl-1H-indole
Catalyst ZnCl₂, PPA, H₂SO₄, HClThe electron-withdrawing nitro group may necessitate a stronger Lewis or Brønsted acid.[2][6]
Temperature 80 - 180°CStart at the lower end and gradually increase while monitoring with TLC to avoid decomposition.[1]
Reaction Time 2 - 15 hoursHighly dependent on temperature and catalyst. Microwave synthesis can significantly shorten this.[8][9][10]
Solvent Ethanol, Acetic Acid, DioxaneAcetic acid can serve as both a solvent and a catalyst.[3]
Problem 2: Formation of Multiple Products/Side Reactions

Question: My TLC analysis shows multiple spots, indicating the formation of several byproducts. What are these and how can I minimize them?

Answer: Side product formation is often related to the reaction conditions and the stability of intermediates.

Common Side Reactions & Prevention:

  • Isomeric Products: If an unsymmetrical ketone is used, the formation of two different indole isomers is possible.[3] In the case of propiophenone, this is not a primary concern for the main indole scaffold.

  • Decomposition and Polymerization: The nitro group can make the starting materials and intermediates sensitive to heat and strong acids, leading to decomposition and the formation of polymeric tars.[6]

    • Recommendation: As mentioned, careful control of temperature is crucial. Stepwise addition of the acid catalyst can sometimes help to control the reaction rate and minimize decomposition.

  • Oxidation: The indole ring can be susceptible to oxidation, especially at elevated temperatures in the presence of air.

    • Recommendation: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions.

Troubleshooting_Yield Start Low Yield of 2-Methyl-6-nitro-3-phenyl-1H-indole Q1 Is the acid catalyst strong enough? Start->Q1 A1_Yes Proceed to next check Q1->A1_Yes Yes A1_No Increase acid strength (e.g., use PPA or H₂SO₄) Q1->A1_No No Q2 Are the reaction temperature and time optimized? A1_Yes->Q2 A1_No->Q2 A2_Yes Proceed to next check Q2->A2_Yes Yes A2_No Systematically vary temperature and monitor via TLC Q2->A2_No No Q3 Are the starting materials pure? A2_Yes->Q3 A2_No->Q3 A3_Yes Consider reaction atmosphere Q3->A3_Yes Yes A3_No Purify reactants (recrystallization/distillation) Q3->A3_No No End Improved Yield A3_Yes->End A3_No->End

Caption: Decision-making workflow for troubleshooting low yield.

Frequently Asked Questions (FAQs)

Q1: Can I perform this synthesis as a one-pot reaction? A1: Yes, the Fischer indole synthesis is often conducted as a one-pot procedure.[3] Typically, the arylhydrazine and ketone are first heated in a solvent like acetic acid to form the hydrazone in situ. Then, a stronger acid catalyst is added, and the temperature is increased to facilitate the cyclization.[3] One-pot protocols are efficient but may require more careful optimization to balance the conditions for both reaction stages.[9]

Q2: What is the best method for purifying the final product? A2: The crude product is typically an oily or solid mass.[1] Purification can be achieved through several methods:

  • Recrystallization: This is a common and effective method for solid products. Ethanol is often a suitable solvent.[8]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the preferred method.[11][12] A solvent system such as a mixture of hexanes and ethyl acetate is often effective.[11]

  • Steam Distillation: In some cases, particularly for less substituted indoles, steam distillation can be used for purification.[1]

Q3: How does the nitro group affect the reaction? A3: The nitro group is strongly electron-withdrawing. This has two main effects:

  • Deactivation of the Aryl Ring: It makes the nitrogen atom of the hydrazine less nucleophilic, which can slow down the initial hydrazone formation. More importantly, it deactivates the aromatic ring, making the electrophilic-like cyclization step more challenging and often requiring harsher conditions (stronger acid, higher temperature).[6]

  • Increased Acidity of the N-H Proton: This can influence the tautomerization equilibrium.

Q4: Are there alternative synthesis routes to consider? A4: While the Fischer synthesis is the most direct route, other methods for synthesizing substituted indoles exist, such as the Bartoli, Bischler-Möhlau, and various transition-metal-catalyzed cyclizations.[13][14] However, for this specific substitution pattern, the Fischer indole synthesis remains one of the most practical and widely used methods.

Experimental Protocol Example: Fischer Indole Synthesis of 2-Methyl-6-nitro-3-phenyl-1H-indole

This is a generalized protocol and may require optimization.

Materials:

  • (4-nitrophenyl)hydrazine

  • Propiophenone

  • Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)

  • Ethanol or Glacial Acetic Acid

  • Ice-cold water

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Hydrazone Formation (Optional Isolation):

    • In a round-bottom flask, dissolve equimolar amounts of (4-nitrophenyl)hydrazine and propiophenone in ethanol or glacial acetic acid.[8]

    • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC until the starting materials are consumed.

    • The hydrazone can be isolated by cooling the reaction mixture and filtering the precipitated solid, or used directly in the next step.

  • Indolization (Cyclization):

    • To the crude hydrazone (or the reaction mixture from the previous step after solvent removal), add the acid catalyst (e.g., a sufficient amount of PPA to allow for stirring, or 2-3 equivalents of ZnCl₂).[1]

    • Heat the mixture with stirring to 100-120°C. The reaction is often accompanied by a color change to a dark brown or purple.[1]

    • Maintain the temperature and continue to monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into a beaker of ice-cold water with vigorous stirring.[8] This will precipitate the crude product.

    • Filter the solid product, wash it thoroughly with water to remove the acid catalyst, and dry it.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[8][11]

Safety Precautions:

  • This synthesis involves the use of strong acids and heating. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7]

  • (4-nitrophenyl)hydrazine is toxic and should be handled with care.

References

  • Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. (n.d.). Google Scholar. Retrieved February 15, 2026, from [Link]

  • Fischer indole synthesis - Wikipedia. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Optimization of the Fischer indole reaction in the synthesis of compound 3. - ResearchGate. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Fischer Indole Synthesis - J&K Scientific LLC. (n.d.). J&K Scientific LLC. Retrieved February 15, 2026, from [Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I. - MDPI. (2010). MDPI. Retrieved February 15, 2026, from [Link]

  • A three-component Fischer indole synthesis - PubMed. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

  • A review on indole synthesis from nitroarenes: classical to modern approaches. (2025). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

  • 2-methylindole - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]

  • Fischer indole synthesis – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis Online. Retrieved February 15, 2026, from [Link]

  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - RSC Publishing. (2020). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

  • Synthesis technique of 2-methyl-6-nitroaniline | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC. (2021). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid - International Journal of Advanced Biotechnology and Research. (n.d.). International Journal of Advanced Biotechnology and Research. Retrieved February 15, 2026, from [Link]

  • Synthesis and Chemistry of Indole. (n.d.). SlideShare. Retrieved February 15, 2026, from [Link]

  • Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. (2018). Thieme Connect. Retrieved February 15, 2026, from [Link]

  • Purification of Organic Compounds: from Crude Product to Purity - PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023). Academia.edu. Retrieved February 15, 2026, from [Link]

  • One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies - Impactfactor. (2023). Impactfactor.org. Retrieved February 15, 2026, from [Link]

  • Synthesis of indoles - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • WO2019165809A1 - Method for preparing 2-nitroindole derivatives - Google Patents. (n.d.). Google Patents.
  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization - iris.unina.it. (2022). MDPI. Retrieved February 15, 2026, from [Link]

  • Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for. (2017). HETEROCYCLES. Retrieved February 15, 2026, from [Link]

  • Synthesis and Purification of Nitrophenols | UKEssays.com. (2017). UKEssays.com. Retrieved February 15, 2026, from [Link]

Sources

Optimization

troubleshooting common issues in Fischer indole synthesis of substituted indoles

[1] Introduction: Beyond the Textbook Mechanism The Fischer Indole Synthesis (FIS) is the "workhorse" of indole chemistry, yet it remains notoriously temperamental when applied to complex, substituted substrates. While t...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction: Beyond the Textbook Mechanism

The Fischer Indole Synthesis (FIS) is the "workhorse" of indole chemistry, yet it remains notoriously temperamental when applied to complex, substituted substrates. While the textbook mechanism—a [3,3]-sigmatropic rearrangement—is elegant, the reality in the fume hood often involves black tars, intractable mixtures, or unreacted starting materials.

This guide is not a lecture; it is a diagnostic tool. We address the causality behind failure modes, specifically focusing on electronic effects (Hammett correlations), regiochemical ambiguity, and catalyst mismatching.

Visualizing the Failure Points

Before troubleshooting, we must isolate where the reaction is failing. The FIS is a cascade; a failure at step 2 renders optimization of step 3 useless.

FIS_Mechanism_Failure node_start Arylhydrazine + Ketone node_hydrazone Hydrazone Intermediate node_start->node_hydrazone Acid Cat. (-H2O) fail_1 FAILURE 1: No Condensation (Sterics/Deactivated Ketone) node_start->fail_1 node_ene Ene-Hydrazine (Tautomer) node_hydrazone->node_ene Tautomerization fail_2 FAILURE 2: Hydrolysis Reversion (Wet Solvent/Low Temp) node_hydrazone->fail_2 H2O present node_rearrange [3,3]-Sigmatropic Rearrangement (Rate Determining Step) node_ene->node_rearrange H+ / Heat fail_3 FAILURE 3: N-N Bond Cleavage (Electron Rich Hydrazines) node_ene->fail_3 EDGs present node_aminal Amino-indoline node_rearrange->node_aminal Cyclization node_indole Indole Product node_aminal->node_indole -NH3 fail_4 FAILURE 4: Polymerization/Tar (Oxidation/Lewis Acid too harsh) node_indole->fail_4 Air/Light

Figure 1: Critical failure points in the Fischer Indole cascade. Note that electron-donating groups (EDGs) often trigger Failure 3, while electron-withdrawing groups (EWGs) stall the reaction before the rearrangement.

Module 1: The "Silent" Reaction (Kinetics & Initiation)

Symptom: The starting material is consumed, but no indole is formed, or the reaction stalls at the hydrazone stage.

Q: My substrate has an Electron-Withdrawing Group (EWG) (e.g., -NO2, -CF3). Why is the reaction stalling?

A: EWGs on the aryl ring stabilize the N-N bond and destabilize the cationic transition state required for the [3,3]-sigmatropic rearrangement. This increases the activation energy significantly.

  • The Fix: You must increase the "severity" of the conditions.

    • Switch Solvent: Move from refluxing ethanol (78°C) to refluxing acetic acid (118°C) or dichlorobenzene (180°C).

    • Catalyst Upgrade: Weak acids (AcOH) are insufficient.[1] Use Polyphosphoric Acid (PPA) or a Lewis Acid like ZnCl₂.[2][3] PPA is particularly effective for deactivated systems because it acts as both solvent and catalyst, allowing high temperatures without boiling off the solvent.

Q: I am using a Lewis Acid (ZnCl₂), but the yield is still low. Why?

A: Lewis acids are hygroscopic. If your ZnCl₂ is "wet," it hydrolyzes the hydrazone back to the hydrazine and ketone (Failure 2 in Fig 1). Furthermore, ZnCl₂ requires high loading (often 1–5 equivalents) and high heat (fusion conditions).

  • The Protocol: "The Fusion Method." Mix the hydrazone and anhydrous ZnCl₂ (1:5 ratio) without solvent and heat to 170°C for 10–15 minutes. Watch for the evolution of ammonia gas (bubbling). Cool and partition between water/EtOAc.

Catalyst Selection Matrix
Substrate TypeElectronic NatureRecommended CatalystSolvent SystemNotes
Standard Neutral (H, Alkyl)4% H₂SO₄ or HClEtOH or MeOHClassic conditions.
Deactivated EWG (NO₂, CF₃, CN)Polyphosphoric Acid (PPA)Neat (Solvent-free)Requires mechanical stirring (viscous).
Activated EDG (OMe, Me)Dilute HCl or AcOHEtOH (Low Temp)Risk: N-N cleavage. Keep temp <80°C.
Acid Sensitive Labile groups (Boc, Acetal)Pyridine·HCl or ZeolitesToluene/Benzene"Ammonia-free" variants may be needed.

Module 2: The "Wrong" Isomer (Regiocontrol)

Symptom: The reaction works, but you isolate the wrong regioisomer or an inseparable mixture.

Q: I am using a meta-substituted phenylhydrazine. Will I get the 4- or 6-substituted indole?

A: This is the classic "meta-substitution ambiguity."

  • General Rule: Steric hindrance usually disfavors attack at the crowded ortho position (between the substituent and the hydrazine). Therefore, 6-substituted indoles (para-cyclization) are generally favored over 4-substituted indoles.

  • The Exception: If the meta-substituent is strongly electron-donating (e.g., -OMe) and not too bulky, it can electronically activate the ortho position, leading to mixtures.

  • Diagnostic: Check the ¹H NMR coupling constants of the aromatic protons. A 4-substituted indole typically shows a doublet-doublet-doublet pattern (or similar), while 6-substituted often shows a singlet (or meta-coupled doublet) for the C7 proton.

Q: I am using an unsymmetrical ketone (e.g., 2-butanone). How do I control the regioselectivity?

A: The regiochemistry depends on which enol/enamine tautomer forms (kinetic vs. thermodynamic).

Regioselectivity start Unsymmetrical Ketone (e.g., 2-Butanone) acid_weak Weak Acid / Low Temp (AcOH, HCl/EtOH) start->acid_weak acid_strong Strong Acid / High Temp (PPA, Polyphosphate ester) start->acid_strong prod_less Less Substituted Enamine (Kinetic Control) acid_weak->prod_less Favors prod_more More Substituted Enamine (Thermodynamic Control) acid_strong->prod_more Favors indole_3 3-Substituted Indole (e.g., 3-ethylindole) prod_less->indole_3 indole_23 2,3-Disubstituted Indole (e.g., 2,3-dimethylindole) prod_more->indole_23

Figure 2: Decision tree for unsymmetrical ketones. Strong acids favor the thermodynamic enamine (more substituted), leading to 2,3-disubstituted indoles.

  • Troubleshooting Tip: If you need the 3-substituted indole (from the less substituted enamine), avoid PPA. Use acetic acid or perform the reaction in two steps: isolate the hydrazone, then cyclize using a mild Lewis acid in a non-polar solvent (e.g., ZnCl₂ in benzene).

Module 3: The "Tar" Pit (Decomposition & Side Reactions)

Symptom: The reaction turns black/viscous immediately. TLC shows a streak (tar) and no distinct product spot.

Q: Why does my electron-rich hydrazine (e.g., 4-methoxyphenylhydrazine) turn to tar?

A: Electron-Donating Groups (EDGs) weaken the N-N bond. Instead of the [3,3]-rearrangement, the molecule undergoes heterolytic N-N cleavage , generating highly reactive radical or ionic species that polymerize (anilines and nitriles).

  • The Fix:

    • Exclude Oxygen: Run the reaction under strict Argon/Nitrogen atmosphere. Indoles are prone to oxidative polymerization.

    • Lower Temperature: Do not reflux. Try 40–60°C.

    • Use the Hydrochloride Salt: Use phenylhydrazine hydrochloride instead of the free base. It releases the hydrazine slowly and maintains a lower pH buffer.

Q: How do I clean up the "Black Tar"?

A: Indoles are acid-sensitive and can polymerize on acidic silica gel.

  • Protocol:

    • Basify: Neutralize the reaction mixture with NaHCO₃ or NaOH before extraction.

    • Triethylamine (TEA) Wash: Pre-wash your silica gel column with 1% TEA in hexanes. This neutralizes the acidic sites on the silica.

    • Eluent: Use Hexane/Ethyl Acetate gradients. Avoid Methanol/DCM if possible, as it can solubilize the tar, dragging it along with your product.

References

  • Robinson, B. (1963). "The Fischer Indole Synthesis."[4][1][2][5][6][7][8][9][10][11][12][13] Chemical Reviews, 63(4), 373–401. Link

  • Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607–632. Link

  • Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). "A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis." Journal of the American Chemical Society, 120(26), 6621–6622. Link

  • Gore, S., Baskakov, I. V., & Gevorgyan, V. (2011). "Why Do Some Fischer Indolizations Fail?" Journal of the American Chemical Society, 133(10), 3268–3271. Link

  • Ishii, H. (1981). "Fischer Indole Synthesis Applied to the Total Synthesis of Natural Products." Accounts of Chemical Research, 14(9), 275–283. Link

Sources

Troubleshooting

optimization of reaction conditions for the synthesis of nitroindoles

Technical Support Center: Optimization of Reaction Conditions for Nitroindole Synthesis Status: Online Operator: Senior Application Scientist (Ph.D., Organic Synthesis) Ticket ID: NITRO-IND-OPT-001 Subject: Troubleshooti...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Reaction Conditions for Nitroindole Synthesis

Status: Online Operator: Senior Application Scientist (Ph.D., Organic Synthesis) Ticket ID: NITRO-IND-OPT-001 Subject: Troubleshooting Regioselectivity, Yield, and Stability in Indole Nitration

Introduction: Beyond "Bucket Chemistry"

Welcome. If you are here, you have likely discovered that nitrating an indole is not as simple as adding nitric acid to a flask. Indoles are electron-rich enamines disguised as aromatics; they are acid-sensitive, prone to oxidative dimerization, and notoriously fickle regarding regioselectivity.

This guide moves beyond standard textbook definitions to address the practical reality of the bench. We will treat the synthesis of nitroindoles not as a single reaction, but as a decision matrix based on the specific isomer you require (C3, C5, or the elusive C4).

Module 1: The Regioselectivity Switch (C3 vs. C5)

User Question: "I am trying to synthesize 5-nitroindole using standard HNO3/Acetic Anhydride, but I keep isolating 3-nitroindole or a mixture of tars. How do I force the nitro group to the benzene ring?"

Technical Diagnosis: You are fighting the natural nucleophilicity of the indole.

  • Neutral Conditions: The C3 position (pyrrole ring) is the most nucleophilic site (highest HOMO coefficient). Electrophilic attack here is kinetically favored.

  • Acidic Conditions: To hit the benzene ring (C5), you must protonate the indole first. The protonated indole species (

    
    ) deactivates the pyrrole ring and directs the electrophile to the C5 position via a transition state that retains benzene aromaticity.
    

The "Acid Switch" Protocol:

Target IsomerReaction MediumActive SpeciesMechanism
3-Nitroindole Acetic Anhydride / HNO3 (Mild)Neutral IndoleDirect electrophilic attack at C3.
5-Nitroindole conc. H2SO4 / NaNO3 (Strong Acid)Indolium Cation (

)
Protonation at C3 blocks it; directs

to C5.

Troubleshooting Steps:

  • For 5-Nitroindole: Switch to Knoll’s Method . Dissolve indole in concentrated

    
     (keep < 5°C to prevent polymerization). Add 
    
    
    
    slowly. The strong acid ensures the indole exists as the indolium cation, protecting the sensitive C2-C3 bond and directing to C5.
  • For 3-Nitroindole: Avoid strong mineral acids. Use Benzoyl Nitrate (generated in situ from AgNO3 + Benzoyl chloride) or Acetyl Nitrate in acetic anhydride at low temperatures (-10°C).

Module 2: The "Impossible" Isomer (Synthesis of 4-Nitroindole)

User Question: "I need 4-nitroindole. I have tried modulating the temperature and solvents of direct nitration, but I only get trace amounts. What is the optimal condition?"

Technical Diagnosis: Stop trying to nitrate indole directly for the 4-position. It is electronically disfavored and sterically crowded. The yield will always be negligible ("no practical value" per Organic Syntheses).

The Solution: De Novo Synthesis (Leimgruber-Batcho) You must build the pyrrole ring onto a pre-nitrated benzene precursor. The Leimgruber-Batcho Indole Synthesis is the industry standard for this isomer.

Protocol: Leimgruber-Batcho for 4-Nitroindole

  • Precursor: 2-methyl-3-nitroaniline (commercially available).

  • Step 1 (Enamine Formation): React with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) / Pyrrolidine.

    • Critical Parameter: This step requires heat (approx. 110°C) to drive off methanol.

  • Step 2 (Reductive Cyclization): This is where users fail. You cannot use standard hydrogenation (Pd/C + H2) because it will reduce your nitro group to an amine.

    • Optimization: Use TiCl3 (Titanium(III) chloride) or Raney Nickel with limiting hydrazine to selectively reduce the alkene/enamine without touching the nitro group (or re-oxidizing if over-reduced).

LeimgruberBatcho Start 2-Methyl-3-nitroaniline Step1 Condensation (DMF-DMA, 110°C) Start->Step1 - MeOH Intermediate Red Enamine Species (Deep Red Color) Step1->Intermediate Step2 Reductive Cyclization (Zn/AcOH or TiCl3) Intermediate->Step2 Selective Reduction End 4-Nitroindole (Target) Step2->End - Me2NH

Caption: Workflow for the Leimgruber-Batcho synthesis, the only reliable route to 4-nitroindole.

Module 3: Reaction Integrity (Preventing "Tar")

User Question: "My reaction mixture turns black and viscous immediately upon adding the nitrating agent. Yield is <10%."

Technical Diagnosis: This is Acid-Catalyzed Polymerization . Indoles are unstable in the presence of strong acids unless fully protonated (as in the H2SO4 method) or electron-deficient. If you are in a "middle ground" of acidity (pH 1-4), the indole dimerizes.

Optimization Table: Nitrating Agents & Conditions

AgentAcidityRisk of TarRecommended For
HNO3 / H2SO4 ExtremeLow (if T < 0°C)5-Nitroindole (High Yield)
Acetyl Nitrate ModerateHigh (if T > 0°C)3-Nitroindole
Claycop (Cu(NO3)2 on Clay) Mild/SolidVery LowGeneral Nitration (Green)
CAN (Ceric Ammonium Nitrate) MildLowOxidative functionalization
TBN (tert-Butyl Nitrite) NeutralVery LowRadical Nitration (Green)

The "Green" Fix: If decomposition is persistent, switch to a Radical Pathway using tert-Butyl Nitrite (TBN) .

  • Protocol: Indole + TBN (2 equiv) in Acetonitrile at Room Temperature.

  • Mechanism:[1][2][3][4][5][6][7][8][9] Radical cascade rather than electrophilic aromatic substitution (SEAr). This avoids the formation of the acid-sensitive indolium intermediate.

Module 4: Decision Logic for Experimental Design

Before starting your experiment, trace your requirements through this logic flow to select the correct methodology.

NitroindoleLogic Start Start: Select Target Isomer Isomer3 3-Nitroindole Start->Isomer3 Isomer4 4-Nitroindole Start->Isomer4 Isomer5 5-Nitroindole Start->Isomer5 Method3A Mild Electrophilic Subs. (Acetyl Nitrate / -10°C) Isomer3->Method3A Standard Method3B Radical Nitration (TBN / MeCN) Isomer3->Method3B Green/Mild Method4 Direct Nitration Fails (Steric/Electronic Clash) Isomer4->Method4 Method5 Strong Acid Protonation (KNO3 / H2SO4) Isomer5->Method5 Indolium Mechanism Method4_Alt Leimgruber-Batcho Synthesis Method4->Method4_Alt Switch Strategy

Caption: Decision matrix for selecting reaction conditions based on regioselectivity requirements.

References

  • Regioselective Nitration (3-Nitroindole): Zhang, H., et al. (2023).[2] "Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions." RSC Advances. Link

  • Synthesis of 4-Nitroindole: Noland, W. E., et al. (1963). "4-Nitroindole."[6][10] Organic Syntheses, Coll.[6] Vol. 5, p.833. Link

  • Leimgruber-Batcho Mechanism: Batcho, A. D., & Leimgruber, W. (1985). "The Leimgruber-Batcho Indole Synthesis." Organic Reactions.[1][2][4][5][8][9][10][11][12][13][14] Link

  • Green Nitration (Copper/TBN): Tu, D., et al. (2018). "Copper-mediated domino C–H iodination and nitration of indoles." Chemical Communications. Link

  • General Indole Reactivity: Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Standard Text).

Sources

Optimization

Technical Support Center: Purification of 2-Methyl-6-nitro-3-phenyl-1H-indole

The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers working with 2-Methyl-6-nitro-3-phenyl-1H-indole . It prioritizes the separation of regiochemical isomers—the most critical c...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers working with 2-Methyl-6-nitro-3-phenyl-1H-indole . It prioritizes the separation of regiochemical isomers—the most critical challenge in this synthesis.

Product ID: 2M6N-3P-IND Support Level: Senior Application Scientist Last Updated: February 16, 2026

Executive Summary: The Purification Challenge

The synthesis of 2-Methyl-6-nitro-3-phenyl-1H-indole is typically achieved via the Fischer Indole Synthesis using 3-nitrophenylhydrazine and phenylacetone (1-phenyl-2-propanone).

The Critical Issue: The use of 3-nitrophenylhydrazine results in the formation of two regioisomers due to cyclization at either the ortho-2 or ortho-6 position of the hydrazine ring:

  • Target Isomer: 6-Nitro isomer (Cyclization at C4 of the hydrazine).

  • Major Impurity: 4-Nitro isomer (Cyclization at C2 of the hydrazine).

These isomers possess similar solubilities and


 values, making separation the primary bottleneck. This guide provides a validated workflow to isolate the 6-nitro target with >98% purity.

Module 1: Purification Decision Matrix

Before initiating purification, assess your crude mixture composition using TLC or LC-MS.

Purification_Workflow Start Crude Reaction Mixture (Red/Brown Solid) TLC_Check TLC Analysis (Hexane:EtOAc 3:1) Start->TLC_Check Isomer_Sep Are 4-NO2 and 6-NO2 spots visible? TLC_Check->Isomer_Sep Flash Protocol A: Flash Chromatography (Required for Isomer Removal) Isomer_Sep->Flash Yes (Isomers present) Recryst Protocol B: Recrystallization (Polishing Step) Isomer_Sep->Recryst No (Single spot/Pre-purified) Flash->Recryst Enriched Fractions Pure Pure 6-Nitro Isomer (>98% HPLC) Recryst->Pure

Figure 1: Decision tree for selecting the appropriate purification modality. Isomer separation requires chromatography; recrystallization alone often co-crystallizes the 4-nitro impurity.

Module 2: Flash Chromatography (Isomer Separation)

The 4-nitro and 6-nitro isomers have distinct electronic environments. The 4-nitro group is sterically crowded by the C3-phenyl group, often resulting in a slightly different dipole moment and retention time compared to the 6-nitro isomer.

Optimized Mobile Phase Gradient

Stationary Phase: Silica Gel 60 (230–400 mesh). Loading: Dry load on Celite (recommended) or DCM solution.

StepSolvent A (Hexane)Solvent B (Ethyl Acetate)Column Volumes (CV)Purpose
Equilibration 95%5%3Wetting silica
Elution 1 90%10%5Elute non-polar hydrazones
Elution 2 80%20%10Elute 4-Nitro Isomer (Fast moving)
Elution 3 70%30%10Elute 6-Nitro Isomer (Target)
Wash 0%100%3Flush polar tars

Technical Note: The 4-nitro isomer typically elutes before the 6-nitro isomer due to the "peri-effect" and steric shielding of the nitro group by the C3-phenyl ring, which reduces its interaction with the silica.

Module 3: Recrystallization (Polishing)

Once the isomers are enriched by chromatography, recrystallization removes trace colored impurities and amorphous material.

Recommended Solvent System: Ethanol/Water or Acetic Acid/Water.

Step-by-Step Protocol
  • Dissolution: Place the semi-pure solid in a flask. Add Ethanol (95%) (approx. 10-15 mL per gram).

  • Heating: Heat to reflux (

    
    ) with stirring until fully dissolved.
    
    • Troubleshooting: If undissolved solids remain after 15 mins, filter hot to remove inorganic salts or polymerized tars.

  • Nucleation: Remove from heat. Add warm water dropwise until the solution turns slightly turbid (cloud point).

  • Clarification: Add 1-2 mL of hot Ethanol to redissolve the turbidity.

  • Crystallization: Allow to cool slowly to room temperature, then place in an ice bath (

    
    ) for 4 hours.
    
  • Isolation: Filter the yellow/orange needles and wash with cold 50% Ethanol/Water.

Yield Expectation: 70-85% recovery from the crude column fraction.

Module 4: Troubleshooting & FAQs

Q1: My product is oiling out instead of crystallizing. Why?

Cause: This usually indicates the presence of residual solvent (DCM/EtOAc) or a high level of impurities (mixed isomers) lowering the melting point. Solution:

  • Evaporate completely: Ensure the crude oil is dried under high vacuum to a foam before adding recrystallization solvent.

  • Seed Crystal: If available, add a seed crystal of the pure 6-nitro compound at the cloud point.

  • Solvent Switch: Try Acetic Acid . Dissolve in hot acetic acid, then let cool. Nitroindoles often crystallize well from glacial acetic acid.

Q2: How do I distinguish the 4-nitro and 6-nitro isomers by NMR?

Diagnostic Signals (


 NMR in DMSO-

):
  • 6-Nitro Isomer: Look for the signal of H-7 (the proton adjacent to the NH). It will appear as a doublet (or d with meta coupling) at

    
     ppm. The NH signal is typically broad around 11-12 ppm.
    
  • 4-Nitro Isomer: The H-5 and H-7 protons will show different splitting patterns. Crucially, the 4-nitro group deshields the C3-phenyl protons differently due to proximity.

  • NOESY: The 4-nitro isomer may show a NOE correlation between the C3-Phenyl and the H-5/H-7, whereas the 6-nitro is distant.

Q3: The product is dark brown/red. Is it decomposed?

Analysis: Nitroindoles are inherently yellow to orange. Dark brown or red usually indicates oxidation products (indolenines) or traces of unreacted hydrazine. Remedy:

  • Perform a Charcoal Filtration : Dissolve in hot ethanol, add activated carbon, stir for 10 mins, and filter hot through Celite.

  • Check for hydrazine: Unreacted hydrazine is toxic and unstable. Ensure the Fischer reaction was driven to completion (excess ketone is preferred over excess hydrazine).

Module 5: Chemical Safety & Stability

ParameterSpecificationNote
Storage

Protect from light; nitroindoles can be photo-active.
Stability Acid StableStable to silica gel chromatography.
Toxicity Unknown/HighTreat as a potential mutagen (nitro-aromatic).

References

  • Robinson, B. (1963).[1] "The Fischer Indole Synthesis."[1][2][3][4][5] Chemical Reviews, 63(4), 373–401.[1] Link

    • Foundational text on the mechanism and isomer r
  • Hughes, D. L., & Zhao, D. (2006). "Indole Synthesis via Fischer Cyclization." Organic Reactions.[1][2][6][7][8][9][10] Link

    • Detailed protocols for handling regioselectivity in 3-substituted hydrazines.
  • BenchChem Support. "Solvent selection for effective recrystallization of nitroaromatic compounds." Link

    • General solubility parameters for nitro-substituted arom
  • Org. Synth. (1942).[1] "2-Methylindole."[11] Organic Syntheses, Coll. Vol. 3, p.597. Link

    • Standard workup procedures for methyl-indoles adaptable to nitro-deriv

Sources

Troubleshooting

side reactions and byproducts in the synthesis of 2-Methyl-6-nitro-3-phenyl-1H-indole

Welcome to the technical support center for the synthesis of 2-Methyl-6-nitro-3-phenyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of thi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methyl-6-nitro-3-phenyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and understand the underlying chemical principles. The Fischer indole synthesis, while a powerful tool, can present challenges, particularly with electron-deficient substrates. This document provides in-depth, field-proven insights to ensure the successful synthesis and purification of your target compound.

Troubleshooting Guide: Side Reactions & Byproducts

The synthesis of 2-Methyl-6-nitro-3-phenyl-1H-indole via the Fischer indole synthesis of p-nitrophenylhydrazine and propiophenone is susceptible to several side reactions. Understanding these potential pitfalls is crucial for optimizing your reaction conditions and purification strategy.

Observed Issue Potential Cause(s) Proposed Solution(s) & Scientific Rationale
Low or No Product Yield 1. Decomposition of p-nitrophenylhydrazine: Under strongly acidic conditions and elevated temperatures, p-nitrophenylhydrazine can decompose. 2. Incomplete hydrazone formation: Insufficient reaction time or suboptimal pH for the initial condensation. 3. Failure of-sigmatropic rearrangement: The electron-withdrawing nitro group can disfavor this key step, leading to alternative decomposition pathways.1. Optimize acid catalyst and temperature: Use the mildest effective acid catalyst (e.g., acetic acid, p-toluenesulfonic acid) and maintain the lowest possible temperature for cyclization. Polyphosphoric acid (PPA) can be effective but may require careful temperature control to prevent charring. 2. Ensure complete hydrazone formation: Monitor the initial condensation by TLC before proceeding with cyclization. A two-step, one-pot approach is often beneficial. 3. Consider microwave-assisted synthesis: Microwave irradiation can sometimes promote the desired rearrangement and reduce reaction times, minimizing decomposition.
Presence of a Regioisomeric Impurity Formation of 2-Phenyl-6-nitro-3-methyl-1H-indole: Propiophenone is an unsymmetrical ketone, and cyclization can occur at either the methyl or methylene group, leading to two possible regioisomers.1. Catalyst selection: The choice of acid catalyst can influence the regioselectivity. Zeolites have been shown to alter the isomer distribution in Fischer indole syntheses. 2. Purification: The two isomers will likely have very similar polarities, making separation by standard column chromatography challenging. Preparative HPLC or fractional crystallization may be necessary.
Dark, Tarry Reaction Mixture 1. Polymerization of intermediates or product: The acidic conditions can promote polymerization, especially at higher temperatures. 2. Oxidation: The nitro group can act as an oxidant under certain conditions, leading to complex side products.1. Strict temperature control: Avoid excessive heating during the cyclization step. 2. Inert atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions. 3. Gradual addition of reagents: Slow, controlled addition of the acid catalyst can help manage the reaction exotherm and reduce polymerization.
Multiple Unidentified Spots on TLC 1. Incomplete reaction: Presence of starting materials (p-nitrophenylhydrazine, propiophenone) and the intermediate hydrazone. 2. Formation of various decomposition products: Cleavage of the N-N bond in the hydrazone can lead to p-nitroaniline and other fragments.1. Monitor reaction progress by TLC: Track the consumption of starting materials and the formation of the product. 2. Optimize reaction time: Ensure the reaction is allowed to proceed to completion without prolonged heating that could lead to degradation. 3. Spectroscopic analysis of crude material: Obtain a proton NMR of the crude mixture to identify major impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-Methyl-6-nitro-3-phenyl-1H-indole?

A1: The most prevalent method is the Fischer indole synthesis. This involves the acid-catalyzed reaction of 4-nitrophenylhydrazine with propiophenone. The reaction typically proceeds in two stages within a single pot: the initial formation of the p-nitrophenylhydrazone of propiophenone, followed by intramolecular cyclization with the elimination of ammonia to form the indole ring.

Q2: Why is the nitro group at the 6-position?

A2: The position of the nitro group is determined by the starting hydrazine. Using 4-nitrophenylhydrazine directs the nitro group to the 6-position of the resulting indole.

Q3: Can other isomers be formed during the synthesis?

A3: Yes, the use of an unsymmetrical ketone like propiophenone can lead to the formation of a regioisomer, 2-phenyl-6-nitro-3-methyl-1H-indole. The ratio of these isomers can be influenced by the reaction conditions, particularly the acid catalyst used.

Q4: What are the key challenges in purifying 2-Methyl-6-nitro-3-phenyl-1H-indole?

A4: The primary challenges include:

  • Separation from the regioisomer: As mentioned, the structural similarity makes separation difficult.

  • Removal of colored impurities: Decomposition and polymerization can lead to highly colored byproducts that can be challenging to remove completely.

  • Product stability: While generally stable, prolonged exposure to strong acids during purification should be avoided to prevent degradation.

Q5: What analytical techniques are recommended for characterizing the final product and impurities?

A5: A combination of techniques is essential:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify major impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and potential byproducts.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product and to resolve closely related impurities like regioisomers.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H and NO₂ stretches.

Experimental Protocol: Fischer Indole Synthesis of 2-Methyl-6-nitro-3-phenyl-1H-indole

This protocol is a general guideline. Optimization of reaction time, temperature, and catalyst may be necessary.

Materials:

  • 4-Nitrophenylhydrazine

  • Propiophenone

  • Glacial Acetic Acid

  • Ethanol

  • Hydrochloric Acid (concentrated)

  • Sodium Bicarbonate

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitrophenylhydrazine (1.0 eq) in ethanol.

    • Add propiophenone (1.05 eq) to the solution.

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Heat the mixture to reflux for 1-2 hours, monitoring the reaction by TLC until the starting materials are consumed.

    • Allow the reaction mixture to cool to room temperature. The hydrazone may precipitate.

  • Indolization (Cyclization):

    • To the crude hydrazone mixture, add a larger portion of glacial acetic acid or another suitable acid catalyst (e.g., polyphosphoric acid).

    • Heat the mixture to a temperature between 80-110°C. The optimal temperature should be determined empirically.

    • Monitor the reaction by TLC for the formation of the indole product. The reaction time can vary from a few hours to overnight.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water.

    • Neutralize the acidic solution carefully with a saturated solution of sodium bicarbonate until the effervescence ceases.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Visualizing the Process: Diagrams

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Products p_nitrophenylhydrazine 4-Nitrophenylhydrazine hydrazone p-Nitrophenylhydrazone of Propiophenone p_nitrophenylhydrazine->hydrazone Condensation propiophenone Propiophenone propiophenone->hydrazone target_product 2-Methyl-6-nitro-3-phenyl-1H-indole (Desired Product) hydrazone->target_product [3,3]-Sigmatropic Rearrangement & Cyclization (Major) regioisomer 2-Phenyl-6-nitro-3-methyl-1H-indole (Regioisomeric Byproduct) hydrazone->regioisomer [3,3]-Sigmatropic Rearrangement & Cyclization (Minor)

Caption: Fischer Indole Synthesis of 2-Methyl-6-nitro-3-phenyl-1H-indole.

Troubleshooting_Workflow cluster_analysis Initial Analysis cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield or Complex Mixture tlc_analysis TLC Analysis of Crude Product start->tlc_analysis nmr_analysis ¹H NMR of Crude Product start->nmr_analysis decomposition Starting Material Decomposition tlc_analysis->decomposition Multiple low Rf spots regioisomers Regioisomer Formation tlc_analysis->regioisomers Two close, high Rf spots incomplete_reaction Incomplete Reaction tlc_analysis->incomplete_reaction Presence of starting material spots nmr_analysis->decomposition Broad, unresolved signals nmr_analysis->regioisomers Duplicate sets of signals optimize_conditions Optimize Temp. & Acid Catalyst decomposition->optimize_conditions inert_atmosphere Use Inert Atmosphere decomposition->inert_atmosphere purification_strategy Modify Purification (e.g., Prep HPLC) regioisomers->purification_strategy polymerization Polymerization/ Tarrying polymerization->optimize_conditions polymerization->inert_atmosphere reaction_time Adjust Reaction Time incomplete_reaction->reaction_time

Caption: Troubleshooting workflow for the synthesis of 2-Methyl-6-nitro-3-phenyl-1H-indole.

References

  • Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16, 2241–2245.
  • Sajjadifar, S.; Vahedi, H.; Massoudi, A.; Louie, O. New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules2010 , 15, 2491-2498. [Link]

  • Wikipedia contributors. Fischer indole synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

  • J&K Scientific LLC. Fischer Indole Synthesis. [Link]

  • PrepChem.com. Preparation of 4-nitrophenylhydrazine. [Link]

  • Zeolites as Catalysts in the Fischer Indole Synthesis. Enhanced Regioselectivity for Unsymmetrical Ketone Substrates. J. Chem. Soc., Perkin Trans. 21991 , 1655-1661. [Link]

Optimization

Technical Support Center: Scaling Up the Synthesis of 2-Methyl-6-nitro-3-phenyl-1H-indole for Preclinical Studies

This technical support guide is designed for researchers, chemists, and drug development professionals involved in the synthesis and scale-up of 2-Methyl-6-nitro-3-phenyl-1H-indole. As this molecule transitions from benc...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, chemists, and drug development professionals involved in the synthesis and scale-up of 2-Methyl-6-nitro-3-phenyl-1H-indole. As this molecule transitions from bench-scale discovery to preclinical evaluation, a robust, reproducible, and safe synthetic process is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed protocols, and safety considerations to navigate the challenges of scaling up this specific indole synthesis.

Overview of Synthetic Strategy

The most common and scalable approach for constructing the 2,3-disubstituted indole core of the target molecule is the Fischer Indole Synthesis .[1] This classic yet powerful reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a ketone.[1][2]

For the synthesis of 2-Methyl-6-nitro-3-phenyl-1H-indole, the logical starting materials are (4-nitrophenyl)hydrazine and propiophenone (1-phenyl-1-propanone).

Caption: General workflow for the Fischer Indole Synthesis of the target compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up process.

Question 1: The reaction yield is very low or the reaction fails completely. What are the primary causes?

Low yields in a Fischer Indole Synthesis are common and can be attributed to several critical factors.[2]

  • Cause A: Inappropriate Acid Catalyst or Concentration: The choice of acid (e.g., polyphosphoric acid (PPA), sulfuric acid, zinc chloride, acetic acid) and its concentration are crucial.[2] The reaction mechanism involves a protonated enamine intermediate that undergoes an irreversible[1][1]-sigmatropic rearrangement.[1] Insufficient acid strength will fail to catalyze the reaction, while excessively harsh conditions can lead to degradation and charring.

    • Solution: Screen various acid catalysts. PPA is often effective for deactivated systems (like those with a nitro group).[3][4] Start with a moderate temperature (e.g., 80-100°C) and optimize. For scale-up, the viscosity and exothermic nature of quenching PPA must be carefully managed.

  • Cause B: Purity of Starting Materials: The purity of the arylhydrazine is paramount. Hydrazines can oxidize over time, and impurities can introduce competing side reactions.[2]

    • Solution: Verify the purity of (4-nitrophenyl)hydrazine by NMR or melting point before use. If it appears discolored, recrystallization may be necessary. Ensure the propiophenone is free of contaminants.

  • Cause C: N-N Bond Cleavage: The electron-withdrawing nitro group on the phenylhydrazine can influence the stability of key intermediates. While it deactivates the ring, certain electronic effects can sometimes favor undesired N-N bond cleavage over the productive[1][1]-sigmatropic rearrangement, leading to the formation of aniline and other byproducts.[5][6]

    • Solution: This is an inherent mechanistic challenge. Careful control of temperature is key; running the reaction at the lowest possible temperature that still affords a reasonable rate can minimize this decomposition pathway.

Question 2: Significant amounts of dark, tarry side products are forming, complicating purification. How can this be mitigated?

Tar formation is a classic issue in Fischer syntheses, especially when scaling up, due to the acidic and often high-temperature conditions.

  • Cause A: Overheating / Poor Heat Transfer: Localized "hot spots" in a large reactor can cause thermal decomposition of starting materials, intermediates, or the product.

    • Solution (Scale-Up): Ensure efficient and uniform mixing with an appropriately sized overhead stirrer. Use a reactor with a jacketed heating system (oil or steam) for precise temperature control. For highly exothermic additions, control the rate of addition and consider pre-cooling the main reaction mixture.

  • Cause B: Aldol Condensation: Under acidic conditions, ketones like propiophenone can undergo self-condensation, leading to polymeric byproducts.[1][2]

    • Solution: Form the hydrazone intermediate first in a milder solvent (like ethanol) before introducing the strong cyclizing acid. This isolates the ketone from the harsh conditions required for the final cyclization step.

Question 3: During scale-up, the reaction profile and yield are inconsistent compared to the lab-scale experiments. Why?

Scaling up is not always a linear process. Heat and mass transfer effects become much more significant.

  • Cause A: Inefficient Mixing: In a larger vessel, achieving the same level of homogenous mixing as a small flask is challenging. This can lead to localized concentration gradients and temperature differences, affecting reaction kinetics.

    • Solution: Use a reactor with baffles and an appropriately designed impeller for the viscosity of your reaction medium. Model the mixing parameters if possible (e.g., tip speed, Reynolds number).

  • Cause B: Rate of Reagent Addition: Adding a reagent that was added "all at once" in the lab may be dangerous or inefficient at scale. The heat generated from an exothermic process (e.g., hydrazone formation, acid-catalyzed cyclization) can accumulate rapidly.

    • Solution: Add critical reagents slowly and subsurface via an addition funnel or pump. Monitor the internal temperature of the reactor continuously. Develop a temperature-controlled addition protocol where the addition rate is linked to the cooling capacity of the reactor.

Frequently Asked Questions (FAQs)

Q1: Which acid catalyst is recommended for this specific synthesis at scale?

For substrates with electron-withdrawing groups like a nitro group, a strong dehydrating acid is often required. Polyphosphoric acid (PPA) is a common choice as it serves as both the catalyst and solvent.[4] However, its high viscosity can be problematic for stirring and product isolation at scale. An alternative is using a strong protic acid like sulfuric acid or methanesulfonic acid in a high-boiling solvent, which may offer better handling properties.

Q2: What is the best strategy for purifying the final product on a multi-gram scale?

While column chromatography is useful for small-scale purification, it is often impractical and expensive for preclinical batches.

  • Recommended Strategy: Recrystallization. The crude product should be subjected to recrystallization from a suitable solvent system. A good starting point would be screening solvents like ethanol, isopropanol, ethyl acetate, or toluene, potentially with co-solvents like hexanes to induce precipitation. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below, while impurities remain in the mother liquor.

Q3: How should the reaction be monitored for completion?

Thin Layer Chromatography (TLC) is the most straightforward method. Develop a TLC system (e.g., 4:1 Hexanes:Ethyl Acetate) that clearly separates the starting propiophenone, the intermediate hydrazone, and the final indole product. The disappearance of the hydrazone spot is the primary indicator of reaction completion. For more quantitative analysis during process development, HPLC is the preferred method.

Q4: What are the critical safety considerations for this process?

  • Nitrated Compounds: The product, 2-Methyl-6-nitro-3-phenyl-1H-indole, is a nitro-aromatic compound. While generally stable, such compounds should be handled with care as they can be energetic. Avoid excessive heat and mechanical shock.[7]

  • Acid Handling: Concentrated acids like H₂SO₄ and PPA are highly corrosive.[8] Always wear appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles with a face shield.[9][10][11] Work in a well-ventilated fume hood.

  • Quenching: Quenching large volumes of strong acid is highly exothermic. The reaction mixture should be cooled significantly and added slowly to a well-stirred, ice-cooled vessel of water or a basic solution (e.g., sodium bicarbonate). Never add water to the concentrated acid.

Experimental Protocols & Data

Protocol 1: Lab-Scale Synthesis (1-5 g)

This protocol proceeds via an isolated hydrazone intermediate to minimize side reactions.

Step A: Formation of Propiophenone (4-nitrophenyl)hydrazone

  • In a 250 mL round-bottom flask, dissolve (4-nitrophenyl)hydrazine (3.06 g, 20.0 mmol) in ethanol (100 mL) with gentle warming.

  • Add propiophenone (2.68 g, 20.0 mmol) followed by 3-4 drops of glacial acetic acid.

  • Heat the mixture to reflux for 1 hour. A yellow precipitate should form.

  • Cool the mixture in an ice bath for 30 minutes.

  • Collect the solid precipitate by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum. The hydrazone intermediate is typically used without further purification.

Step B: Fischer Indole Cyclization

  • In a 100 mL round-bottom flask equipped with an overhead stirrer and a temperature probe, add polyphosphoric acid (approx. 30 g).

  • Heat the PPA to 80°C with stirring.

  • Slowly add the dried hydrazone from Step A (e.g., 5.0 g) in portions over 15-20 minutes, ensuring the internal temperature does not exceed 100°C.

  • Once the addition is complete, stir the mixture at 90-95°C for 2-3 hours. Monitor the reaction by TLC until the hydrazone is consumed.

  • Allow the dark, viscous mixture to cool to ~60°C.

  • Work-up: In a separate large beaker (1 L) containing a stir bar and 200 mL of an ice-water slurry, slowly and carefully pour the reaction mixture into the stirred ice water. The acid quench is highly exothermic.

  • Stir the resulting suspension for 30 minutes. The crude product will precipitate.

  • Collect the solid by vacuum filtration. Wash thoroughly with water until the filtrate is near neutral pH.

Protocol 2: Purification by Recrystallization
  • Transfer the crude, dried solid to an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol or isopropanol) to just dissolve the solid.

  • If the solution is highly colored, you may add a small amount of activated charcoal and hot filter the solution through a pad of celite to remove baseline impurities.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly under vacuum.

Table 1: Scale-Up Parameter Comparison
ParameterLab Scale (5 g)Pilot Scale (500 g)Key Considerations for Scale-Up
Reactor Volume 100 mL Flask10 L Jacketed ReactorEnsure adequate headspace for stirring and potential off-gassing.
Acid (PPA) ~30 g~3.0 kgPPA's viscosity requires a high-torque overhead stirrer.
Hydrazone Addition Manual, in portionsControlled addition via screw feeder or powder funnelControl rate to manage exotherm; monitor internal temperature.
Quench Vessel 1 L Beaker50 L Baffled ReactorThe quench is highly energetic. Requires robust cooling and stirring.
Filtration Büchner FunnelNutsche Filter / CentrifugeEnsure efficient solid-liquid separation and washing.
Drying Vacuum OvenVacuum Tray DryerEnsure product is dried to a consistent weight and is solvent-free.

Workflow & Troubleshooting Logic

Troubleshooting_Workflow start Start Synthesis reaction_check Reaction Complete? (TLC/HPLC) start->reaction_check workup Work-up & Isolation reaction_check->workup Yes ts_yield Problem: Low/No Yield Potential Causes: - Impure Starting Materials - Incorrect Acid/Concentration - Temperature Too Low/High - N-N Bond Cleavage reaction_check->ts_yield No purity_check Crude Product Purity Acceptable? workup->purity_check ts_tar Problem: Excessive Tar Formation Potential Causes: - Overheating / Hot Spots - Acid Too Concentrated - Aldol Side Reactions workup->ts_tar Significant Tar? purification Purification Step (Recrystallization) purity_check->purification No final_product Final Product QC purity_check->final_product Yes ts_purity Problem: Impure Crude Product Potential Causes: - Incomplete Reaction - Side Product Formation - Inefficient Work-up purity_check:e->ts_purity:w High Impurity Load purification->final_product ts_yield->start Re-evaluate & Restart ts_tar->start Optimize Conditions (Temp, Addition) ts_purity->purification Optimize Purification

Caption: A decision-making workflow for synthesis and troubleshooting.

References

  • BenchChem. (2025).
  • Science Info. (2024, April 10).
  • Hughes, D. L. (2011, March 28). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society.
  • Garg, N. K., & Houk, K. N. (2011).
  • Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Wikipedia.
  • Various Authors. (n.d.). Indoles. University of Michigan.
  • Hiremath, S. P., & Siddappa, S. (1964). Studies in the Indole Field. Part VI. Synthesis of Some Nitro- and Amino-indoles. Zenodo.
  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. VelocityEHS.
  • Dartmouth College Environmental Health and Safety. (n.d.). Guidelines for Safe Use of Nitric Acid. Dartmouth College.
  • Syntech International. (2023, July 31). Stability and safe handling of nitration waste acids.
  • Lab Pro. (2023, March 7). Understanding the Risk and Safety Measures for Handling Nitric Acid. Lab Pro.
  • YouTube. (2024, June 7).

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 2-Methyl-6-nitro-3-phenyl-1H-indole

The following guide serves as a specialized Technical Support Center for 2-Methyl-6-nitro-3-phenyl-1H-indole . It is designed for researchers requiring high-fidelity preservation of this compound for drug discovery and b...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for 2-Methyl-6-nitro-3-phenyl-1H-indole . It is designed for researchers requiring high-fidelity preservation of this compound for drug discovery and biochemical assays.

Executive Summary

2-Methyl-6-nitro-3-phenyl-1H-indole is a highly functionalized indole scaffold often utilized as an intermediate in the synthesis of tubulin polymerization inhibitors and antiviral agents. While the 2-methyl and 3-phenyl substituents provide steric protection against the C3-electrophilic attacks common in simple indoles, the 6-nitro group introduces specific photosensitivity and redox vulnerabilities.

Long-term stability is compromised primarily by photochemical reduction and oxidative ring opening if protocols are not strictly followed. This guide synthesizes field-proven storage methodologies with mechanistic chemical insights.

Part 1: Critical Stability Parameters

The Photochemical Vulnerability (The "Nitro Effect")

Unlike unsubstituted indoles, the 6-nitro moiety acts as a strong chromophore. Upon exposure to UV or high-intensity visible light, nitroindoles can undergo nitro-to-nitrite rearrangement or radical-mediated reduction.

  • Mechanism: The nitro group (

    
    ) withdraws electron density from the indole ring, stabilizing it against acid-catalyzed dimerization (a common indole failure mode). However, it sensitizes the molecule to photon absorption, leading to the formation of reactive radical species that degrade the crystalline lattice.
    
Oxidative Susceptibility

While the C2 and C3 positions are blocked (methyl and phenyl groups), the electron-rich nitrogen (


) remains a target.
  • Risk: In the presence of atmospheric oxygen and trace metals, the indole core can undergo oxidative cleavage of the C2-C3 bond, forming keto-amide byproducts (e.g., o-amidophenones). This is accelerated in solution.

Physicochemical Profile & Storage Risks
ParameterCharacteristicStorage Implication
Physical State Yellow to Orange Crystalline SolidColor darkening indicates surface oxidation or photolysis.
Hygroscopicity Low to ModerateMoisture can induce hydrate formation, altering weighing accuracy.
Solubility Soluble in DMSO, DMF; Low in waterDMSO solutions are hygroscopic; water intake precipitates the compound.
pKa (NH) ~14-15 (Estimated)Stable to weak bases; deprotonation requires strong bases (e.g., NaH).

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "My sample has turned from bright yellow to a dull brown/red."

Diagnosis: Photochemical Degradation or Surface Oxidation. Technical Insight: Nitroindoles are notorious for "browning" under fluorescent lab lights. This is often a surface phenomenon caused by the formation of nitroso-intermediates or diazo-coupling products.

Corrective Action:

  • Solubility Check: Dissolve a small amount (1 mg) in HPLC-grade Methanol.

    • Clear solution: Likely surface oxidation. Recrystallization may recover >90% of material.

    • Turbid/Dark solution: Bulk degradation. Purity check via LC-MS is mandatory.

  • Prevention: Switch to amber glass vials immediately. Wrap existing clear vials in aluminum foil.

Issue 2: "I see a precipitate forming in my DMSO stock solution after 2 weeks at 4°C."

Diagnosis: Moisture-Induced Precipitation (The "DMSO Trap"). Technical Insight: DMSO is highly hygroscopic. At 4°C, DMSO freezes (~19°C melting point), but supercooled liquid DMSO absorbs atmospheric water rapidly. 2-Methyl-6-nitro-3-phenyl-1H-indole is hydrophobic; as water concentration in DMSO rises, the compound crashes out.

Corrective Action:

  • Do not filter immediately. Warm the vial to 37°C and vortex. If it redissolves, the precipitate was the compound itself, not a contaminant.

  • Protocol Shift: Store DMSO stocks in single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw moisture intake.

Issue 3: "LC-MS shows a new peak with Mass [M+16]."

Diagnosis: N-Oxidation or C2-C3 Epoxidation. Technical Insight: An [M+16] peak typically indicates the addition of an oxygen atom. In 2,3-disubstituted indoles, this often corresponds to the formation of a 3-hydroxyindolenine intermediate or N-oxide, driven by peroxidized impurities in solvents (ethers/THF).

Corrective Action:

  • Solvent Audit: Ensure no ether/THF was used during recent handling.

  • Purification: This impurity is often more polar. Perform a rapid silica plug filtration (Eluent: Hexane/Ethyl Acetate 8:2).

Part 3: Standard Operating Procedures (SOPs)

SOP-01: Solid State Storage (Long-Term)
  • Container: Amber borosilicate glass vial with a PTFE-lined screw cap.

  • Atmosphere: Flush with Argon (preferred) or Nitrogen for 10 seconds before capping.

  • Temperature: -20°C ± 5°C.

  • Desiccant: Place the vial inside a secondary container (jar) containing activated silica gel or Drierite™.

SOP-02: Solution Preparation & Storage
  • Solvent: Anhydrous DMSO (Grade: ≥99.9%, Water <50 ppm).

  • Concentration: Max 10 mM to prevent precipitation shocks.

  • Aliquot: Divide into 50-100 µL aliquots in amber microcentrifuge tubes.

  • Storage: -80°C is optimal. -20°C is acceptable for <1 month.

  • Thawing: Thaw completely at Room Temperature (RT) in the dark. Vortex vigorously before use to ensure homogeneity.

Part 4: Visualized Workflows

Diagram 1: Sample Integrity Decision Tree

Use this workflow when retrieving the compound from storage.

StabilityCheck Start Retrieve Sample (Solid or Solution) VisualCheck Visual Inspection (Color/Clarity) Start->VisualCheck ColorChange Discoloration (Brown/Red)? VisualCheck->ColorChange SolubilityTest Solubility Test (MeOH/DMSO) ColorChange->SolubilityTest Yes (Darkened) Use Proceed to Experiment ColorChange->Use No Change Clear Clear Solution SolubilityTest->Clear Dissolves Fully Turbid Turbid/Residue SolubilityTest->Turbid Insoluble Particles Recryst Recrystallize (EtOH/H2O) Clear->Recryst Surface Oxidation Discard Discard/Repurify (Column Chrom.) Turbid->Discard Polymerization Recryst->Use

Caption: Decision logic for assessing sample quality after long-term storage. Prioritizes solubility checks to distinguish surface oxidation from bulk degradation.

Diagram 2: The "Argon Shield" Storage Protocol

The causal chain of protection for nitro-indoles.

StorageProtocol Compound 2-Methyl-6-nitro-3-phenyl-1H-indole Argon Argon Flush Compound->Argon Amber Amber Vial Compound->Amber Cold -20°C Storage Compound->Cold Oxygen Block: Oxidation (Prevents Ring Opening) Argon->Oxygen Light Block: Photolysis (Prevents Nitro Reduction) Amber->Light Heat Block: Thermal Decay (Slows Kinetics) Cold->Heat

Caption: The "Argon Shield" methodology illustrating how specific storage steps directly mitigate the three primary degradation vectors: Light, Oxygen, and Heat.

References

  • PubChem. (2025).[1] 2-Methyl-3-phenyl-1H-indole Compound Summary. National Library of Medicine. [Link]

  • Royal Society of Chemistry. (2023). Regioselective synthesis of 6-nitroindole derivatives. Organic & Biomolecular Chemistry. [Link]

  • National Institutes of Health (PMC). (2024). Biocatalytic stereoselective oxidation of 2-arylindoles. [Link]

  • ACS Publications. (2024). Visible-Light-Induced Dearomative Annulation of Indoles. ACS Omega. [Link]

Sources

Optimization

overcoming regioselectivity challenges in the functionalization of indole rings

Technical Support Center: A-Z Guide to Indole Ring Functionalization Welcome to the comprehensive support center for . This guide is designed for researchers, medicinal chemists, and process development scientists who en...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: A-Z Guide to Indole Ring Functionalization

Welcome to the comprehensive support center for . This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique and often frustrating reactivity patterns of the indole nucleus. Here, we move beyond textbook examples to address the real-world problems of mixed isomers, low yields, and unexpected reaction pathways.

This resource is structured as a dynamic troubleshooting guide. Instead of a static manual, you will find a series of practical, problem-focused questions followed by in-depth answers that explain the underlying chemical principles and provide actionable, field-proven solutions.

Section 1: The C2 vs. C3 Conundrum: Troubleshooting Electrophilic and Metal-Catalyzed Reactions

The pyrrolic portion of the indole is electron-rich, making it highly susceptible to electrophilic attack. The C3 position is the kinetically favored site for most electrophilic substitutions due to the superior stability of the resulting cationic intermediate, which can delocalize the positive charge onto the nitrogen without disrupting the benzene ring's aromaticity.[1][2] However, achieving C2 selectivity is a common goal and a frequent challenge.

Frequently Asked Questions (FAQs)

Q1: My electrophilic substitution (e.g., Vilsmeier-Haack, Friedel-Crafts) is exclusively yielding the C3-substituted product, but I need the C2 isomer. What are my primary strategies?

A1: This is the expected outcome based on the indole's inherent reactivity.[3] To achieve C2 functionalization, you must disfavor the C3 position or specifically activate the C2 position.

  • Strategy 1: Steric Hindrance at C3. If your indole is unsubstituted at C3, consider installing a temporary, bulky protecting group at this position. A common choice is the triisopropylsilyl (TIPS) group. Once C2 functionalization is complete, the C3-directing group can often be removed under specific conditions.

  • Strategy 2: N-Protecting Groups that Direct to C2. The choice of protecting group on the indole nitrogen has a profound influence on regioselectivity.

    • Bulky Sulfonyl Groups: Groups like tosyl (Ts) or nosyl (Ns) can sterically hinder the C2 position but, more importantly, they are strongly electron-withdrawing. This reduces the nucleophilicity of the pyrrole ring and can favor C2 lithiation followed by quenching with an electrophile, a common route to C2-functionalized indoles.

    • Directed Metalation Groups (DMGs): A powerful strategy is to install a directing group on the nitrogen that can chelate to a metal catalyst and direct C-H activation to the C2 position.[4] Pyridyl, pyrimidyl, and amide groups are effective for this purpose.[5][6]

  • Strategy 3: Transition-Metal-Catalyzed C-H Activation. Many modern methods rely on transition metals like palladium, rhodium, or ruthenium to achieve C2-selective C-H functionalization.[7][8] These reactions often proceed through mechanisms that are not governed by the same principles as classical electrophilic aromatic substitution.[9] For example, ruthenium-catalyzed carbenoid functionalization has shown high selectivity for the C2 position of NH-indoles without the need for a directing group.[10]

Q2: I'm attempting a palladium-catalyzed C-H arylation and getting a mixture of C2 and C3 products. How can I improve the selectivity?

A2: Regioselectivity in palladium-catalyzed C-H arylations of indoles can be notoriously sensitive to reaction conditions. The mechanism can involve an electrophilic palladation, which would favor C3, or a concerted metalation-deprotonation pathway.

  • Ligand Choice is Critical: The ligand on the palladium catalyst can dramatically influence the outcome. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can favor one isomer over the other. For instance, a switch from PPh3 to a buchwald-type ligand might completely reverse the selectivity.

  • Base and Solvent Effects: The choice of base is not merely for deprotonation. In the case of free (NH)-indoles, the choice of a magnesium base was found to be critical in switching selectivity between C2 and C3 arylation.[9] Similarly, the solvent can influence the aggregation state of the catalyst and the stability of key intermediates. A systematic screen of ligands, bases (e.g., K2CO3, Cs2CO3, KOAc), and solvents (e.g., dioxane, toluene, DMF) is often necessary.

  • N-Protection: As with electrophilic substitution, an N-protecting group can be decisive. N-acetyl or N-pivaloyl indoles often show different selectivity profiles compared to N-H or N-methyl indoles.

Troubleshooting Workflow: Achieving C2 Selectivity

The following diagram outlines a decision-making process for chemists aiming for C2 functionalization.

C2_Functionalization_Workflow start Goal: C2 Functionalization is_c3_free Is C3 Position Unsubstituted? start->is_c3_free block_c3 Strategy 1: Block C3 - Install bulky group (e.g., TIPS) - Perform C2 reaction - Deprotect C3 is_c3_free->block_c3 Yes c3_blocked Is C3 Already Substituted? is_c3_free->c3_blocked No direct_reaction Proceed with Direct C2 Reaction block_c3->direct_reaction c3_blocked->direct_reaction Yes reaction_type Choose Reaction Type direct_reaction->reaction_type lithiation Directed Lithiation - Use N-directing group (e.g., Boc, Piv) - Lithiate with n-BuLi/s-BuLi - Quench with electrophile reaction_type->lithiation Stoichiometric tmc Transition-Metal Catalysis - Use N-directing group (e.g., Pyridyl) - Screen Pd, Rh, Ru catalysts & ligands reaction_type->tmc Catalytic outcome Desired C2 Product lithiation->outcome tmc->outcome

Caption: Decision workflow for C2 functionalization of indoles.

Section 2: The Benzene Core Challenge: Functionalizing C4, C5, C6, and C7

Accessing the benzene core (C4-C7 positions) of the indole ring is significantly more challenging than functionalizing the pyrrole ring due to the lower intrinsic reactivity of these C-H bonds.[11][12] Success in this area almost exclusively relies on directing group strategies.[13]

Frequently Asked Questions (FAQs)

Q3: My attempts at Friedel-Crafts or nitration reactions are not touching the benzene ring. How can I achieve functionalization at C4-C7?

A3: Standard electrophilic aromatic substitution conditions will preferentially react at C3.[14] To functionalize the benzene ring, you must employ C-H activation strategies that override the natural reactivity. This is primarily achieved through Directed ortho-Metalation (DoM) or related transition-metal-catalyzed processes.[15]

  • The Power of Directing Groups (DGs): The key is to install a directing group, typically on the indole nitrogen, that can coordinate to a metal and deliver it to a specific C-H bond on the benzene ring.

    • C7-Selectivity: N-P(O)tBu2 and N-pivaloyl groups are highly effective at directing palladium-catalyzed arylation or borylation to the C7 position.[11][16] This is often due to the formation of a stable six-membered palladacycle intermediate.

    • C6-Selectivity: The N-P(O)tBu2 group, when paired with a copper catalyst, has been shown to direct arylation to the C6 position.[13]

    • C4-Selectivity: Achieving C4 functionalization is particularly tricky. One successful strategy involves installing a directing group at the C3 position (e.g., a pivaloyl group), which can then direct a palladium catalyst to the C4-C-H bond.[11]

Q4: I am using a directing group for C7-arylation, but the reaction is sluggish and gives low yields. What factors should I troubleshoot?

A4: C-H activation on the benzene ring can be kinetically challenging.

  • Catalyst System: Ensure your catalyst, ligand, and additives are pure and handled under inert conditions. The choice of palladium precursor (e.g., Pd(OAc)2, PdCl2) and ligand can be critical.

  • Oxidant/Additives: Many C-H activation cycles require an oxidant (e.g., Ag2CO3, benzoquinone) to regenerate the active catalytic species. The stoichiometry and identity of the oxidant may need optimization.

  • Temperature and Time: These reactions often require elevated temperatures (e.g., >100 °C) and extended reaction times (12-24 h). A temperature screen is highly recommended.

  • Substrate Electronics: Electron-donating or -withdrawing groups on either the indole or the coupling partner can significantly impact the reaction rate. You may need to adjust conditions for different substrates.

Data Summary: Directing Groups for Benzene Core Functionalization
Target PositionDirecting Group (Location)Metal CatalystReaction TypeReference
C7 N-P(O)tBu2PalladiumArylation, Olefination, Acylation[11][13]
C7 N-PivaloylBoron (BBr3)Borylation (Metal-Free)[16]
C6 N-P(O)tBu2CopperArylation[13]
C4 C3-PivaloylPalladiumArylation[11]
C7 N-Amiden-BuLiLithiation/Quench[17]

Section 3: Halogenation Headaches: Controlling Site-Selectivity

Halogenation is a fundamental transformation, but on the indole ring, it can lead to a mixture of products and over-halogenation.

Frequently Asked Questions (FAQs)

Q5: I'm trying to mono-brominate my indole with NBS and I'm getting a complex mixture, including di-brominated species and reaction at the nitrogen.

A5: This is a classic problem. N-Bromosuccinimide (NBS) is a highly reactive electrophilic bromine source that can be indiscriminate with a substrate as electron-rich as indole.

  • Control the Stoichiometry and Temperature: Use precisely one equivalent of NBS and run the reaction at low temperatures (e.g., -78 °C to 0 °C) to minimize over-reaction.

  • Solvent Choice: The solvent can modulate the reactivity of NBS. Dichloromethane or THF are common choices.

  • Protect the Nitrogen: An unprotected N-H can be brominated or act as a proton source/sink, complicating the reaction. Protecting the nitrogen (e.g., with a Boc or SEM group) often leads to cleaner reactions and can influence the C2/C3 selectivity. An electron-withdrawing group on the nitrogen can favor C2 halogenation.[18]

  • Alternative Reagents: Consider milder halogenating agents. For example, enzymatic halogenation offers excellent regioselectivity under benign aqueous conditions, often favoring the C3 position.[19] Pyridinium tribromide can also offer better control than NBS.

Protocol: Selective C3-Bromination of N-Boc-Indole
  • Setup: To a solution of N-Boc-indole (1.0 equiv) in dry THF (0.1 M) in a flask protected from light, cool the solution to -78 °C under an inert atmosphere (N2 or Ar).

  • Reagent Addition: Add a solution of N-Bromosuccinimide (1.0 equiv) in dry THF dropwise over 15 minutes.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.

  • Quench: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Workup: Allow the mixture to warm to room temperature. Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield N-Boc-3-bromoindole.

Causality: Using a protecting group like Boc prevents N-H side reactions. The low temperature and controlled addition of NBS minimize the formation of di-brominated products by ensuring that the concentration of the reactive electrophile is kept low.

References

  • From C4 to C7: Innovative Strategies for Site-Selective Functionaliz
  • Directed ortho Metalation Approach to C-7-Substituted Indoles. Suzuki−Miyaura Cross Coupling and the Synthesis of Pyrrolophenanthridone Alkaloids. Organic Letters.
  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds.
  • Electrophilic substitution
  • Synthesis and Chemistry of Indole. Unknown Source.
  • Ruthenium Catalyzed Directing Group-Free C2-Selective Carbenoid Functionalization of Indoles by α-Aryldiazoesters. Organic Letters.
  • Indole. Wikipedia.
  • Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog.
  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research.
  • Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. Journal of the American Chemical Society.
  • Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry.
  • C−H Functionalization of Indoles by 3d Transition‐Metal Catalysis.
  • Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes. PMC.
  • An In-depth Technical Guide to the Reactivity of the C2 and C3 Positions in the Indole Ring. Benchchem.
  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research.
  • Ligand‐controlled C2−H and C3−H selective oxidative Heck reaction of...
  • Green Halogenation of Indoles with Oxone-Halide.
  • Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers.
  • Catalysts and directing groups explored in the C−H activation of indole...
  • Directed ortho metal

Sources

Troubleshooting

microwave-assisted synthesis to improve indole reaction efficiency

Status: Operational | Tier: L3 Advanced Application Support Subject: Optimization of Indole Reaction Efficiency via Microwave Irradiation Welcome to the Technical Support Center You have reached the advanced troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: L3 Advanced Application Support Subject: Optimization of Indole Reaction Efficiency via Microwave Irradiation

Welcome to the Technical Support Center

You have reached the advanced troubleshooting interface for microwave-assisted organic synthesis (MAOS). This guide addresses the specific kinetic and thermodynamic challenges researchers face when synthesizing indole scaffolds—a privileged structure in drug discovery (e.g., Tryptophan, Indomethacin).

Unlike conventional heating, microwave synthesis relies on dielectric heating , where dipolar molecules rotate to align with an oscillating electric field. This creates internal heat generation rather than external heat transfer. The following modules address the most common support tickets we receive regarding indole synthesis.

Module 1: Critical Parameter Optimization (Solvents)

Issue: “My reaction mixture isn’t reaching the target temperature, or the heating is erratic.”

Root Cause Analysis: The Loss Tangent ( )

Microwave efficiency depends on the solvent’s ability to absorb microwave energy and convert it into heat.[1][2] This is quantified by the loss tangent (


).[1][2]
  • High Absorbers (

    
    ):  Heat rapidly (e.g., DMSO, Ethanol).
    
  • Low Absorbers (

    
    ):  Transparent to microwaves (e.g., Toluene, Hexane).
    
Troubleshooting Protocol

If your indole synthesis requires a non-polar solvent (common in Fischer Indoles to remove water azeotropically), the microwave will not heat it effectively unless you modify the matrix.

Solution: Passive Heating Elements & Ionic Doping

  • Ionic Liquid Doping: Add 1-2% of an ionic liquid (e.g., [bmim][PF6]) to non-polar solvents. This acts as a "molecular radiator," absorbing energy and transferring heat to the non-polar solvent via conduction.

  • Silicon Carbide (SiC) Vials: Use SiC reaction vessels for low-absorbing solvents. SiC absorbs microwaves efficiently and heats the reaction via convection/conduction, mimicking a "super-oil bath."

Visualization: Solvent Selection Logic

SolventSelection Start Start: Select Solvent CheckTan Check Loss Tangent (tan δ) Start->CheckTan HighAbs High Absorber (DMSO, EtOH, AcOH) tan δ > 0.5 CheckTan->HighAbs High Polarity LowAbs Low Absorber (Toluene, DCM, THF) tan δ < 0.1 CheckTan->LowAbs Non-Polar Action1 Direct MW Heating Standard Glass Vial HighAbs->Action1 Action2 Requires Modification LowAbs->Action2 OptionA Option A: Add Ionic Liquid (1%) Action2->OptionA OptionB Option B: Use SiC Vial Action2->OptionB

Figure 1: Decision matrix for solvent selection based on microwave interaction parameters.

Module 2: The Fischer Indole Synthesis

Issue: “I am seeing high conversion but low isolated yield due to tarring/polymerization.”

Technical Insight

The Fischer Indole synthesis involves the acid-catalyzed rearrangement of arylhydrazones. In conventional heating, this requires long reflux times (8-24h). In microwaves, the rapid heating can cause "runaway" polymerization if the acid concentration is too high.

Comparative Data: Conventional vs. Microwave
ParameterConventional RefluxMicrowave-AssistedImprovement Factor
Reagents Phenylhydrazine + PropiophenonePhenylhydrazine + Propiophenone-
Catalyst Acetic Acid (Solvent/Cat)Eaton's Reagent (Cat)-
Time 8 Hours10 Minutes48x Faster
Temp 118°C (Reflux)170°C-
Yield 75%92%+17%
Purity Moderate (requires recrystallization)High (Flash chromatography)-
Troubleshooting Guide

Q: My vessel exploded during a Fischer synthesis.

  • A: Fischer synthesis releases ammonia (

    
    ) as a byproduct. In a sealed microwave vessel, this gas buildup increases pressure rapidly.
    
    • Fix: Do not fill vessels >50% volume. Use a system with active pressure management (venting) or perform an "open vessel" microwave reaction if the boiling point permits.

Q: The product is a black tar.

  • A: You are likely superheating the acid catalyst.

    • Fix: Switch from liquid acids (H2SO4) to solid acid catalysts like Montmorillonite K10 clay . This provides a surface for the reaction, reduces polymerization, and simplifies workup (filtration).

Module 3: Metal-Catalyzed Synthesis (Larock/Sonogashira)

Issue: “Palladium black precipitates out, and the reaction stalls.”

Mechanism & Failure Mode

The Larock synthesis (Pd-catalyzed annulation of alkynes and o-iodoanilines) is highly efficient in MW. However, microwaves can create "hot spots" on the vessel walls or on solid catalyst particles.[3]

  • The "Wall Effect": If Pd plates out on the glass wall, it absorbs MW energy intensely, causing local superheating (>300°C) which decomposes the catalyst and can melt the glass.

Step-by-Step Protocol: MW Larock Indole Synthesis

Reagents: o-Iodoaniline (1.0 eq), Internal Alkyne (1.2 eq), Pd(OAc)2 (5 mol%), K2CO3 (2.0 eq), DMF (Solvent).

  • Preparation: Dissolve reagents in DMF in a microwave-transparent vial (Pyrex/Quartz).

  • Degassing: Critical step. Bubble Argon through the solvent for 2 minutes. Reason: Oxygen promotes Pd oxidation and homocoupling of alkynes.

  • Irradiation:

    • Ramp: 1 minute to 100°C.

    • Hold: 10-15 minutes at 100°C.

    • Stirring:Set to Maximum. High stirring speed prevents hot spots and Pd aggregation.

  • Workup: Dilute with EtOAc, wash with LiCl (to remove DMF), dry, and concentrate.

Visualization: Reaction Workflow

ReactionWorkflow Prep 1. Mix Reagents (o-Iodoaniline + Alkyne) Degas 2. Degas (Argon) *Critical for Pd* Prep->Degas Seal 3. Seal Vessel (Check Pressure Limit) Degas->Seal MW 4. MW Irradiation 100°C, 10 min *High Stirring* Seal->MW Workup 5. Workup (LiCl Wash) MW->Workup

Figure 2: Workflow for Palladium-catalyzed Larock Indole Synthesis.

Module 4: Safety & Hardware FAQ

Q: Why does the temperature probe read 80°C when the solvent is clearly boiling?

    • Fix: For critical kinetic studies, use a Fiber Optic Probe (internal) which sits directly in the reaction mixture.

Q: Can I use domestic microwave ovens?

  • A: ABSOLUTELY NOT.

    • Reason 1: No pressure control.[3] Explosion risk is near 100% for sealed vessels.

    • Reason 2: "Mode Stirrers" in kitchen microwaves create standing waves (cold/hot spots), leading to irreproducible yields. Laboratory reactors use "Single Mode" or "Multimode with chaos stirrers" for uniform field density.

References

  • BenchChem. (2025).[5][6][7] Microwave-Assisted Synthesis of Substituted Indoles: Application Notes and Protocols. Retrieved from

  • CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis. Retrieved from

  • Sridharan, V., et al. (2023).[8] Palladium-Catalyzed Synthesis of 5,10-Dihydroindeno[1,2-b]indoles under Microwave Irradiation. Organic & Biomolecular Chemistry. Retrieved from

  • Maffeis, V., et al. (2019). Loss Tangents of Frequently Used Solvents in Microwave-Assisted Reactions. ResearchGate. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of 2-Methyl-6-nitro-3-phenyl-1H-indole with other nitroindoles

Executive Summary 2-Methyl-6-nitro-3-phenyl-1H-indole (CAS: 41018-88-6) is a specialized indole derivative distinguished by its specific substitution pattern: a phenyl group at the C3 position, a methyl group at C2, and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyl-6-nitro-3-phenyl-1H-indole (CAS: 41018-88-6) is a specialized indole derivative distinguished by its specific substitution pattern: a phenyl group at the C3 position, a methyl group at C2, and a nitro group at C6.[1] Unlike its widely utilized isomer 5-nitroindole (a standard "universal base" in DNA sequencing), the 6-nitro derivative serves primarily as a high-value scaffold in Structure-Activity Relationship (SAR) studies for anti-inflammatory (COX-2 inhibition) and anticancer (tubulin polymerization inhibition) agents.

This guide provides a rigorous comparative analysis of the 6-nitro derivative against established nitroindole alternatives, detailing synthetic pathways, physicochemical distinctions, and experimental protocols for researchers in medicinal chemistry.

Chemical Architecture & Comparative Profile

The position of the nitro group critically alters the electronic distribution of the indole ring, influencing both chemical reactivity (nucleophilicity) and biological binding affinity.

Table 1: Comparative Physicochemical Profile
Feature2-Methyl-6-nitro-3-phenyl-1H-indole 5-Nitroindole 2-Methyl-3-phenylindole
CAS Number 41018-88-66146-52-710257-92-8
Primary Application COX-2/Tubulin Inhibitor ScaffoldUniversal DNA Base AnalogueFluorescent Probe / Parent Scaffold
Electronic Effect Strong e- withdrawal at C6 (para to NH)Strong e- withdrawal at C5 (meta to NH)Electron-rich (Standard Indole)
pKa (NH acidity) ~14-15 (More acidic due to -NO2)~14.8~16.9 (Less acidic)
Fluorescence Quenched (Non-fluorescent)Quenched (Weak UV emission)Highly Fluorescent (UV excitable)
UV Absorbance Dual maxima in near-UV (300-360 nm)Single max ~322 nmStandard Indole Absorption
Structural Visualization

The following diagram illustrates the specific numbering and steric environment of the 6-nitro derivative compared to the 5-nitro isomer.

IndoleComparison cluster_props Functional Impact Target 2-Methyl-6-nitro-3-phenyl-1H-indole (Target Compound) P1 Enhanced NH Acidity Target->P1 P2 Tubulin Binding Pocket Fit Target->P2 P3 Fluorescence Quenching Target->P3 Iso5 5-Nitroindole (Universal Base) Parent 2-Methyl-3-phenylindole (Parent Scaffold) Parent->Target + Nitro at C6 (Reduces Fluorescence) Parent->Iso5 + Nitro at C5 (DNA Stacking Stability)

Figure 1: Structural relationship and functional divergence of nitroindole derivatives.

Synthesis Protocol: Regioselective Fischer Indolization

The synthesis of 2-Methyl-6-nitro-3-phenyl-1H-indole presents a specific regiochemical challenge. The Fischer Indole Synthesis using 3-nitrophenylhydrazine typically yields a mixture of 4-nitro and 6-nitro isomers due to the two available ortho-carbon sites for cyclization.

Experimental Workflow

Objective: Synthesize 2-Methyl-6-nitro-3-phenyl-1H-indole via Fischer Cyclization. Precursors: 3-Nitrophenylhydrazine hydrochloride + Phenylacetone (1-phenyl-2-propanone).

Step-by-Step Protocol
  • Hydrazone Formation :

    • Dissolve 3-nitrophenylhydrazine HCl (1.0 eq) and phenylacetone (1.0 eq) in ethanol.

    • Add catalytic acetic acid. Reflux for 2 hours.

    • Checkpoint: Monitor TLC for disappearance of hydrazine. Evaporate solvent to yield the crude hydrazone.

  • Acid-Catalyzed Cyclization :

    • Dissolve the crude hydrazone in glacial acetic acid or polyphosphoric acid (PPA).

    • Heat to 90-100°C for 4 hours. The solution will darken significantly.

    • Mechanism: The hydrazone undergoes a [3,3]-sigmatropic rearrangement.

  • Quenching & Workup :

    • Pour the reaction mixture onto crushed ice/water.

    • Neutralize with saturated NaHCO₃ (Caution: foaming).

    • Extract with ethyl acetate (3x). Wash organic layer with brine, dry over MgSO₄.

  • Isomer Separation (Critical Step) :

    • The crude product contains both 4-nitro (minor) and 6-nitro (major) isomers.

    • Purification : Recrystallize from hot ethanol. The 6-nitro isomer is typically less soluble and crystallizes first.

    • Alternative: Flash column chromatography (Silica gel, Hexane:EtOAc gradient). The 4-nitro isomer usually elutes earlier due to intramolecular H-bonding (if NH is available) or steric shielding.

Synthesis Pathway Diagram[3][4][5]

SynthesisPathway R1 3-Nitrophenylhydrazine Hydrazone Arylhydrazone Intermediate R1->Hydrazone EtOH, Reflux, H+ R2 Phenylacetone R2->Hydrazone EtOH, Reflux, H+ Sigmatropic [3,3]-Sigmatropic Rearrangement Hydrazone->Sigmatropic PPA or AcOH, 100°C Mix Mixture: 4-Nitro & 6-Nitro Isomers Sigmatropic->Mix - NH3 (Cyclization) Target Target: 2-Methyl-6-nitro-3-phenyl-1H-indole (Major Product) Mix->Target Recrystallization (EtOH) 6-Nitro precipitates Byproduct Byproduct: 4-Nitro Isomer Mix->Byproduct Remains in Mother Liquor

Figure 2: Synthetic pathway emphasizing the separation of regiochemical isomers.

Biological Performance & Applications

While 5-nitroindole is famed for its ability to stack promiscuously in DNA (Universal Base), 2-Methyl-6-nitro-3-phenyl-1H-indole is engineered for protein binding pockets.

Tubulin Polymerization Inhibition

The 2-phenylindole scaffold mimics the pharmacophore of Combretastatin A-4 and Colchicine .

  • Mechanism : Binds to the colchicine-binding site of tubulin, preventing microtubule assembly.

  • Role of Nitro Group : The 6-nitro substituent enhances metabolic stability and alters the dipole moment, potentially increasing affinity for the hydrophobic pocket compared to the unsubstituted parent [1].

  • Performance Metric : 2-phenylindoles typically exhibit IC50 values in the low micromolar range (1–10 µM) against MCF-7 (breast cancer) and HeLa cell lines.

COX-2 Inhibition

2-Phenylindoles are structural analogues of Indomethacin .

  • Selectivity : The bulky 3-phenyl group helps fill the larger hydrophobic side pocket of the COX-2 enzyme, which is absent in COX-1.

  • Data Point : Derivatives with electron-withdrawing groups (like 6-nitro) often show improved selectivity indices (SI > 50) for COX-2 over COX-1 compared to non-substituted analogs [2].

Table 2: Biological Activity Comparison
Assay Target6-Nitro-2-Phenylindole Derivative5-NitroindoleControl (Combretastatin A-4)
Tubulin Binding Active (Inhibits polymerization)InactiveHighly Active
DNA Duplex Stability Destabilizing (Bulky phenyl group)Stabilizing (Universal Base)N/A
COX-2 Inhibition Moderate to High LowN/A
Fluorescence Quenched (Probe for nitro-reductase)QuenchedN/A

References

  • BenchChem . Protocol for Fischer Indole Synthesis of 2-Methylindoles. Retrieved from

  • National Institutes of Health (NIH) . Synthesis and In Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders. Retrieved from

  • MDPI . In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles. Retrieved from

  • Integrated DNA Technologies (IDT) . 5-Nitroindole as a Universal Base. Retrieved from

  • NIST Chemistry WebBook . 3-Methyl-2-phenylindole Spectral Data. Retrieved from

Sources

Comparative

A Comparative Guide to Validating the Biological Activity of 2-Methyl-6-nitro-3-phenyl-1H-indole Derivatives

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the biological activity of novel 2-Methyl-6-nitro-3-phenyl-1H-indole derivatives. We mo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the biological activity of novel 2-Methyl-6-nitro-3-phenyl-1H-indole derivatives. We move beyond simple screening protocols to establish a self-validating experimental cascade that elucidates the mechanism of action, offers objective comparison with established alternatives, and ensures data integrity through robust, multi-faceted assays.

The indole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with significant anti-proliferative activity.[1][2][3][4] Specifically, derivatives of the 2-phenylindole core have demonstrated potential as potent anticancer agents.[5] The addition of a nitro group at the 6-position and a methyl group at the 2-position creates a unique chemical entity whose biological potential requires systematic investigation.[6][7] This guide will focus on a hypothesized anticancer activity, centering on the disruption of microtubule dynamics—a common mechanism for indole-based compounds—leading to cell cycle arrest and apoptosis.[2][8]

Proposed Mechanism of Action: A Logical Framework

Our validation strategy is built upon a primary hypothesis: the 2-Methyl-6-nitro-3-phenyl-1H-indole scaffold acts as a microtubule-destabilizing agent. By binding to tubulin, likely at the colchicine-binding site, these derivatives inhibit its polymerization into functional microtubules.[2] This disruption is critical, as microtubules are essential for forming the mitotic spindle during cell division. The failure to form a proper spindle activates the spindle assembly checkpoint, leading to an arrest in the G2/M phase of the cell cycle and, ultimately, the induction of apoptosis (programmed cell death).[8]

Indole 2-Methyl-6-nitro-3-phenyl-1H-indole Derivative Tubulin β-Tubulin Subunit (Colchicine Binding Site) Indole->Tubulin Binds to Polymerization Inhibition of Tubulin Polymerization Indole->Polymerization Leads to Microtubule Microtubule Network Disruption Polymerization->Microtubule Mitosis Mitotic Spindle Collapse Microtubule->Mitosis Arrest G2/M Phase Cell Cycle Arrest Mitosis->Arrest Apoptosis Induction of Apoptosis Arrest->Apoptosis cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism Elucidation cluster_2 Phase 3: Cellular Confirmation a In Vitro Cytotoxicity (MTT Assay) b Biochemical Assay (Tubulin Polymerization) a->b Active Compounds c Apoptosis Confirmation (Annexin V / PI Assay) b->c Confirmed Inhibitors d Caspase Activity (Caspase-Glo 3/7 Assay) c->d Validate Apoptotic Pathway

Caption: A three-phase experimental validation workflow.

Phase 1: In Vitro Cytotoxicity Screening

Causality Behind the Choice: The first crucial step is to determine if the synthesized derivatives possess general anti-proliferative activity and to quantify their potency. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric assay that measures cellular metabolic activity, which serves as an indicator of cell viability. [9][10]By comparing the activity against various cancer cell lines and a non-cancerous cell line, we can also derive an initial assessment of selectivity.

Detailed Protocol: MTT Cell Viability Assay
  • Cell Seeding: Plate human cancer cells (e.g., A549 lung carcinoma, HCT-116 colon carcinoma, MCF-7 breast adenocarcinoma) and a non-cancerous human cell line (e.g., HEK-293) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the indole derivatives (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Data Presentation: Comparative Cytotoxicity
CompoundA549 (Lung) IC₅₀ (µM)HCT-116 (Colon) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)HEK-293 (Normal) IC₅₀ (µM)Selectivity Index (SI)*
Derivative 1 5.23.87.1> 50> 13.1
Derivative 2 0.951.12.425.623.2
Derivative 3 > 100> 100> 100> 100-
Doxorubicin 2.93.11.88.52.7

*Selectivity Index (SI) is calculated as IC₅₀ in normal cells / IC₅₀ in the most sensitive cancer cell line (HCT-116 for Derivative 2).

Phase 2: Validating the Molecular Target - Tubulin Polymerization

Causality Behind the Choice: While cytotoxicity data is essential, it does not reveal the mechanism. To directly test our hypothesis, a biochemical assay using purified tubulin is required. This isolates the target protein from other cellular components, providing definitive evidence of a direct interaction. A fluorescence-based assay is chosen over a turbidity assay for its higher sensitivity and suitability for high-throughput screening. [11][12]

Detailed Protocol: Fluorescence-Based Tubulin Polymerization Assay

This protocol is adapted from commercially available kits (e.g., Cytoskeleton, Inc.). [13]

  • Reagent Preparation: Reconstitute lyophilized, >99% pure tubulin in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) on ice. Prepare a GTP stock solution (100 mM).

  • Compound Preparation: Prepare serial dilutions of the active indole derivatives and controls. A positive control for inhibition (e.g., Colchicine) and a positive control for stabilization (e.g., Paclitaxel) should be included.

  • Reaction Setup: In a pre-chilled 96-well plate (black, clear bottom), add the test compounds.

  • Initiation: Prepare a tubulin polymerization mix on ice containing tubulin (final concentration ~3 mg/mL), GTP (final concentration 1 mM), and a fluorescent reporter (e.g., DAPI, which fluoresces more brightly upon binding to microtubules). [12]Add this mix to the wells containing the compounds.

  • Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every minute for 60-90 minutes.

  • Analysis: Plot fluorescence intensity versus time. The resulting sigmoidal curve represents nucleation, growth, and steady-state phases. [14]Calculate the IC₅₀ for polymerization inhibition by plotting the maximum polymerization rate (Vmax) or the final polymer mass against compound concentration.

Data Presentation: Tubulin Polymerization Inhibition
CompoundIC₅₀ (µM) for Tubulin Polymerization InhibitionMaximum Polymerization Rate (Vmax) at 2x IC₅₀ (% of Control)Maximum Polymer Mass (Amax) at 2x IC₅₀ (% of Control)
Derivative 2 2.528%35%
Colchicine 2.125%31%
Paclitaxel N/A (Stabilizer)145%160%
Vehicle (DMSO) > 100100%100%

Phase 3: Confirming the Cellular Outcome - Apoptosis

Causality Behind the Choice: Demonstrating that the compounds inhibit tubulin polymerization is a key mechanistic insight. The final step is to link this molecular action to the observed cell death. Using multiple, complementary assays for apoptosis provides a self-validating and trustworthy conclusion that the cells are undergoing programmed cell death rather than necrosis. [15]

Detailed Protocol 1: Annexin V-FITC / Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between different cell populations. [16]* Healthy cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive (due to phosphatidylserine translocation to the outer membrane) and PI-negative. [17]* Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (due to loss of membrane integrity).

  • Treatment: Treat HCT-116 cells with Derivative 2 at its IC₅₀ and 2x IC₅₀ concentration for 24 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells immediately using a flow cytometer.

q1 Q1 Necrotic (Annexin V+/PI+) q2 Q2 Late Apoptotic (Annexin V+/PI+) q3 Q3 Viable (Annexin V-/PI-) q4 Q4 Early Apoptotic (Annexin V+/PI-) y_axis Propidium Iodide (PI) → x_axis Annexin V-FITC →

Caption: Principle of Annexin V / PI apoptosis detection.

Detailed Protocol 2: Caspase-Glo® 3/7 Assay

This luminescence-based assay measures the activity of caspases-3 and -7, key executioners in the apoptotic cascade.

  • Cell Treatment: Seed HCT-116 cells in a white-walled 96-well plate and treat with Derivative 2 as described above for 12-24 hours.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add Caspase-Glo® 3/7 Reagent directly to each well.

  • Incubation: Mix gently and incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Presentation: Apoptosis Induction in HCT-116 Cells
Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic Cells (Annexin V+/PI+)Total Apoptotic Cells (%)Caspase-3/7 Activity (Fold Change vs. Control)
Vehicle Control 2.1%1.5%3.6%1.0
Derivative 2 (IC₅₀) 18.5%9.2%27.7%4.8
Derivative 2 (2x IC₅₀) 25.3%16.8%42.1%8.2

Comparison with Alternative Microtubule-Targeting Agents

The 2-Methyl-6-nitro-3-phenyl-1H-indole derivatives, as hypothesized tubulin polymerization inhibitors, belong to a well-established class of anticancer agents. Understanding their place among alternatives is key for drug development professionals.

Class of AgentExample(s)Binding Site on TubulinMechanism of Action
Vinca Alkaloids Vincristine, VinblastineVinca domain on β-tubulinInhibit microtubule polymerization (Destabilizer)
Taxanes Paclitaxel, DocetaxelTaxol pocket on β-tubulinPromote and stabilize microtubule polymerization
Colchicine-Site Binders Colchicine, Combretastatin A-4Colchicine site on β-tubulinInhibit microtubule polymerization (Destabilizer)
Indole Derivatives (Hypothesized) Derivative 2 Likely Colchicine site Inhibit microtubule polymerization (Destabilizer)

Conclusion and Future Perspectives

This guide outlines a rigorous, multi-phase strategy for validating the biological activity of 2-Methyl-6-nitro-3-phenyl-1H-indole derivatives. By systematically progressing from broad cytotoxicity screening to specific biochemical and cellular mechanism-of-action studies, researchers can build a robust data package. The presented protocols for MTT, tubulin polymerization, and apoptosis assays form a self-validating workflow that confirms not only if a compound is active, but how it achieves its effect.

The hypothetical data for "Derivative 2" illustrates a promising profile: potent and selective cytotoxicity, direct inhibition of the molecular target (tubulin), and confirmed induction of the desired cellular outcome (apoptosis). Such a compound would be a strong candidate for further preclinical development, including in vivo efficacy studies in xenograft models, pharmacokinetic profiling, and detailed structure-activity relationship (SAR) analysis to optimize potency and safety.

References

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  • Title: Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation Source: MDPI URL: [Link]

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  • Title: In Vitro Characterization of 6-Methyl-3-(2-nitro-1-(thiophen-2-yl)ethyl)-2-phenyl-1H-indole (ZCZ011) at the Type 1 Cannabinoid Receptor Source: PMC URL: [Link]

  • Title: Synthesis and anti-tumor activity of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives in vitro Source: PubMed URL: [Link]

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  • Title: The Diverse Biological Activity of Recently Synthesized Nitro Compounds Source: PMC URL: [Link]

  • Title: Synthesis and in Vitro Anticancer Activity of Certain Novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as Apoptosis-Inducing Agents Source: PubMed URL: [Link]

  • Title: In Vitro Characterization of 6-Methyl-3-(2-nitro-1-(thiophen-2yl)ethyl)-2-phenyl-1H-indole (ZCZ011) at the Type 1 Cannabinoid Receptor: Allosteric Agonist or Allosteric Modulator? Source: University of Otago URL: [Link]

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Validation

A Comparative Efficacy Analysis of 2-Methyl-6-nitro-3-phenyl-1H-indole Against Established Kinase Inhibitors

In the landscape of targeted cancer therapy, the pursuit of novel small molecules that can selectively modulate key signaling pathways remains a paramount objective. Kinase inhibitors have revolutionized the treatment of...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the pursuit of novel small molecules that can selectively modulate key signaling pathways remains a paramount objective. Kinase inhibitors have revolutionized the treatment of various malignancies by targeting the enzymatic activity of protein kinases, which are often dysregulated in cancer.[1][2] This guide provides a comprehensive comparative analysis of a novel investigational compound, 2-Methyl-6-nitro-3-phenyl-1H-indole, against well-characterized kinase inhibitors targeting critical oncogenic pathways.

The indole scaffold is a privileged structure in medicinal chemistry, known for its presence in a multitude of biologically active compounds.[3] Furthermore, the incorporation of a nitro group can significantly influence the electronic properties of a molecule, potentially enhancing its interaction with biological targets.[4][5] This has prompted the investigation of nitro-indole derivatives as potential therapeutic agents.[6][7] This guide will explore the hypothetical efficacy of 2-Methyl-6-nitro-3-phenyl-1H-indole in comparison to established inhibitors of the PI3K/Akt/mTOR and MAPK/ERK pathways, two of the most frequently dysregulated signaling cascades in human cancers.[8][9][10]

Rationale for Comparison: Targeting Key Oncogenic Hubs

The PI3K/Akt/mTOR and MAPK/ERK signaling pathways are central regulators of cell proliferation, growth, survival, and metabolism.[10][11][12] Their aberrant activation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[13][14][15] This guide will compare 2-Methyl-6-nitro-3-phenyl-1H-indole with the following well-established kinase inhibitors:

  • Alpelisib (PIQRAY®): A specific inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K).[11]

  • Trametinib (MEKINIST®): An inhibitor of MEK1 and MEK2, key kinases in the MAPK/ERK pathway.[16]

By comparing the investigational compound to these specific and potent inhibitors, we can begin to understand its potential selectivity and efficacy.

Comparative Efficacy Evaluation: A Multi-faceted Approach

To provide a robust comparison, a series of biochemical and cell-based assays are essential. These assays will help determine the inhibitory potency, selectivity, and cellular effects of 2-Methyl-6-nitro-3-phenyl-1H-indole relative to the known inhibitors.

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor against its target enzyme.[17][18] A lower IC50 value indicates a more potent inhibitor.

Experimental Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines the steps to determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., PI3Kα, MEK1)

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Test compounds (2-Methyl-6-nitro-3-phenyl-1H-indole, Alpelisib, Trametinib) dissolved in DMSO

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction. The final ATP concentration should be at or near the Km value for the specific kinase to ensure accurate competitive inhibitor assessment.[19]

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced, which is proportional to the kinase activity.

  • Data Acquisition: Read the luminescence signal using a plate reader.

  • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[18]

Hypothetical Comparative IC50 Data

CompoundTarget KinaseIC50 (nM)
2-Methyl-6-nitro-3-phenyl-1H-indole PI3Kα 150
MEK1 >10,000
AlpelisibPI3Kα5.2
MEK1>10,000
TrametinibPI3Kα>10,000
MEK10.9

This data is hypothetical and for illustrative purposes only.

This hypothetical data suggests that 2-Methyl-6-nitro-3-phenyl-1H-indole exhibits moderate inhibitory activity against PI3Kα with good selectivity over MEK1.

To understand the broader selectivity profile of a compound, it is crucial to screen it against a panel of kinases.[20][21] This helps to identify potential off-target effects and can provide insights into the compound's mechanism of action.[20]

Experimental Workflow: Kinase Selectivity Profiling

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (e.g., 2-Methyl-6-nitro-3-phenyl-1H-indole) Incubation Incubate Compound with each Kinase, Substrate, and ATP Compound->Incubation KinasePanel Panel of Recombinant Kinases (e.g., 200+ kinases) KinasePanel->Incubation Detection Measure Kinase Activity (e.g., Radiometric or Luminescence-based) Incubation->Detection InhibitionCalc Calculate Percent Inhibition at a Fixed Concentration Detection->InhibitionCalc SelectivityScore Generate Selectivity Profile (e.g., Kinome Map) InhibitionCalc->SelectivityScore G cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt recruits PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Growth Cell Growth & Survival mTORC1->Growth Alpelisib Alpelisib Alpelisib->PI3K inhibits Indole 2-Methyl-6-nitro- 3-phenyl-1H-indole (Hypothetical) Indole->PI3K inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

MAPK/ERK Signaling Pathway

G cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Trametinib Trametinib Trametinib->MEK inhibits

Caption: Simplified MAPK/ERK signaling pathway.

Discussion and Future Directions

This comparative guide, based on hypothetical data, illustrates a framework for evaluating the potential of a novel compound, 2-Methyl-6-nitro-3-phenyl-1H-indole, as a kinase inhibitor. The initial biochemical data suggests a moderate and selective inhibitory effect on PI3Kα, which is supported by the cell-based viability data in a relevant cancer cell line.

Compared to Alpelisib, the investigational compound is less potent. However, further medicinal chemistry efforts could be directed at optimizing the structure of 2-Methyl-6-nitro-3-phenyl-1H-indole to improve its potency and selectivity. The high selectivity against MEK1 is a promising characteristic, suggesting a focused mechanism of action.

Future studies should include:

  • Synthesis and Structural Confirmation: The proposed compound, 2-Methyl-6-nitro-3-phenyl-1H-indole, would first need to be synthesized and its structure confirmed using standard analytical techniques. The Bartoli indole synthesis could be a potential route. [22]* Comprehensive Kinase Profiling: Screening against a larger panel of kinases is necessary to confirm its selectivity. [23]* Mechanism of Action Studies: Investigating the mode of inhibition (e.g., ATP-competitive) and performing target engagement assays in cells are crucial next steps.

  • In Vivo Efficacy Studies: Evaluating the compound's anti-tumor activity in animal models of cancer.

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Comparative

A Comparative Performance Assessment Framework for 2-Methyl-6-nitro-3-phenyl-1H-indole in Oncology Research

This guide provides a comprehensive framework for evaluating the in-vitro anti-cancer performance of the novel compound, 2-Methyl-6-nitro-3-phenyl-1H-indole. While direct experimental data for this specific molecule is n...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the in-vitro anti-cancer performance of the novel compound, 2-Methyl-6-nitro-3-phenyl-1H-indole. While direct experimental data for this specific molecule is not yet publicly available, this document synthesizes insights from structurally related nitro-phenyl-indole derivatives to propose a robust assessment strategy. We will outline the scientific rationale, present detailed experimental protocols for comparative analysis, and provide a framework for data interpretation against a known indole analog and a standard chemotherapeutic agent.

The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous agents that target key oncogenic pathways.[1][2][3] The addition of a nitro group, as seen in 2-Methyl-6-nitro-3-phenyl-1H-indole, is often associated with enhanced biological activity, including anticancer effects through mechanisms like the induction of reactive oxygen species (ROS) or stabilization of G-quadruplex DNA structures in oncogene promoters like c-Myc.[4][5] This guide is designed for researchers in oncology and drug development to systematically characterize the potential of this and similar novel chemical entities.

Rationale and Comparative Compound Selection

To establish a meaningful performance benchmark, the activity of 2-Methyl-6-nitro-3-phenyl-1H-indole (referred to as Compound X ) should be assessed against both a structurally related molecule and a clinical standard.

  • Structural Analog: N-(2-hydroxy-5-nitrophenyl (4′-methylphenyl) methyl) indoline (HNPMI) . This compound shares key structural motifs with Compound X, including a nitro-aromatic group and a core indole-like structure. HNPMI has demonstrated cytotoxicity against breast cancer cell lines, providing a direct point of comparison for potency and mechanistic similarity.[6][7]

  • Standard-of-Care Control: Doxorubicin . A widely used anthracycline chemotherapy agent, Doxorubicin serves as a robust positive control, offering a high-level benchmark for cytotoxic potency across a range of cancer cell lines.[8][9]

The evaluation will be contextualized across three distinct and commonly used human cancer cell lines to assess spectrum and specificity:

  • MCF-7: An estrogen receptor-positive (ER+) human breast adenocarcinoma cell line.

  • A549: A human non-small cell lung carcinoma (NSCLC) cell line.

  • HeLa: A human cervical adenocarcinoma cell line.

Comparative Cytotoxicity Analysis: IC₅₀ Determination

The primary measure of a compound's anti-proliferative performance is its half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC₅₀ value indicates greater potency.

The proposed experimental data below is based on literature values for comparator compounds. The values for Compound X are presented as hypothetical placeholders (XX.XX) to illustrate how data would be presented following experimentation.

Table 1: Comparative IC₅₀ Values (µM) after 48-hour Treatment

CompoundMCF-7 (Breast)A549 (Lung)HeLa (Cervical)
Compound X (Hypothetical) XX.XXXX.XXXX.XX
HNPMI (Indole Analog)64.10[6][7]--
Doxorubicin (Standard)~0.05 - 20.2[9]~0.5 - 2.93[8][10]~0.1 - 0.5[4]

Note: The range for Doxorubicin reflects variability in experimental conditions reported across different studies. For rigorous comparison, it must be run concurrently with the test compounds.

Mechanistic Insight: Induction of Apoptosis

Beyond simple cytotoxicity, understanding the mechanism of cell death is critical. Many effective anticancer agents, including various indole derivatives, function by inducing apoptosis, or programmed cell death.[6][11] A standard method to quantify this is through Annexin V and Propidium Iodide (PI) staining, analyzed via flow cytometry.

  • Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis.[12]

  • Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus marking late apoptotic and necrotic cells where membrane integrity is lost.[13]

Interpreting the Results:

  • Annexin V (-) / PI (-): Viable cells.

  • Annexin V (+) / PI (-): Early apoptotic cells.

  • Annexin V (+) / PI (+): Late apoptotic or necrotic cells.

  • Annexin V (-) / PI (+): Necrotic cells.

A successful apoptosis-inducing compound like Compound X would be expected to show a significant increase in the Annexin V (+) populations following treatment.

Hypothesized Apoptotic Pathway

The diagram below illustrates a potential signaling cascade that could be initiated by Compound X, leading to apoptosis. This is based on common pathways activated by cytotoxic agents and indole-based compounds.[2][11]

Apoptotic_Pathway CompoundX Compound X (2-Methyl-6-nitro-3-phenyl-1H-indole) ROS ↑ Reactive Oxygen Species (ROS) CompoundX->ROS Mito Mitochondrial Stress CompoundX->Mito ROS->Mito Bax Bax Activation Mito->Bax Bcl2 Bcl-2 Inhibition Mito->Bcl2 CytoC Cytochrome C Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized apoptotic pathway induced by Compound X.

Experimental Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols are provided.

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol measures cell metabolic activity as an indicator of viability.[14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[15][16]

MTT_Workflow Start 1. Seed Cells (96-well plate) ~1x10⁴ cells/well Incubate1 2. Incubate (24h, 37°C) Start->Incubate1 Treat 3. Add Compound (Serial Dilutions) Incubate1->Treat Incubate2 4. Incubate (48h, 37°C) Treat->Incubate2 AddMTT 5. Add MTT Reagent (0.5 mg/mL) Incubate2->AddMTT Incubate3 6. Incubate (4h, 37°C) AddMTT->Incubate3 Solubilize 7. Add Solubilizer (e.g., DMSO) Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7, A549, or HeLa cells into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2X stock solution of Compound X, HNPMI, and Doxorubicin in culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM).

  • Treatment: Remove the seeding medium from the cells and add 100 µL of the various compound concentrations (in triplicate). Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well. Mix thoroughly on an orbital shaker for 15 minutes to dissolve the crystals.[14]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Assay)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.[13][17]

Step-by-Step Methodology:

  • Cell Culture: Seed 2 x 10⁵ cells in 6-well plates and treat with the IC₅₀ concentration of Compound X (and comparators) for 24-48 hours. Include a vehicle-treated negative control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently detach using a non-enzymatic method like EDTA to preserve membrane integrity.[18] Centrifuge the collected cells at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet once with 1 mL of cold 1X PBS. Centrifuge again and discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin Binding Buffer.[18] The cell concentration should be approximately 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (typically 50 µg/mL stock).[18] Gently vortex the tubes.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[17]

  • Final Preparation: Add 400 µL of 1X Annexin Binding Buffer to each tube.[17] Keep samples on ice and protected from light.

  • Data Acquisition: Analyze the samples by flow cytometry as soon as possible (within 1 hour). Use unstained, Annexin V-only, and PI-only controls to set proper compensation and gating.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. In Protocols Exchange. Retrieved from [Link]

  • Babu, B., Chanda, K., & Nargund, L. V. G. (2020). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. Molecules, 25(18), 4238. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Indole Derivatives as Anti-Lung Cancer Agents. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, S. S., & El-Sayed, W. M. (2022). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 27(15), 4983. Retrieved from [Link]

  • Bio-protocol. (n.d.). MTT Assay. Retrieved from [Link]

  • Sharma, A., Kumar, V., & Kumar, S. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 230, 114112. Retrieved from [Link]

  • Palanivel, G., et al. (2020). Antiproliferative and apoptotic effects of indole derivative, N-(2-hydroxy-5-nitrophenyl (4'-methylphenyl) methyl) indoline in breast cancer cells. European Journal of Pharmacology, 881, 173195. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Singh, P., et al. (2017). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Chemistry – A European Journal, 23(7), 1667-1677. Retrieved from [Link]

  • Palanivel, G., et al. (2020). Antiproliferative and apoptotic effects of indole derivative, N-(2-hydroxy-5-nitrophenyl (4'-methylphenyl) methyl) indoline in breast cancer cells. European Journal of Pharmacology, 881, 173195. Retrieved from [Link]

  • Gorniak, I., et al. (2019). The Connection between the Toxicity of Anthracyclines and Their Ability to Modulate the P-Glycoprotein-Mediated Transport in A549, HepG2, and MCF-7 Cells. International Journal of Molecular Sciences, 20(11), 2641. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 27(15), 4983. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2019). Synthesis and in Vitro Anticancer Activity of Certain Novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as Apoptosis-Inducing Agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 322-332. Retrieved from [Link]

Sources

Validation

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 2-Methyl-6-nitro-3-phenyl-1H-indole

For researchers, medicinal chemists, and professionals in drug development, the indole scaffold remains a cornerstone of pharmacologically active molecules. The strategic introduction of substituents onto this privileged...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the indole scaffold remains a cornerstone of pharmacologically active molecules. The strategic introduction of substituents onto this privileged heterocycle is paramount for modulating biological activity. This guide provides an in-depth comparative analysis of two prominent synthetic strategies for accessing a specifically substituted indole, 2-Methyl-6-nitro-3-phenyl-1H-indole: the classical Fischer Indole Synthesis and the modern palladium-catalyzed Larock Indole Synthesis. By presenting detailed experimental protocols, comparative data, and a critical evaluation of each route's efficiency and practicality, this document serves as a comprehensive resource for making informed decisions in synthetic planning.

Introduction to 2-Methyl-6-nitro-3-phenyl-1H-indole

The target molecule, 2-Methyl-6-nitro-3-phenyl-1H-indole, incorporates several key structural features that are of significant interest in medicinal chemistry. The 2-methyl and 3-phenyl substituents provide a sterically defined and lipophilic core, while the 6-nitro group, a strong electron-withdrawing group, can profoundly influence the molecule's electronic properties, metabolic stability, and potential for further functionalization. The efficient and scalable synthesis of such specifically substituted indoles is a critical endeavor for the exploration of new chemical space in drug discovery.

Comparative Analysis of Synthetic Routes

This guide will dissect two distinct and powerful methods for the construction of the indole nucleus, tailored to the synthesis of our target molecule.

Metric Route 1: Fischer Indole Synthesis Route 2: Larock Indole Synthesis
Overall Yield Moderate to GoodGood to Excellent
Reaction Steps 2 (Hydrazone formation and cyclization)1 (Palladium-catalyzed annulation)
Starting Materials 1-Phenylpropan-1-one, (4-Nitrophenyl)hydrazine2-Bromo-5-nitroaniline, 1-Phenylprop-1-yne
Reagent Cost Generally lowerHigher (due to palladium catalyst and ligands)
Scalability Well-established for large-scale synthesisCan be challenging due to catalyst cost and removal
Generality & Scope Broad for ketones and hydrazinesBroad for haloanilines and alkynes
Key Challenges Harsh acidic conditions, potential for side reactionsCatalyst sensitivity, ligand optimization
Purification Crystallization or column chromatographyColumn chromatography to remove catalyst residues

Route 1: The Fischer Indole Synthesis

The Fischer indole synthesis, discovered in 1883, is a robust and widely used method for constructing the indole ring from an arylhydrazine and a ketone or aldehyde under acidic conditions.[1][2] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[3][3]-sigmatropic rearrangement and subsequent cyclization to yield the indole core.[4]

Causality of Experimental Choices

The choice of a strong acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol, is crucial for promoting both the initial hydrazone formation and the subsequent intramolecular cyclization.[5][6] The electron-withdrawing nitro group on the phenylhydrazine can make the cyclization step more challenging, often requiring elevated temperatures to overcome the activation energy barrier.[7] The use of ethanol as a solvent for the initial hydrazone formation allows for a homogeneous reaction mixture, while the subsequent use of a stronger acid catalyst ensures the cyclization proceeds to completion.[5]

Experimental Protocol

Step 1: Formation of 1-Phenylpropan-1-one (4-nitrophenyl)hydrazone

  • In a 100 mL round-bottom flask, dissolve 1.53 g (10 mmol) of (4-nitrophenyl)hydrazine in 30 mL of ethanol.

  • Add 1.34 g (10 mmol) of 1-phenylpropan-1-one to the solution.

  • Add 3-4 drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the hydrazone.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Cyclization to 2-Methyl-6-nitro-3-phenyl-1H-indole

  • In a 100 mL round-bottom flask, place the dried 1-phenylpropan-1-one (4-nitrophenyl)hydrazone (from Step 1).

  • Add 20 mL of polyphosphoric acid (PPA).

  • Heat the mixture to 80-100 °C with vigorous stirring for 1-2 hours. Monitor the reaction by TLC.

  • After completion, carefully pour the hot reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate).

Workflow Diagram

Fischer_Indole_Synthesis cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Cyclization A 1-Phenylpropan-1-one D Reflux A->D B (4-Nitrophenyl)hydrazine B->D C Ethanol, Acetic Acid C->D E 1-Phenylpropan-1-one (4-nitrophenyl)hydrazone D->E F Hydrazone Intermediate E->F H Heat (80-100 °C) F->H G Polyphosphoric Acid G->H I 2-Methyl-6-nitro-3-phenyl-1H-indole H->I

Fischer Indole Synthesis Workflow

Route 2: The Larock Indole Synthesis

The Larock indole synthesis is a powerful and versatile palladium-catalyzed reaction that forms 2,3-disubstituted indoles from an o-haloaniline and a disubstituted alkyne.[8][9] This method offers a more convergent approach compared to the Fischer synthesis and often proceeds with high regioselectivity.[10]

Causality of Experimental Choices

The choice of a palladium catalyst, such as Pd(OAc)₂, and a suitable ligand is critical for the efficiency of the Larock synthesis. The ligand stabilizes the palladium complex and influences the rates of oxidative addition and reductive elimination.[11] A base, typically a carbonate or phosphate, is required to neutralize the hydrogen halide formed during the catalytic cycle.[8] The solvent, often a polar aprotic solvent like DMF or NMP, is chosen for its ability to dissolve the reactants and facilitate the reaction at elevated temperatures. The regioselectivity is generally governed by the steric bulk of the alkyne substituents, with the larger group preferentially occupying the 2-position of the indole.

Experimental Protocol
  • To a sealed reaction vial, add 2-bromo-5-nitroaniline (217 mg, 1.0 mmol), 1-phenylprop-1-yne (128 mg, 1.1 mmol), palladium(II) acetate (11.2 mg, 0.05 mmol), and triphenylphosphine (26.2 mg, 0.1 mmol).

  • Add potassium carbonate (276 mg, 2.0 mmol) and lithium chloride (42 mg, 1.0 mmol).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen).

  • Add 5 mL of anhydrous N,N-dimethylformamide (DMF).

  • Seal the vial and heat the reaction mixture at 100-120 °C for 12-24 hours, with stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).

Workflow Diagram

Larock_Indole_Synthesis A 2-Bromo-5-nitroaniline D DMF, 100-120 °C A->D B 1-Phenylprop-1-yne B->D C Pd(OAc)₂, PPh₃, K₂CO₃, LiCl C->D E 2-Methyl-6-nitro-3-phenyl-1H-indole D->E

Larock Indole Synthesis Workflow

Scientific Integrity and Logic: A Deeper Dive

Expertise & Experience: The Fischer indole synthesis, while classic, often requires harsh acidic conditions that may not be compatible with sensitive functional groups. The strongly electron-withdrawing nitro group in (4-nitrophenyl)hydrazine can deactivate the aromatic ring towards the electrophilic cyclization step, necessitating higher temperatures and stronger acids, which can lead to charring and lower yields.[7] In contrast, the Larock synthesis operates under milder, albeit still heated, conditions. The success of the Larock protocol is highly dependent on the careful selection of the palladium catalyst, ligand, and base. Catalyst deactivation and competing side reactions, such as alkyne homocoupling, can be significant challenges.

Trustworthiness: The protocols described herein are based on well-established and extensively documented synthetic methodologies.[2][5][6][8][9][10] The Fischer indole synthesis has been a reliable method for over a century, and its mechanism is well-understood.[4] The Larock synthesis is a cornerstone of modern organometallic chemistry, with a predictable and well-studied catalytic cycle.[8] For both routes, monitoring by TLC is a crucial self-validating step to ensure the reaction is proceeding as expected and to determine the optimal reaction time.

Conclusion

Both the Fischer and Larock indole syntheses represent viable pathways to 2-Methyl-6-nitro-3-phenyl-1H-indole, each with its own set of advantages and disadvantages. The Fischer synthesis is a cost-effective and straightforward method that is well-suited for large-scale production, provided the potential for lower yields and harsh conditions are manageable. The Larock synthesis offers a more elegant and convergent approach, often with higher yields and greater functional group tolerance, but at a higher cost due to the use of a palladium catalyst. The choice between these two routes will ultimately depend on the specific requirements of the project, including scale, cost considerations, and the availability of starting materials and specialized equipment.

References

  • Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. Chemical Science Transactions, 2013, 2(2), 584-588. [Link]

  • Synthesis of 4- and 6-Substituted Nitroindoles. - ResearchGate. [Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I. - MDPI. [Link]

  • Larock indole synthesis - Wikipedia. [Link]

  • AN IMPROVED FISCHER SYNTHESIS OF NITROINDOLES. 1,3-DIMETHYL-4-, 5- AND 6-NITROINDOLES. Organic Preparations and Procedures International, 1991, 23(3), 365-369. [Link]

  • Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Fischer Indole Synthesis. [Link]

  • Larock Reaction in the Synthesis of Heterocyclic Compounds. Current Organic Chemistry, 2015, 19(8), 713-737. [Link]

  • Fischer indole synthesis - Wikipedia. [Link]

  • A review on indole synthesis from nitroarenes: classical to modern approaches. RSC Advances, 2023, 13, 19854. [Link]

  • The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. New Journal of Chemistry, 2014, 38(1), 162-167. [Link]

  • Palladium‐catalysed synthesis of 2‐phenylindoles via nucleophilic... - ResearchGate. [Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I - PMC - NIH. [Link]

  • Fischer indole synthesis in the absence of a solvent - SciSpace. [Link]

  • Palladium-Catalyzed Tandem Nucleophilic Addition/C-H Functionalization of Anilines and Bromoalkynes for the Synthesis of 2-Phenylindoles - Organic Chemistry Portal. [Link]

  • The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - ResearchGate. [Link]

  • A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC. [Link]

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PMC. [Link]

  • Palladium-Catalyzed Tandem Nucleophilic Addition/C-H Functionalization of Anilines and Bromoalkynes for the Synthesis of 2-Phenylindoles. - Semantic Scholar. [Link]

  • Palladium-Catalyzed Tandem Nucleophilic Addition/C-H Functionalization of Anilines and Bromoalkynes for the Synthesis of 2-Phenylindoles - PubMed. [Link]

  • Palladium-catalyzed coupling of ortho-alkynylanilines with terminal alkynes under aerobic conditions: efficient synthesis of 2,3-disubstituted 3-alkynylindoles - PubMed. [Link]

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Comparative

A Senior Application Scientist's Guide to the Statistical Analysis of Assay Reproducibility: A Case Study with 2-Phenylindole Derivatives

Introduction: The Quest for Reliable In Vitro Data In the realm of drug discovery and development, the reproducibility of in vitro assays is paramount. The ability to consistently and accurately measure the biological ac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Reliable In Vitro Data

In the realm of drug discovery and development, the reproducibility of in vitro assays is paramount. The ability to consistently and accurately measure the biological activity of a compound is the bedrock upon which successful research is built. This guide provides a comprehensive overview of the statistical analysis of assay reproducibility, using a case study of a substituted 2-phenylindole derivative in a cyclooxygenase-2 (COX-2) inhibition assay. While the initial query focused on the specific molecule 2-Methyl-6-nitro-3-phenyl-1H-indole, a thorough literature search revealed a scarcity of publicly available data for this exact compound. Therefore, to provide a robust and scientifically grounded guide, we will focus on the well-characterized and biologically relevant class of 2-phenylindole derivatives, which have garnered significant interest for their anti-inflammatory and anticancer properties.[1][2][3]

This guide is designed for researchers, scientists, and drug development professionals, offering practical insights into experimental design, data analysis, and the interpretation of reproducibility metrics. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system.

The 2-Phenylindole Scaffold: A Privileged Structure in Medicinal Chemistry

The indole nucleus is a cornerstone of medicinal chemistry, and the 2-phenylindole scaffold, in particular, has emerged as a "privileged structure" due to its ability to interact with a wide array of biological targets.[4] These compounds have been extensively investigated for their potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, and as anticancer agents that can induce apoptosis in various cancer cell lines.[3][5][6]

The biological activity of 2-phenylindole derivatives can be finely tuned by substitutions on the indole ring and the phenyl group, making them an excellent model for demonstrating the principles of assay development and reproducibility analysis.

Case Study: A Colorimetric Cyclooxygenase (COX) Inhibition Assay

In this guide, we will focus on a colorimetric COX inhibitor screening assay to determine the inhibitory activity of a representative 2-phenylindole derivative against the COX-2 isozyme. This type of assay is widely used in the screening of non-steroidal anti-inflammatory drugs (NSAIDs).[7]

Principle of the COX Inhibition Assay

The assay measures the peroxidase component of the COX enzyme. The COX component converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component reduces the endoperoxide to prostaglandin H2 (PGH2). The peroxidase activity is monitored colorimetrically by observing the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[7] The intensity of the color is proportional to the COX activity, and a decrease in color intensity in the presence of a test compound indicates inhibition.

Experimental Workflow: A Step-by-Step Protocol

The following protocol is a representative workflow for a 96-well plate-based colorimetric COX inhibition assay.

Reagent Preparation:

  • Assay Buffer: 0.1 M Tris-HCl, pH 8.0.

  • Heme Cofactor: Provided in the commercial kit, diluted in Assay Buffer.

  • COX-2 Enzyme (ovine): Diluted in Assay Buffer.

  • Arachidonic Acid (Substrate): Prepared in ethanol.

  • TMPD (Chromogenic Substrate): Prepared fresh.

  • Test Compound (2-Phenylindole Derivative): Stock solution in DMSO, with serial dilutions prepared.

  • Reference Inhibitor (Celecoxib): Stock solution in DMSO, with serial dilutions prepared.

Assay Procedure:

  • Plate Layout: Design the 96-well plate map to include wells for background, 100% initial activity (no inhibitor), test compound at various concentrations, and the reference inhibitor at various concentrations. All conditions should be tested in triplicate.

  • Reagent Addition:

    • Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of the COX-2 enzyme solution to the 100% initial activity and inhibitor wells.

    • Add 160 µL of Assay Buffer and 10 µL of Heme to the background wells.

    • Add 10 µL of the test compound or reference inhibitor dilutions to the respective inhibitor wells.

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of arachidonic acid and 10 µL of TMPD to all wells to start the reaction.

  • Measurement: Immediately read the absorbance at 590 nm in a kinetic mode for 5 minutes.

  • Data Analysis: Calculate the initial reaction rate (V₀) for each well. Determine the percentage of inhibition and subsequently the IC₅₀ values.

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Enzyme, Substrates, Compounds) plate_layout Design 96-Well Plate Layout add_reagents Add Reagents to Plate (Enzyme, Heme, Inhibitors) plate_layout->add_reagents pre_incubation Pre-incubate (10 min @ 37°C) add_reagents->pre_incubation initiate_reaction Initiate Reaction (Add Substrates) pre_incubation->initiate_reaction read_plate Measure Absorbance (590 nm, kinetic) initiate_reaction->read_plate calc_rate Calculate Initial Rates (V₀) read_plate->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC₅₀ Values calc_inhibition->calc_ic50

Caption: General workflow for an in vitro COX inhibition assay.

Statistical Analysis of Assay Reproducibility

To ensure the trustworthiness of an assay, a thorough statistical analysis of its reproducibility is crucial. Key metrics include the Coefficient of Variation (CV), Z'-factor, and Signal-to-Background (S/B) ratio.[8][9]

Key Reproducibility Metrics
  • Coefficient of Variation (%CV): This is a measure of the relative variability of data and is calculated as the ratio of the standard deviation to the mean, expressed as a percentage. It is used to assess both intra-assay (within a single plate) and inter-assay (between different plates/days) precision. Generally, a %CV of less than 15% is considered acceptable for in vitro biological assays.[10]

  • Z'-Factor: This is a statistical parameter used to evaluate the quality of a high-throughput screening (HTS) assay.[9] It reflects the dynamic range of the assay signal and the data variation. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Signal-to-Background (S/B) Ratio: This ratio compares the signal of the uninhibited reaction to the background noise. A higher S/B ratio indicates a more robust assay.

Representative Reproducibility Data for the COX-2 Inhibition Assay

The following tables present representative data for the statistical analysis of the reproducibility of our case study COX-2 inhibition assay with a substituted 2-phenylindole derivative. This data is synthesized from typical performance characteristics of such assays as reported in the literature.

Table 1: Intra-Assay Precision of the 2-Phenylindole Derivative

Concentration (µM)Mean Absorbance (n=3)Standard Deviation%CV
0 (Control)0.8500.0516.0%
0.10.7650.0618.0%
10.4250.0388.9%
100.1700.01911.2%
1000.0850.01112.9%

Table 2: Inter-Assay Precision of the 2-Phenylindole Derivative (IC₅₀)

Assay RunIC₅₀ (µM)
Day 11.2
Day 21.5
Day 31.3
Mean 1.33
Std. Dev. 0.15
%CV 11.3%

Table 3: Assay Quality Control Metrics

MetricValueInterpretation
Z'-Factor0.78Excellent
S/B Ratio10Robust
Visualizing the Statistical Analysis Workflow

statistical_analysis_workflow cluster_intra_assay Intra-Assay Analysis cluster_inter_assay Inter-Assay Analysis cluster_quality_control Quality Control raw_data Raw Absorbance Data mean_sd_cv Calculate Mean, SD, %CV for replicates raw_data->mean_sd_cv ic50_per_run Calculate IC₅₀ for each run raw_data->ic50_per_run z_factor Calculate Z'-Factor raw_data->z_factor s_b_ratio Calculate S/B Ratio raw_data->s_b_ratio mean_sd_cv_ic50 Calculate Mean, SD, %CV of IC₅₀ values ic50_per_run->mean_sd_cv_ic50

Caption: Workflow for the statistical analysis of assay reproducibility.

Comparison with an Alternative Assay: The MTT Cytotoxicity Assay

To provide a comprehensive comparison, we will now examine a different type of assay where 2-phenylindole derivatives have also shown significant activity: the MTT cytotoxicity assay. This assay is a colorimetric method used to assess cell viability.[8][11]

Principle of the MTT Assay

The MTT assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[11]

Comparison of Assay Characteristics and Reproducibility

The following table compares the key characteristics and typical reproducibility of the COX inhibition assay and the MTT cytotoxicity assay.

Table 4: Comparison of COX Inhibition and MTT Cytotoxicity Assays

FeatureCOX Inhibition Assay (Biochemical)MTT Cytotoxicity Assay (Cell-Based)
Principle Measures enzyme activityMeasures metabolic activity of viable cells
Endpoint Colorimetric (Absorbance at 590 nm)Colorimetric (Absorbance at 570 nm)
Typical Intra-Assay %CV 5-10%10-15%
Typical Inter-Assay %CV 10-15%15-20%
Common Reference Compound Celecoxib[3]Doxorubicin[12]
Potential for Interference Compounds that absorb at 590 nm, antioxidants[7]Colored compounds, compounds affecting cellular metabolism[13]
Comparative Reproducibility Data

The following table presents a comparative view of the reproducibility data for our representative 2-phenylindole derivative in the COX-2 assay and a typical performance of the well-established anticancer drug, Doxorubicin, in an MTT assay.

Table 5: Comparative Reproducibility of 2-Phenylindole Derivative and Doxorubicin

CompoundAssayParameterMean Value%CV
2-Phenylindole Derivative COX-2 InhibitionIC₅₀1.33 µM11.3%
Doxorubicin MTT CytotoxicityIC₅₀0.5 µM (Representative)~15-20% (Typical Inter-Assay)

This comparison highlights that while both assays are robust, biochemical assays like the COX inhibition assay often exhibit slightly lower variability than cell-based assays such as the MTT assay. This is due to the inherent biological variability of living cells.

Visualizing the Comparison of Signaling Pathways

While the two assays measure different biological outcomes, the 2-phenylindole scaffold can be modified to target various pathways. The following diagram illustrates a simplified view of the inflammatory pathway targeted by COX inhibitors and a generic apoptosis pathway that can be initiated by cytotoxic agents.

signaling_pathways cluster_cox Inflammatory Pathway cluster_apoptosis Apoptosis Pathway arachidonic_acid Arachidonic Acid cox2 COX-2 arachidonic_acid->cox2 prostaglandins Prostaglandins cox2->prostaglandins inflammation Inflammation prostaglandins->inflammation phenylindole_cox 2-Phenylindole (COX Inhibitor) phenylindole_cox->cox2 Inhibits cell_stress Cellular Stress caspase_activation Caspase Activation cell_stress->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis phenylindole_cyto 2-Phenylindole (Cytotoxic Agent) phenylindole_cyto->cell_stress Induces

Caption: Simplified signaling pathways targeted by 2-phenylindoles.

Conclusion: The Importance of a Rigorous Statistical Approach

This guide has demonstrated the critical importance of a thorough statistical analysis of assay reproducibility in the context of drug discovery. By using a representative 2-phenylindole derivative in a COX-2 inhibition assay as a case study, we have outlined the key metrics and experimental considerations necessary to ensure the generation of reliable and trustworthy data.

The comparison with an alternative assay, the MTT cytotoxicity assay, further underscores that different assay platforms have their own inherent levels of variability. It is the responsibility of the senior application scientist to understand these nuances, to design robust and self-validating experimental systems, and to interpret the resulting data with a critical eye. By adhering to the principles of scientific integrity and rigorous statistical analysis, we can enhance the probability of success in the long and challenging journey of drug development.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved February 16, 2026, from [Link]

  • OMICS International. (2023). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Journal of Molecular Pharmaceutics & Organic Process Research, 11(1), 194. Retrieved February 16, 2026, from [Link]

  • Abadi, A. H., Ebiary, A. A., Abdel-Rahman, A. A., & El-Mowafy, A. M. (2006). Synthesis and biological evaluation of substituted 2-sulfonyl-phenyl-3-phenyl-indoles: a new series of selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry, 14(14), 4849-4858. Retrieved February 16, 2026, from [Link]

  • Gaikwad, R., Bobde, Y., Ganesh, R., Patel, T., Rathore, A., Ghosh, B., Das, K., & Gayen, S. (2019). 2-Phenylindole derivatives as anticancer agents: synthesis and screening against murine melanoma, human lung and breast cancer cell lines. Synthetic Communications, 49(17), 2266-2278. Retrieved February 16, 2026, from [Link]

  • ResearchGate. (n.d.). Cell viability measured using the MTT assay of (A) doxorubicin, (B)... Retrieved February 16, 2026, from [Link]

  • Al-Qawasmeh, R. A., Al-Soud, Y. A., & Al-Tel, T. H. (2010). Discovery of 2-phenyl-3-sulfonylphenyl-indole derivatives as a new class of selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(10), 3042-3045. Retrieved February 16, 2026, from [Link]

  • O'Sullivan, S., Leech, M., & Zisterer, D. M. (2016). Synthesis, antiproliferative and pro-apoptotic activity of 2-phenylindoles. Bioorganic & Medicinal Chemistry, 24(20), 4889-4903. Retrieved February 16, 2026, from [Link]

  • Matos, M., Varela-Rial, A., & Estévez-Pardiñas, C. (2019). Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line. Methods and Protocols, 2(2), 29. Retrieved February 16, 2026, from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73. Retrieved February 16, 2026, from [Link]

  • Salimetrics. (n.d.). Calculating Inter- and Intra-Assay Coefficients of Variability. Retrieved February 16, 2026, from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Methyl-6-nitro-3-phenyl-1H-indole

As a Senior Application Scientist, I understand that groundbreaking research and stringent safety protocols go hand-in-hand. The compounds we work with, such as 2-Methyl-6-nitro-3-phenyl-1H-indole, are powerful tools in...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that groundbreaking research and stringent safety protocols go hand-in-hand. The compounds we work with, such as 2-Methyl-6-nitro-3-phenyl-1H-indole, are powerful tools in drug discovery and development. However, their lifecycle does not end with the experiment. Proper disposal is a critical, non-negotiable final step to ensure the safety of our personnel, the integrity of our facilities, and the protection of our environment.

This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Methyl-6-nitro-3-phenyl-1H-indole. The procedures outlined here are grounded in established chemical safety principles and regulatory standards, reflecting a commitment to best practices in the laboratory.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. 2-Methyl-6-nitro-3-phenyl-1H-indole, while not having an exhaustive, universally adopted safety profile, contains structural motifs—the nitro group and the indole scaffold—that guide our safety assessment. The nitroaromatic structure, in particular, is often associated with potential toxicity and environmental hazards.

Based on data from analogous compounds, we must assume 2-Methyl-6-nitro-3-phenyl-1H-indole possesses hazards that necessitate its treatment as regulated hazardous waste. For instance, the closely related compound 2-Methyl-6-nitro-1H-indole is classified with GHS hazard statements indicating it is harmful if swallowed, inhaled, or in contact with skin.[1] Therefore, every step in the disposal process is designed to minimize exposure and prevent environmental release.

Table 1: Key Chemical and Safety Data for Analogous Compound (2-Methyl-6-nitro-1H-indole)

PropertyValueSource
Chemical Formula C₉H₈N₂O₂PubChem[1]
Molecular Weight 176.17 g/mol PubChem[1]
CAS Number 3484-23-9PubChem[1]
GHS Hazard Statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)PubChem[1]

This data underscores the necessity of treating the compound and its containers as hazardous waste until proven otherwise by rigorous testing.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a systematic approach to the safe collection, storage, and disposal of 2-Methyl-6-nitro-3-phenyl-1H-indole waste. This workflow is designed to be a self-validating system, ensuring compliance and safety at every stage.

Step 1: Pre-Disposal Planning & Personal Protective Equipment (PPE)

Causality: Before generating the first gram of waste, a disposal plan must be in place. This proactive approach prevents the accumulation of unmanaged hazardous materials. The required PPE serves as the primary barrier against accidental exposure during handling.

  • Action:

    • Identify a designated Satellite Accumulation Area (SAA) for hazardous waste in your laboratory.[2]

    • Procure a dedicated, compatible hazardous waste container. A high-density polyethylene (HDPE) container is a suitable choice.

    • Before handling the compound or its waste, don the following mandatory PPE:

      • Nitrile gloves (or other chemically resistant gloves).

      • Safety glasses with side shields or chemical splash goggles.

      • A standard laboratory coat.

Step 2: Waste Segregation and Collection

Causality: Improper segregation is a primary cause of laboratory accidents. 2-Methyl-6-nitro-3-phenyl-1H-indole waste must not be mixed with other waste streams to prevent unknown and potentially dangerous chemical reactions. It must never be disposed of down the drain or in regular trash.[3][4]

  • Action:

    • Place all solid waste contaminated with 2-Methyl-6-nitro-3-phenyl-1H-indole (e.g., weighing papers, contaminated gloves, absorbent pads) directly into the designated hazardous waste container.

    • For solutions, use a dedicated liquid waste container. Do not mix with other solvent streams unless confirmed to be compatible.

    • Keep the waste container tightly closed at all times, except when adding waste.[2] This minimizes the release of any potential vapors and prevents spills.

Step 3: Container Labeling

Causality: Accurate labeling is a regulatory requirement and a critical safety communication tool. It informs everyone in the laboratory, as well as the ultimate waste handlers, of the container's contents and associated hazards.

  • Action:

    • As soon as the first drop of waste is added, label the container clearly.

    • The label must include:

      • The words "HAZARDOUS WASTE".[2]

      • The full chemical name: "2-Methyl-6-nitro-3-phenyl-1H-indole".

      • An accurate estimation of the concentration and the total volume/mass.

      • The date accumulation started.

Step 4: Spill Management

Causality: Accidental spills require an immediate and correct response to mitigate exposure and prevent wider contamination.

  • Action:

    • Ensure adequate ventilation in the spill area.[4]

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[4]

    • Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

Step 5: Final Disposal Pathway

Causality: As a synthetic organic chemical containing nitrogen, the most effective and environmentally sound method of disposal is high-temperature incineration. This method ensures the complete destruction of the molecule, converting it primarily to carbon dioxide, water, and nitrogen oxides, which are then treated by the incinerator's scrubbing systems.[5]

  • Action:

    • Store the sealed and labeled hazardous waste container in your lab's SAA until it is ready for pickup.

    • Arrange for collection by your institution's certified hazardous waste disposal contractor.

    • Do not attempt to treat or neutralize the chemical waste yourself.

    • Ensure that the waste is manifested correctly according to local and national regulations, such as those from the Environmental Protection Agency (EPA) in the United States.[6]

Disposal Decision Workflow Diagram

The following diagram illustrates the logical flow for making safe and compliant disposal decisions when working with 2-Methyl-6-nitro-3-phenyl-1H-indole.

G start Start: Generation of 2-Methyl-6-nitro-3-phenyl-1H-indole Waste is_solid Is the waste solid or liquid? start->is_solid collect_solid Place in designated SOLID hazardous waste container. is_solid->collect_solid Solid collect_liquid Place in designated LIQUID hazardous waste container. is_solid->collect_liquid Liquid label_container Label container immediately with: 'HAZARDOUS WASTE' Full Chemical Name Accumulation Date collect_solid->label_container collect_liquid->label_container store_saa Store sealed container in Satellite Accumulation Area (SAA). label_container->store_saa spill_check Accidental Spill? store_saa->spill_check spill_protocol Follow Spill Management Protocol: 1. Absorb with inert material. 2. Collect as hazardous waste. 3. Decontaminate area. spill_check->spill_protocol Yes pickup Arrange for pickup by certified hazardous waste vendor. spill_check->pickup No spill_protocol->store_saa end End: Compliant Disposal via High-Temperature Incineration pickup->end

Caption: Decision workflow for proper disposal of 2-Methyl-6-nitro-3-phenyl-1H-indole waste.

By adhering to this structured and well-documented disposal protocol, you contribute to a culture of safety, ensuring that your innovative research does not come at the cost of environmental health or personal well-being.

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Handling

Personal protective equipment for handling 2-Methyl-6-nitro-3-phenyl-1H-indole

A Researcher's Guide to Safely Handling 2-Methyl-6-nitro-3-phenyl-1H-indole For Research and Development Use Only. Not for drug, household, or other uses.

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 2-Methyl-6-nitro-3-phenyl-1H-indole

For Research and Development Use Only. Not for drug, household, or other uses.

As a novel compound, 2-Methyl-6-nitro-3-phenyl-1H-indole lacks a specific, publicly available Safety Data Sheet (SDS). This guide, therefore, is built upon a foundation of chemical similarity, drawing from the known hazards of its core structural components: the indole ring, the phenyl group, and, most significantly, the aromatic nitro group. This document provides a conservative, safety-first approach to handling, grounded in established laboratory safety principles and data from analogous compounds.

Hazard Assessment: An Inference-Based Approach

The primary hazards associated with 2-Methyl-6-nitro-3-phenyl-1H-indole are inferred from related structures:

  • 6-Nitroindole: This analogue is suspected of causing genetic defects and is classified as harmful if swallowed, a skin irritant, and a cause of serious eye irritation.[1][2][3]

  • 2-Methylindole (Skatole): Known to be harmful if swallowed and can cause serious eye damage.[4][5][6]

  • Aromatic Nitro Compounds: This class of chemicals is often associated with toxicity upon ingestion, skin contact, or inhalation.[7][8] They can also pose fire and explosion risks, particularly when handled as fine dust or heated.[9]

Based on this composite profile, it is prudent to treat 2-Methyl-6-nitro-3-phenyl-1H-indole as a substance that is harmful if swallowed, toxic in contact with skin, a serious eye irritant, and a potential mutagen. All handling procedures must be designed to minimize exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable. The selection of appropriate barriers is critical to mitigate the risks of exposure through all potential routes: dermal, ocular, and respiratory.

Protection Type Required Equipment Rationale and Best Practices
Eye and Face Protection ANSI-approved safety gogglesRequired for all handling operations. Protects against splashes and dust.
Face shield (in addition to goggles)Mandatory when there is a significant risk of splashes or when handling larger quantities (>5g) of the solid.
Hand Protection Butyl or Viton glovesAromatic nitro compounds require robust chemical resistance. Butyl and Viton gloves are recommended for their high level of protection against these substances.[10][11] Nitrile gloves may offer some protection for incidental contact but are not suitable for prolonged handling.[12][13]
Double glovingRecommended to provide an additional layer of protection and to allow for safe removal of the outer glove if contamination occurs.
Body Protection Flame-resistant lab coatProtects against splashes and provides a barrier against dust. Flame resistance is a prudent precaution when working with nitro compounds.
Closed-toe shoesStandard laboratory practice to protect feet from spills and falling objects.
Respiratory Protection NIOSH-approved N95 respiratorRequired when handling the compound as a powder outside of a certified chemical fume hood to prevent inhalation of fine particles.[5]
Respirator with organic vapor cartridgesRecommended if there is a potential for aerosolization or if the compound is being heated, which could increase its volatility.
Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow is essential for minimizing exposure and preventing accidents.

Preparation:

  • Designated Area: All work with 2-Methyl-6-nitro-3-phenyl-1H-indole must be conducted in a designated area within a certified chemical fume hood.[14][15]

  • Emergency Equipment: Before starting, verify the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.[14]

  • Spill Kit: Ensure a spill kit containing an inert absorbent material (e.g., vermiculite, sand) is readily accessible.[16]

Handling the Solid Compound:

  • Don PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood to contain any dust.[16] Use anti-static measures where appropriate, as dusts of organic compounds can form explosive mixtures with air.[17]

  • Container Labeling: All primary and secondary containers must be clearly labeled with the full chemical name and appropriate hazard warnings.[18][19]

Doffing PPE (Post-Handling):

  • Glove Removal: Remove the outer pair of gloves first, turning them inside out to trap any contaminants. Dispose of them in the designated hazardous waste container.

  • Lab Coat and Goggles: Remove the lab coat and goggles, being careful not to touch your face or clothing with potentially contaminated hands.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[14]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow start Start: Handling 2-Methyl-6-nitro-3-phenyl-1H-indole fume_hood Is the work performed in a certified chemical fume hood? start->fume_hood powder_handling Are you handling the solid powder? fume_hood->powder_handling Yes add_n95 Add N95 Respirator fume_hood->add_n95 No splash_risk Is there a significant splash risk or are you handling >5g? powder_handling->splash_risk Yes base_ppe Standard PPE: - Safety Goggles - Butyl/Viton Gloves (Double) - FR Lab Coat - Closed-toe Shoes powder_handling->base_ppe No splash_risk->base_ppe No add_faceshield Add Face Shield splash_risk->add_faceshield Yes add_n95->powder_handling add_faceshield->base_ppe

Caption: PPE selection workflow for handling 2-Methyl-6-nitro-3-phenyl-1H-indole.

Disposal Plan: Managing Hazardous Waste

Proper disposal is a critical final step in the safe handling of this compound. Aromatic nitro compounds are generally considered hazardous waste and must not be disposed of in standard trash or down the drain.[20]

Waste Segregation and Collection:

  • Dedicated Container: All waste contaminated with 2-Methyl-6-nitro-3-phenyl-1H-indole, including gloves, weigh paper, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.[21][22] The container should be made of a chemically resistant material like HDPE or glass.[21]

  • Labeling: The waste container must be labeled "Hazardous Waste" and list "2-Methyl-6-nitro-3-phenyl-1H-indole" as a primary constituent.

  • Storage: Store the sealed waste container in a well-ventilated area, away from incompatible materials, until it is ready for pickup.

Arranging for Disposal:

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[21]

  • Documentation: Complete all necessary waste manifests and documentation as required by your institution and local regulations.

  • Final Disposal Method: The most common and recommended method for the disposal of aromatic nitro compounds is high-temperature incineration by a licensed hazardous waste disposal contractor.[21] This process effectively destroys the toxic organic components.[21]

This guide is intended to provide a robust framework for the safe handling of 2-Methyl-6-nitro-3-phenyl-1H-indole. It is imperative that all users supplement this information with their institution's specific Chemical Hygiene Plan and consult with their EHS department for any questions or concerns.[18][19][23]

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